molecular formula CH3NO<br>CH3NO<br>HCONH2 B127407 Formamide CAS No. 75-12-7

Formamide

Número de catálogo: B127407
Número CAS: 75-12-7
Peso molecular: 45.041 g/mol
Clave InChI: ZHNUHDYFZUAESO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999)
This compound is the simplest monocarboxylic acid amide, obtained by formal condensation of formic acid with ammonia. The parent of the class of formaldehydes. It has a role as a solvent. It is a monocarboxylic acid amide, a one-carbon compound and a member of formamides. It is functionally related to a formic acid. It is a tautomer of a formimidic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

formamide
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InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)
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InChI Key

ZHNUHDYFZUAESO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)N
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Molecular Formula

CH3NO, Array, HCONH2
Record name FORMAMIDE
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Related CAS

28704-51-0
Record name Formamide, dimer
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DSSTOX Substance ID

DTXSID8025337
Record name Formamide
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Molecular Weight

45.041 g/mol
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Physical Description

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999), Liquid, Colorless, oily liquid. [Note: A solid below 37 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC VISCOUS LIQUID., Colorless, oily liquid with a light ammonia-like odor., Colorless, oily liquid. [Note: A solid below 37 °F.]
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Boiling Point

410 °F at 760 mmHg (decomposes) (NTP, 1992), 210.5 °C @ 760 mm Hg, BP: 200-212 °C with partial decomposition beginning approximately 180 °C, 411 °F (decomposes), 411 °F (Decomposes)
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Flash Point

310 °F (NTP, 1992), 310 °F, 310 °F (OPEN CUP), 120 °C c.c., 310 °F (open-cup), (oc) 310 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in alcohol and acetone, Miscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, USP glycerol., Insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether., In water, 1.0X10+6 mg/l @ 25 °C., 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.1334 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1334 @ 20 °C/4 °C, Relative density (water = 1): 1.13, 1.13
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Vapor Density

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.56 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56
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Vapor Pressure

3 mmHg at 86 °F ; 760 mmHg at 410.9 °F (NTP, 1992), 0.06 [mmHg], 6.10X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8, 3 mmHg at 86 °F, 760 mmHg at 410.9 °F, (86 °F): 0.1 mmHg
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Impurities

Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001%
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Color/Form

Slightly viscous, colorless liquid, Oily liquid

CAS No.

75-12-7
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Melting Point

36.5 °F (NTP, 1992), 2.55 °C, 2.5 °C, 37 °F
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Foundational & Exploratory

The Role of Formamide in DNA Denaturation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA denaturation is critical for a multitude of molecular biology applications. This in-depth technical guide explores the core principles of formamide-induced DNA denaturation, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

This compound is a versatile and widely used chemical agent that facilitates the denaturation of double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA). Its ability to lower the melting temperature (Tm) of DNA allows for denaturation to occur under milder conditions, thereby preserving the structural integrity of cellular components and the DNA itself. This property is particularly advantageous in techniques such as in situ hybridization and gel electrophoresis.

The Mechanism of Action: How this compound Denatures DNA

This compound, a small polar organic molecule, disrupts the hydrogen bonds that hold the two complementary strands of the DNA double helix together. It is a hydrogen bond donor and a stronger acceptor than water, allowing it to effectively compete with the hydrogen bonding between adenine-thymine (A-T) and guanine-cytosine (G-C) base pairs.[1][2] By intercalating and forming new hydrogen bonds with the DNA bases, this compound destabilizes the helical structure.[1] This action effectively lowers the energy required to separate the strands, resulting in a decrease in the DNA's melting temperature.[2][3] Furthermore, this compound stabilizes the single-stranded form of DNA, preventing the two strands from reannealing.[2][3]

Quantitative Impact of this compound on DNA Stability

The effects of this compound on DNA stability are quantifiable and crucial for designing and optimizing experimental conditions. The primary parameters affected are the melting temperature (Tm) and the rate of DNA reassociation.

Lowering the Melting Temperature (Tm)

The melting temperature of duplex DNA is linearly decreased with increasing this compound concentration. For each 1% increase in this compound concentration, the Tm is lowered by approximately 0.6°C to 0.72°C.[4][5][6] This effect is largely independent of the G-C content of the DNA.[6]

This compound Concentration (%)Approximate Reduction in Tm (°C)
106.0 - 7.2
2012.0 - 14.4
3018.0 - 21.6
4024.0 - 28.8
5030.0 - 36.0

This table provides an estimated reduction in the melting temperature of DNA at various this compound concentrations, based on a linear depression of 0.60-0.72°C per 1% this compound.[4][5][6]

Impact on DNA Reassociation Kinetics

While facilitating denaturation, this compound also influences the rate at which complementary single strands of DNA reassociate. The rate of renaturation decreases linearly with an increase in this compound concentration. It has been reported that for every 1% increase in this compound, the renaturation rate is reduced by 1.1%.[4][5] This means that in a 50% this compound solution, the optimal rate of reassociation is approximately 45% of the optimal rate in an aqueous solution without this compound.[4][5] However, up to a concentration of 30%, this compound has been shown to have no significant effect on the rate of reassociation.[6]

This compound Concentration (%)Relative Reassociation Rate (%)
0100
10~89
20~78
30~67
40~56
50~45

This table illustrates the approximate relative rate of DNA reassociation at different this compound concentrations, assuming a linear decrease of 1.1% per 1% this compound.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that utilize this compound for DNA denaturation.

Protocol 1: DNA Denaturation for 3D-Fluorescence In Situ Hybridization (3D-FISH)

This protocol is adapted from established 3D-FISH procedures and outlines the critical this compound denaturation step.[7][8][9][10]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • 20X Saline-Sodium Citrate (SSC) buffer

  • Deionized this compound

  • Denaturation solution (70% this compound in 2X SSC, pH 7.0-7.5)[11]

  • Ethanol series (70%, 90%, 100%)

  • Hybridization buffer containing the fluorescently labeled probe

Procedure:

  • Cell Preparation: Fix and permeabilize cells on coverslips according to your standard laboratory protocol.

  • Pre-Denaturation Equilibration: Wash the coverslips in 2X SSC for 5 minutes at room temperature.

  • Denaturation: a. Immerse the coverslips in the pre-warmed denaturation solution (70% this compound in 2X SSC) at 70-75°C for 2-5 minutes.[8][9][12] The optimal time and temperature may need to be determined empirically for different cell types and probes. b. Critical Step: Ensure the pH of the this compound solution is maintained between 7.0 and 7.5.[11]

  • Dehydration: Immediately transfer the coverslips to an ice-cold 70% ethanol solution for 2 minutes.[12]

  • Serial Dehydration: Dehydrate the coverslips by sequential 2-minute incubations in 80%, 90%, and 100% ethanol at room temperature.[12]

  • Air Drying: Allow the coverslips to air dry completely.

  • Hybridization: Apply the hybridization buffer containing the denatured probe to the coverslip, seal, and incubate overnight at 37°C in a humidified chamber.[8][9]

Protocol 2: Preparation of a Denaturing Polyacrylamide Gel with this compound

This protocol describes the preparation of a polyacrylamide gel containing this compound for the analysis of single-stranded DNA, for example, in DNA sequencing.[3][13]

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40% stock)

  • Urea

  • 10X Tris-Borate-EDTA (TBE) buffer

  • Deionized this compound

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel casting apparatus

Procedure:

  • Gel Solution Preparation (for a 6% gel): a. In a beaker, dissolve 42 g of urea in 20 mL of 10X TBE and 15 mL of 40% acrylamide/bis-acrylamide solution.[13] b. Add deionized water to a final volume of 90 mL. c. Add 10 mL of deionized this compound to achieve a final concentration of 10%.[3] The concentration can be adjusted as needed. d. Gently stir until all components are dissolved. This may require gentle warming.

  • Polymerization Initiation: a. Degas the solution for 15-20 minutes. b. Add 100 µL of 10% APS and 100 µL of TEMED to initiate polymerization. Swirl gently to mix.

  • Casting the Gel: a. Immediately pour the solution into the gel casting apparatus. b. Insert the comb and allow the gel to polymerize for at least 1 hour.

  • Sample Preparation: a. Resuspend DNA samples in a this compound-containing loading buffer (e.g., 95% this compound, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol). b. Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice before loading onto the gel.[14]

Protocol 3: DNA Denaturation for Southern Blotting using this compound in Hybridization

In Southern blotting, this compound is typically used in the hybridization buffer to lower the hybridization temperature, thus preserving the integrity of the DNA bound to the membrane.[15][16][17]

Materials:

  • Nylon or nitrocellulose membrane with transferred DNA

  • 20X SSC buffer

  • 100X Denhardt's solution

  • 10% Sodium dodecyl sulfate (SDS) solution

  • Deionized this compound

  • Denatured, fragmented salmon sperm DNA

  • Labeled DNA probe

  • Prehybridization/Hybridization solution (see below)

Procedure:

  • Preparation of Prehybridization/Hybridization Solution: For 50 mL, combine:

    • 15 mL 20X SSC (final concentration 6X)

    • 2.5 mL 100X Denhardt's solution (final concentration 5X)

    • 25 mL deionized this compound (final concentration 50%)[16]

    • 2.5 mL 10% SDS (final concentration 0.5%)[16]

    • 5 mL deionized water

  • Prehybridization: a. Place the membrane in a hybridization bottle or bag. b. Add the prehybridization solution and 100 µg/mL of denatured salmon sperm DNA. c. Incubate at 42°C for at least 4 hours with gentle agitation.

  • Hybridization: a. Denature the labeled DNA probe by heating at 100°C for 5-10 minutes, then immediately chill on ice. b. Add the denatured probe to the prehybridization solution. c. Incubate overnight at 42°C with gentle agitation.

  • Post-Hybridization Washes: Perform a series of washes with decreasing SSC concentration and increasing temperature to remove non-specifically bound probe.

Visualizing the Role and Application of this compound

Graphical representations can aid in understanding the theoretical and practical aspects of this compound's function in DNA denaturation.

Caption: Mechanism of this compound-Induced DNA Denaturation.

FISH_Workflow start Start: Cell Preparation (Fixation & Permeabilization) denaturation DNA Denaturation (70% this compound, 70-75°C) start->denaturation hybridization Hybridization with Fluorescent Probe denaturation->hybridization washes Post-Hybridization Washes hybridization->washes mounting Counterstaining & Mounting washes->mounting imaging Fluorescence Microscopy & Analysis mounting->imaging

Caption: Experimental Workflow of Fluorescence In Situ Hybridization (FISH).

Formamide_Utility cluster_properties cluster_applications This compound This compound Properties prop1 Lowers DNA Tm This compound->prop1 prop2 Stabilizes ssDNA This compound->prop2 app1 In Situ Hybridization (FISH) - Preserves morphology - Allows probe access prop1->app1 Enables app3 Southern/Northern Blotting - Lower stringency washes - Reduced DNA degradation prop1->app3 Enables prop2->app1 Enhances app2 Denaturing Gel Electrophoresis - Prevents secondary structures - Accurate size separation prop2->app2 Enables

Caption: The Utility of this compound in Molecular Biology Applications.

References

Formamide's Destabilizing Embrace: A Technical Guide to Lowering DNA Melting Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and genetic research, the manipulation of DNA's double helix is paramount. Formamide, a simple organic compound, serves as a powerful tool to controllably lower the melting temperature (Tm) of DNA, facilitating a myriad of applications from polymerase chain reaction (PCR) to in situ hybridization. This technical guide delves into the core mechanisms by which this compound exerts its influence, presenting quantitative data, detailed experimental protocols, and visual representations to provide a comprehensive understanding for researchers and professionals in the field.

The Core Mechanism: Disrupting the Double Helix

The stability of the DNA double helix is primarily maintained by two forces: hydrogen bonds between complementary base pairs (Adenine-Thymine and Guanine-Cytosine) and base-stacking interactions between adjacent bases. This compound lowers the DNA melting temperature by primarily targeting and disrupting the hydrogen bonding network that holds the two DNA strands together.[1][2]

This compound is a polar molecule capable of forming hydrogen bonds.[3][4] It effectively competes with the hydrogen bond donors and acceptors on the DNA bases, thereby destabilizing the inter-strand base pairing.[2] This intervention makes it energetically less favorable for the two strands to remain annealed, leading to a reduction in the thermal energy required to separate them.

Furthermore, this compound alters the solvent environment of the DNA. It has been suggested that this compound can interact with the hydration shell of the DNA molecule.[3][4][5][6] By displacing loosely bound water molecules that stabilize the helix, this compound contributes to the overall destabilization of the duplex.[3][4] Some studies also propose that this compound stabilizes the single-stranded, or "coil," state of DNA by increasing the solubility of the free bases.[3][4]

Quantitative Impact of this compound on DNA Melting Temperature

The effect of this compound on the melting temperature of DNA is both predictable and linear, making it a reliable agent for controlling DNA denaturation.[3][4][5][6][7] The extent of Tm reduction is dependent on the concentration of this compound and, to a lesser extent, the GC content of the DNA sequence.

ParameterValueDNA Type / ConditionsReference
Tm Reduction per 1% (v/v) this compound0.6 °CDuplex DNA[7]
Tm Reduction per 1% (v/v) this compound0.60 °CFor sodium chloride concentrations from 0.035M to 0.88M[8]
Tm Reduction per 1% (v/v) this compound0.63 °CE. coli DNA[7]
Tm Reduction per 1% (v/v) this compound0.65 °CGeneral approximation[3]
Tm Reduction per 1% (v/v) this compound0.72 °CBacillus subtilis DNA (40% GC)[7]
Tm Reduction per 1 M this compound2.25 °CFor urea, a similar denaturant[8]
Tm Reduction per mole of this compound2.4–2.9 °CDependent on (G+C) composition, helix conformation, and hydration state[3][4][5][6]
Tm Reduction per mole of this compound2.4–2.96 °CDependent on (G+C) content[9]

Experimental Protocols

Determining the Effect of this compound on DNA Melting Temperature via UV Spectrophotometry

This protocol outlines a standard method for measuring the change in DNA melting temperature in the presence of this compound using a UV spectrophotometer equipped with a temperature controller.

Materials:

  • Purified DNA sample (e.g., plasmid DNA, PCR product, or synthetic oligonucleotides)

  • Buffer solution (e.g., SSC buffer, phosphate buffer)

  • High-purity this compound

  • UV-transparent cuvettes (e.g., quartz cuvettes)

  • UV spectrophotometer with a programmable temperature controller (peltier-based systems are recommended for precise temperature ramping)

Methodology:

  • DNA Sample Preparation:

    • Resuspend the purified DNA in the desired buffer to a final concentration that gives an initial absorbance at 260 nm (A260) between 0.3 and 0.8.

    • Prepare a series of DNA solutions with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30%, 40% v/v). Ensure the final DNA and buffer concentrations are consistent across all samples.

    • Note: Due to the inherent absorbance of this compound at 260 nm, it is crucial to use a reference cuvette containing the same buffer and this compound concentration without the DNA for blanking the spectrophotometer.[7][10] For high this compound concentrations, monitoring absorbance at 270 nm can be an alternative.[7][10]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 260 nm (or 270 nm).

    • Program the temperature controller to perform a temperature ramp. A typical ramp rate is 1°C per minute.[11]

    • Set the temperature range to start well below the expected Tm and end well above it (e.g., from 25°C to 95°C).

    • Set the instrument to record absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Acquisition:

    • Place the cuvette containing the DNA sample and the reference cuvette in the spectrophotometer.

    • Allow the samples to equilibrate at the starting temperature for several minutes.

    • Initiate the temperature ramp and data collection. The absorbance will increase as the DNA denatures, a phenomenon known as the hyperchromic effect.

  • Data Analysis:

    • Plot the absorbance readings as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • To accurately determine the Tm, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.[12]

    • Plot the determined Tm values against the corresponding this compound concentrations. This should yield a linear relationship.

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Formamide_Mechanism cluster_DNA DNA Double Helix cluster_this compound This compound Environment cluster_Denaturation Denaturation Process DNA_Duplex Double-Stranded DNA H-Bonds & Base Stacking SS_DNA Single-Stranded DNA Unwound Strands DNA_Duplex:h->SS_DNA:h Thermal Energy (Heat) DNA_Duplex->SS_DNA Lowered Tm This compound This compound (HCONH2) Polar Molecule This compound->DNA_Duplex:h Competes for H-bonds Disrupts Hydration Shell

Caption: Mechanism of this compound-induced DNA denaturation.

Experimental_Workflow A 1. DNA Sample Preparation (with varying [this compound]) B 2. Spectrophotometer Setup (UV-Vis, Temperature Ramp) A->B C 3. Data Acquisition (Absorbance vs. Temperature) B->C D 4. Data Analysis (Melting Curve & 1st Derivative) C->D E 5. Determine Tm (Peak of 1st Derivative) D->E F 6. Plot Tm vs. [this compound] (Linear Relationship) E->F

Caption: Experimental workflow for DNA melting analysis.

Logical_Relationship Concentration Increase this compound Concentration H_Bond_Disruption Increased H-Bond Competition Concentration->H_Bond_Disruption Hydration_Shell Disruption of Hydration Shell Concentration->Hydration_Shell Stability Decreased Duplex Stability H_Bond_Disruption->Stability Hydration_Shell->Stability Tm Lowered Melting Temperature (Tm) Stability->Tm

References

An In-Depth Technical Guide to Molecular Biology Grade Formamide: Properties, Applications, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide (CH₃NO), a clear and colorless liquid, is an indispensable reagent in molecular biology, primarily utilized for its ability to denature and stabilize nucleic acids. Its role in lowering the melting temperature (Tm) of DNA and RNA allows for hybridization and other sensitive applications to be performed at more moderate temperatures, thereby preserving the integrity of these fragile molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of molecular biology grade this compound, detailed experimental protocols for its use, and essential quality control procedures to ensure experimental success.

Core Properties of Molecular Biology Grade this compound

The utility of this compound in the laboratory is dictated by its unique physical and chemical characteristics. High-purity, molecular biology grade this compound is essential to prevent interference from contaminants that can degrade nucleic acids or inhibit enzymatic reactions.

Physical Properties

Key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6][7][8][9][10]

PropertyValue
Molecular Formula CH₃NO
Molecular Weight 45.04 g/mol [3][5]
Appearance Colorless, oily liquid[1][2][3]
Odor Faint ammonia-like[2][3]
Density 1.133 g/cm³[1]
Melting Point 2-3 °C (36-37 °F; 275-276 K)[1][9]
Boiling Point 210 °C (410 °F; 483 K)[1][3]
Refractive Index (n20/D) 1.447[5][6]
Vapor Pressure 0.08 mm Hg (20 °C)[5][6]
Chemical Properties

The chemical behavior of this compound is central to its function in molecular biology. Its high dielectric constant and ability to form hydrogen bonds make it an excellent solvent and denaturant.

PropertyDescription
Solubility Miscible with water, ethanol, acetone, and methanol.[3][4][8] Slightly soluble in ether and benzene.[4][8]
Stability Hygroscopic.[3][5] Decomposes above 100 °C into carbon monoxide and ammonia.[1] At higher temperatures, it can decompose into hydrogen cyanide and water.[1]
Purity (Molecular Biology Grade) Typically >99.5%[9]
Conductivity Low conductivity is critical. High conductivity indicates the presence of ionic impurities.
UV Absorbance Low absorbance at 260 nm and 280 nm is crucial to avoid interference with nucleic acid quantification.
DNase/RNase/Protease Activity Must be free of these enzymes to prevent degradation of biological samples.

Key Applications in Molecular Biology

This compound's primary role is to lower the melting temperature (Tm) of nucleic acid duplexes, facilitating procedures that require the separation of DNA or RNA strands.

Nucleic Acid Hybridization

This compound is a key component of hybridization buffers used in Northern and Southern blotting, as well as in situ hybridization (ISH and FISH). It allows these procedures to be carried out at lower temperatures (typically 42-50°C) compared to aqueous buffers (65-68°C), which helps to preserve the morphology of cells and tissues and maintain the integrity of the nucleic acids. The melting temperature of duplex DNA is lowered by approximately 0.6°C for every 1% of this compound added to the hybridization buffer.

Denaturation of Nucleic Acids for Electrophoresis

In techniques such as denaturing gel electrophoresis of RNA, this compound is used in the loading buffer to ensure that the nucleic acids remain in a single-stranded conformation. This allows for separation based on size rather than secondary structure.

Cryopreservation

This compound is also used as a cryoprotectant in the vitrification mixtures for the cryopreservation of tissues and organs.[1][3]

Experimental Protocols

Detailed methodologies for common procedures involving molecular biology grade this compound are provided below.

Deionization of this compound

High-quality, deionized this compound is crucial for many applications. Commercial this compound can be deionized in the laboratory to remove ionic impurities.

Materials:

  • Molecular biology grade this compound

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8)

  • Stir plate and magnetic stir bar

  • Whatman No. 1 filter paper

  • Filtration apparatus

  • Nuclease-free storage bottles

Procedure:

  • For every 10 ml of this compound, weigh out 1 gram of mixed-bed ion-exchange resin.

  • Combine the this compound and resin in a nuclease-free glass beaker with a magnetic stir bar.

  • Stir the mixture gently on a stir plate for 30 to 60 minutes at room temperature.

  • Set up a filtration apparatus with Whatman No. 1 filter paper.

  • Filter the this compound to remove the resin.

  • Dispense the deionized this compound into nuclease-free, single-use aliquots and store at -20°C.

Deionization_Workflow start Start This compound This compound start->this compound mix Mix and Stir (30-60 min) This compound->mix resin Ion-Exchange Resin resin->mix filter Filter mix->filter store Store at -20°C filter->store end End store->end

Caption: Workflow for the deionization of this compound.

Northern Blot Hybridization with this compound

This protocol outlines the key steps for RNA hybridization using a this compound-based buffer.

Materials:

  • Pre-hybridization/Hybridization Buffer (e.g., 5X SSC, 50% deionized this compound, 5X Denhardt's solution, 1% SDS, 100 µg/ml denatured salmon sperm DNA)

  • Northern blot membrane with immobilized RNA

  • Labeled probe

  • Hybridization oven/incubator

  • Wash buffers (e.g., 2X SSC/0.1% SDS, 0.1X SSC/0.1% SDS)

Procedure:

  • Place the Northern blot membrane in a hybridization tube or bag.

  • Add enough pre-warmed (42°C) pre-hybridization buffer to cover the membrane.

  • Incubate for at least 1 hour at 42°C in a hybridization oven with rotation.

  • Denature the labeled probe by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.

  • Remove the pre-hybridization buffer and add fresh, pre-warmed hybridization buffer containing the denatured probe.

  • Incubate overnight at 42°C with rotation.

  • Following hybridization, perform a series of stringency washes to remove non-specifically bound probe. A typical wash series might be:

    • 2 x 15 minutes in 2X SSC, 0.1% SDS at room temperature.

    • 2 x 15 minutes in 0.1X SSC, 0.1% SDS at 42°C.

  • Proceed with signal detection.

Northern_Blot_Workflow start Start prehyb Pre-hybridization (1 hr, 42°C) start->prehyb hyb Hybridization (Overnight, 42°C) prehyb->hyb probe_prep Probe Denaturation probe_prep->hyb wash Stringency Washes hyb->wash detection Signal Detection wash->detection end End detection->end

Caption: Key steps in a Northern blot hybridization workflow.

Fluorescence In Situ Hybridization (FISH) with this compound

This is a generalized protocol for FISH on cultured cells. Specific details may vary based on the probe and cell type.

Materials:

  • Cultured cells on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% deionized this compound, 2X SSC, 10% dextran sulfate)

  • Fluorescently labeled probe

  • Wash buffers (e.g., 50% this compound/2X SSC, 0.1X SSC)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Fix cells in 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash cells with PBS.

  • Denature the cellular DNA by incubating the coverslips in a solution of 70% this compound/2X SSC at 70-75°C for 2-5 minutes.

  • Dehydrate the cells through a series of ethanol washes (70%, 85%, 100%) and air dry.

  • Denature the fluorescent probe according to the manufacturer's instructions.

  • Apply the denatured probe to the coverslip, cover with a larger coverslip, and seal to prevent evaporation.

  • Incubate in a humidified chamber at 37°C overnight.

  • Carefully remove the coverslip and perform post-hybridization washes to remove unbound probe. A typical wash series might be:

    • 3 x 5 minutes in 50% this compound/2X SSC at 45°C.

    • 3 x 5 minutes in 0.1X SSC at 60°C.

  • Counterstain with DAPI and mount with antifade medium.

FISH_Workflow start Start fix Fixation start->fix perm Permeabilization fix->perm denature_dna DNA Denaturation perm->denature_dna hyb Hybridization denature_dna->hyb denature_probe Probe Denaturation denature_probe->hyb wash Post-Hybridization Washes hyb->wash mount Counterstain & Mount wash->mount end End mount->end

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Quality Control of Molecular Biology Grade this compound

Ensuring the purity of this compound is critical for reproducible results. The following are key quality control assays.

Conductivity Measurement

Objective: To determine the level of ionic impurities in this compound. High conductivity indicates the presence of contaminants such as formic acid.

Materials:

  • Conductivity meter with a probe suitable for organic solvents

  • Low-conductivity standard for calibration (e.g., potassium chloride solution)

  • Beaker

  • Deionized water for rinsing

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions using a standard of known conductivity.

  • Thoroughly rinse the probe with deionized water and dry completely.

  • Rinse the probe with a small amount of the this compound sample to be tested.

  • Pour the this compound sample into a clean, dry beaker.

  • Immerse the probe into the this compound, ensuring the electrode is fully covered.

  • Gently stir the sample with the probe to ensure a homogenous solution.

  • Allow the reading to stabilize and record the conductivity in microsiemens per centimeter (µS/cm).

  • A high-quality molecular biology grade this compound should have a conductivity of <100 µS/cm.

UV Absorbance Spectroscopy

Objective: To assess for the presence of organic impurities that absorb in the UV range, which could interfere with nucleic acid quantification.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Deionized water (as a blank)

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.

  • Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

  • Fill a quartz cuvette with deionized water to serve as the blank.

  • Place the blank cuvette in the spectrophotometer and run a baseline correction.

  • Rinse a second quartz cuvette with the this compound sample and then fill it.

  • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

  • Record the absorbance at 260 nm and 280 nm.

  • For molecular biology grade this compound, the absorbance at 260 nm should be ≤0.08 and at 280 nm should be ≤0.03 for a 0.5 M solution.

QC_Relationship This compound Molecular Biology Grade this compound qc Quality Control This compound->qc conductivity Conductivity Measurement qc->conductivity uv_abs UV Absorbance Spectroscopy qc->uv_abs purity High Purity (& Ionic Impurities) conductivity->purity interference Low UV Interference uv_abs->interference

Caption: Logical relationship of quality control assays for this compound.

Safety and Handling

This compound is classified as a reproductive toxin and a teratogen. It is also an irritant to the skin, eyes, and respiratory system. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Molecular biology grade this compound is a powerful and versatile tool for researchers and scientists. A thorough understanding of its properties, proper handling, and the implementation of rigorous quality control measures are paramount to achieving reliable and reproducible results in sensitive molecular biology applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the laboratory.

References

Formamide: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide (CH₃NO), also known as methanamide, is a versatile organic compound widely utilized in laboratory settings.[1][2] It is a clear, colorless, and hygroscopic liquid with a faint ammonia-like odor.[2][3][4] Its high dielectric constant and miscibility with water and many polar organic solvents make it an excellent solvent for a variety of applications.[2][5] In research and drug development, this compound is commonly used as a solvent for resins and plasticizers, a softener for paper and fiber, and a chemical feedstock for the synthesis of pharmaceuticals, herbicides, and pesticides.[2][5] It is also integral to molecular biology techniques, such as in hybridization buffers to lower the melting temperature of nucleic acid duplexes. Despite its utility, this compound presents significant health hazards that necessitate strict safety precautions and handling procedures. This guide provides an in-depth overview of this compound's properties, hazards, and the essential protocols for its safe use in a laboratory environment.

Hazard Identification and Toxicology

This compound is classified as a hazardous substance with significant health risks, including reproductive and developmental toxicity.[3][6][7][8][9][10][11]

2.1 Health Hazards Summary

  • Reproductive Toxicity : this compound is a known reproductive hazard.[3][6][7] It may damage fertility in both males and females.[3][8][9] Studies have shown testicular degeneration at high doses.

  • Developmental Toxicity/Teratogenicity : this compound is a suspected teratogen.[3] There is evidence that it is a teratogen in animals, and it should be treated as a possible teratogen in humans.[3] It may damage the unborn child.[6][8][9][10][11] Animal studies have demonstrated embryotoxic and weak teratogenic effects.[12]

  • Carcinogenicity : this compound is suspected of causing cancer.[8][9][11][13]

  • Acute Effects :

    • Skin and Eye Irritation : Contact can cause skin irritation, rash, and serious eye irritation and burns.[1][3][6][7]

    • Respiratory Tract Irritation : Inhalation can irritate the nose and throat.[3]

    • Systemic Effects : The substance may be toxic to the blood, kidneys, liver, and central nervous system (CNS).[7][14] It is readily absorbed through the skin.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula CH₃NO[15]
Molecular Weight 45.04 g/mol [16]
Appearance Colorless, oily liquid[3][4][5][16]
Odor Faint ammonia-like[2][4]
Melting Point 2-3 °C (36-37 °F)[5][10][15]
Boiling Point 210 °C (410 °F) (decomposes)[1][5][10][15]
Flash Point 154 - 175 °C (310 - 347 °F)[1][4][10][15]
Autoignition Temperature >500 °C[10][15]
Vapor Pressure 0.08 mm Hg @ 20 °C[1][15]
Vapor Density 1.55 - 1.56 (vs air)[2][15]
Density 1.133 g/cm³[5][15]
Solubility Miscible with water, ethanol, acetone, methanol, and ethylene glycol.[1][4][5][15]

Occupational Exposure Limits

Adherence to established occupational exposure limits is critical to minimize health risks. The limits set by various regulatory agencies are summarized below.

AgencyTWA (8-hour)STEL (15-minute)Notations
OSHA (PEL) 20 ppm[6][17]30 ppm[6][17]-
NIOSH (REL) 10 ppm[3][16]-Skin[6]
ACGIH (TLV) 10 ppm[3][6]-Skin[6][18]

Note: The "Skin" notation indicates that skin absorption is a significant route of exposure.[3][18]

Safe Handling and Storage Protocols

Due to its hazardous nature, all work with this compound must be conducted with strict adherence to safety protocols.

5.1 Engineering Controls

  • Chemical Fume Hood : All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][19]

  • Ventilation : Ensure adequate ventilation in the laboratory.[6]

  • Emergency Equipment : An eyewash station and emergency shower must be readily accessible in the immediate work area.[3][6]

5.2 Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

PPE_Selection This compound Handling: PPE Workflow start Start: Prepare to Handle this compound eye_protection Eye/Face Protection: - Tightly fitting safety goggles. - Face shield if splash risk is high. start->eye_protection hand_protection Hand Protection: - Nitrile rubber gloves are sufficient. - Check manufacturer's compatibility chart. start->hand_protection body_protection Body Protection: - Chemical-resistant lab coat. - Long pants and closed-toe shoes. start->body_protection respiratory_protection Respiratory Protection: - Not required if using a fume hood. - Required for spill cleanup outside a hood. start->respiratory_protection If applicable proceed Proceed with Work in Fume Hood eye_protection->proceed hand_protection->proceed body_protection->proceed

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

5.3 Experimental Protocol: General Handling

  • Training : Before working with this compound, all personnel must be trained on its hazards, proper handling, and emergency procedures.[3][6][20] Personnel should review the Safety Data Sheet (SDS).[6]

  • Designated Area : Confine all this compound work to a designated area within a certified chemical fume hood.[19]

  • Don PPE : Put on all required PPE as outlined in the diagram above, including a lab coat, nitrile gloves, and chemical splash goggles.[6][7][19]

  • Handling : Avoid contact with skin, eyes, and clothing.[7][8][20] Avoid inhaling vapors.[7]

  • Dispensing : Ground all equipment when transferring or dispensing the material to prevent static discharge.[6]

  • Post-Handling : After handling, wash hands and any potentially exposed skin areas thoroughly with soap and water, even if no direct contact is known to have occurred.[3]

  • Decontamination : Remove and decontaminate any contaminated clothing before reuse.[20]

5.4 Storage Requirements

  • Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[6][7][19][20]

  • Keep containers tightly closed to prevent absorption of moisture, as it is hygroscopic.[6][19]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, iodine, pyridine, and sulfur trioxide.[6][19] this compound also attacks copper, brass, and lead.[19]

  • It is recommended to store in the original container.[7][20]

Emergency Procedures

Prompt and correct response to emergencies is crucial to mitigate harm.

6.1 Spill Cleanup

The response to a spill depends on its size and location.

Spill_Response This compound Spill Response Workflow spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<1 L) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>1 L) or Outside Hood assess->large_spill Large or Uncontained cleanup Trained personnel with proper PPE: 1. Absorb with inert material (sand, vermiculite). 2. Collect in a sealed container for disposal. 3. Ventilate and wash the area. small_spill->cleanup evacuate 1. Evacuate the area. 2. Alert others. 3. Call emergency services (EH&S/911). large_spill->evacuate end Spill Contained cleanup->end evacuate->end

Caption: Workflow for responding to a this compound spill in a laboratory setting.

Protocol for Small Spills (<1 L, inside a fume hood):

  • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[6][19]

  • Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[3][6]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][19]

  • Ventilate and wash the spill area thoroughly once cleanup is complete.[3]

Protocol for Large Spills (>1 L or any spill outside a fume hood):

  • Immediately evacuate all personnel from the spill area.[3][6][19]

  • Remove all sources of ignition.[6]

  • Secure the area and prevent others from entering.[7][19]

  • Contact your institution's Environmental Health and Safety (EH&S) department or emergency services immediately.[6][19] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[3][19]

6.2 First Aid Measures

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][19] Seek immediate medical attention.[6][19]

  • Skin Contact : Immediately remove contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6][19] Seek medical attention.[6] For large area exposure, use an emergency shower.[19]

  • Inhalation : Move the person to fresh air.[6][19] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[3][6][19]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6][19]

Waste Disposal

This compound and materials contaminated with it must be disposed of as hazardous waste.

  • Collection : Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a tightly sealed, properly labeled hazardous waste container.[6][19]

  • Storage : Store the waste container in a designated, secondary containment area, preferably within a fume hood, away from incompatible materials.[6]

  • Disposal : Follow your institution's and local regulations for hazardous waste disposal.[3][21] Contact your EH&S department for waste pickup and disposal procedures.[6] Do not dispose of this compound down the drain.[11]

References

Formamide's Impact on Nucleic Acid Secondary Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the manipulation of nucleic acid secondary structure is fundamental. Formamide is a key reagent in this context, acting as a denaturant that modifies the stability of DNA and RNA duplexes. This guide provides an in-depth analysis of this compound's effects, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Action

This compound disrupts the secondary structure of nucleic acids by interfering with the hydrogen bonds between base pairs.[1][2] It is a small, polar organic molecule that readily forms hydrogen bonds with the bases, thereby competing with and destabilizing the Watson-Crick base pairing.[1] This action effectively lowers the melting temperature (Tm) of DNA and RNA duplexes, which is the temperature at which half of the double-stranded molecules dissociate into single strands.[3][4][5] By lowering the Tm, this compound allows for nucleic acid denaturation and hybridization to occur at lower temperatures, which helps to preserve the integrity of the nucleic acid molecules and the morphology of cellular preparations.[1] The denaturing effect of this compound is also attributed to its ability to displace water molecules from the nucleic acid structure and form its own hydrogen-bonded networks, further destabilizing the helical conformation.[6][7]

Quantitative Effects of this compound on Nucleic Acid Stability

The reduction in the melting temperature (Tm) of nucleic acids is directly proportional to the concentration of this compound in the solution. This linear relationship is a critical parameter for controlling the stringency of hybridization-based assays.

Nucleic Acid TypeThis compound ConcentrationChange in Melting Temperature (Tm)GC Content DependenceReference
DNA1% (v/v)-0.6°CIndependent[3][5]
DNA1 M-2.4 to -2.9°CDependent[4][8][9]
DNA1% (v/v)-0.60°C (for NaCl from 0.035M to 0.88M)Slightly greater at higher salt concentrations[10]
DNA1% (v/v)-0.72°C (Bacillus subtilis DNA, 40% GC)Not specified[3]
DNA1% (v/v)-0.63°C (E. coli DNA)Not specified[3]

Experimental Protocols Utilizing this compound

This compound is a cornerstone reagent in numerous molecular biology techniques that require the denaturation of nucleic acids. Below are detailed protocols for several key applications.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. This compound is essential for denaturing the target nucleic acid and the probe to allow for hybridization.

Experimental Workflow for FISH

FISH_Workflow cluster_prep Sample Preparation cluster_denaturation Denaturation cluster_hybridization Hybridization cluster_wash Post-Hybridization Washes cluster_detection Detection CellSeeding Cell Seeding on Slide Fixation Fixation (e.g., 4% Paraformaldehyde) CellSeeding->Fixation Permeabilization Permeabilization (e.g., Proteinase K) Fixation->Permeabilization TargetDenaturation Target DNA Denaturation (70% this compound, 2xSSC at 70-85°C) Permeabilization->TargetDenaturation Hybridization Hybridization (Overnight at 37-55°C in humidified chamber) TargetDenaturation->Hybridization ProbeDenaturation Probe Denaturation (in hybridization buffer at 80°C) ProbeDenaturation->Hybridization LowStringencyWash Low Stringency Wash (e.g., 2xSSC) Hybridization->LowStringencyWash HighStringencyWash High Stringency Wash (e.g., 50% this compound, 2xSSC at 42-45°C) LowStringencyWash->HighStringencyWash FinalWash Final Wash (e.g., PBS) HighStringencyWash->FinalWash Counterstaining Counterstaining (e.g., DAPI) FinalWash->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 1. Experimental workflow for Fluorescence In Situ Hybridization (FISH).

Detailed Protocol for FISH on Cultured Cells:

  • Cell Seeding and Fixation:

    • Seed cells on a chamber slide and incubate overnight at 37°C.[11]

    • Wash wells twice with PBS.[11]

    • Fix cells in 4% paraformaldehyde for 20 minutes at room temperature.[11]

    • Wash wells twice with PBS.[11]

  • Permeabilization:

    • Incubate cells in 0.2 N HCl for 20 minutes at room temperature.[11]

    • Wash with nuclease-free water.[11]

    • Incubate with Proteinase K solution (e.g., 0.6 µg/mL) at 37°C for an optimized duration (e.g., 7 minutes).[11]

    • Stop the reaction with 0.2% Glycine in PBS for 10 minutes.[11]

    • Wash twice with PBS.[11]

  • Prehybridization:

    • Incubate cells in prehybridization solution (50% this compound, 1x Denhardt's solution, 2xSSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20) at 55°C for 2 hours.[11]

  • Denaturation and Hybridization:

    • Denature the target DNA on the slide by immersing in 70% this compound, 2xSSC at 70°C for 2-3 minutes.[12]

    • Dehydrate the slide through a cold ethanol series (70%, 90%, 100%) for 2 minutes each and air dry.[12]

    • Denature the probe solution (containing the fluorescently labeled probe in hybridization buffer) at 80-85°C for 10 minutes, then immediately place on ice.[11][13]

    • Apply the denatured probe to the slide, cover with a coverslip, and seal.

    • Incubate in a humidified chamber overnight at 37-55°C.[11]

  • Post-Hybridization Washes:

    • Remove the coverslip by washing in 2xSSC.[14]

    • Perform a high-stringency wash in 50% this compound, 2xSSC at 45°C, three times for 5 minutes each.[14]

    • Wash three times for 5 minutes each in 0.1xSSC at 45°C.

    • Wash in 4xSSC with 0.1% Tween 20 for 1 minute.

  • Detection:

    • Counterstain the nuclei with DAPI.

    • Mount the slide with an antifade mounting medium.

    • Visualize using a fluorescence microscope.

Northern and Southern Blotting

Northern and Southern blotting are techniques used to detect specific RNA and DNA sequences, respectively, in a sample. This compound is a key component of the hybridization buffer, allowing for hybridization at a lower temperature, which enhances probe specificity and reduces background.

Experimental Workflow for Northern/Southern Blotting

Blotting_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_hybridization Hybridization cluster_wash Washing cluster_detection Detection SamplePrep Nucleic Acid Extraction (& Digestion for Southern) GelElectrophoresis Denaturing Gel Electrophoresis SamplePrep->GelElectrophoresis Transfer Transfer to Membrane (e.g., Nylon, Nitrocellulose) GelElectrophoresis->Transfer Crosslinking UV Crosslinking or Baking Transfer->Crosslinking Prehybridization Prehybridization (Blocking non-specific sites) Crosslinking->Prehybridization Hybridization Hybridization with Labeled Probe (in this compound Buffer, overnight) Prehybridization->Hybridization LowStringencyWash Low Stringency Washes (e.g., 2xSSC, 0.1% SDS at RT) Hybridization->LowStringencyWash HighStringencyWash High Stringency Washes (e.g., 0.1xSSC, 0.1% SDS at 65-68°C) LowStringencyWash->HighStringencyWash Detection Detection of Labeled Probe (e.g., Autoradiography, Chemiluminescence) HighStringencyWash->Detection

Figure 2. General workflow for Northern and Southern Blotting.

Detailed Protocol for Northern/Southern Blotting:

  • Sample Preparation and Electrophoresis:

    • Extract total RNA (for Northern) or genomic DNA (for Southern) from the sample. For Southern blotting, digest the DNA with appropriate restriction enzymes.[15]

    • Separate the nucleic acid molecules by size on a denaturing agarose gel. For RNA, the gel and running buffer contain formaldehyde.[16][17]

  • Transfer:

    • Transfer the separated nucleic acids from the gel to a nylon or nitrocellulose membrane via capillary action overnight.[15][18]

    • Fix the nucleic acids to the membrane by UV crosslinking or baking at 80°C.[19]

  • Hybridization:

    • Prehybridization: Incubate the membrane in a pre-hybridization solution (e.g., 6xSSC, 5x Denhardt's solution, 50% this compound, 0.5% SDS, and denatured salmon sperm DNA) for at least 2 hours at 42°C.[20]

    • Hybridization: Prepare the labeled probe (radioactive or non-radioactive). Denature the probe by heating and then add it to fresh hybridization buffer. Incubate the membrane with the probe solution overnight at 42°C with gentle agitation.[20]

  • Washing:

    • Low Stringency Washes: Wash the membrane twice for 10-15 minutes each at room temperature in a low stringency wash buffer (e.g., 2xSSC, 0.1% SDS).[16][21]

    • High Stringency Washes: Wash the membrane twice for 10-15 minutes each at an elevated temperature (e.g., 65-68°C) in a high stringency wash buffer (e.g., 0.1xSSC, 0.1% SDS).[16][17][21]

  • Detection:

    • Detect the hybridized probe using the appropriate method (e.g., autoradiography for radioactive probes, or chemiluminescent or fluorescent detection for non-radioactive probes).[15]

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

For the analysis of small single-stranded DNA or RNA fragments, denaturing PAGE is employed. This compound is often included in the loading dye to ensure the nucleic acids remain denatured during loading and electrophoresis.

Experimental Workflow for Denaturing PAGE

PAGE_Workflow cluster_gel Gel Preparation cluster_sample Sample Preparation cluster_run Electrophoresis cluster_detection Detection PrepareGel Prepare Denaturing Polyacrylamide Gel (with Urea) LoadGel Load Samples onto Gel PrepareGel->LoadGel MixSample Mix Nucleic Acid Sample with 2X this compound Loading Dye DenatureSample Heat Denature Sample (e.g., 95°C for 2 min) MixSample->DenatureSample ChillSample Chill on Ice DenatureSample->ChillSample ChillSample->LoadGel RunGel Run Gel at Constant Power/Voltage LoadGel->RunGel StainGel Stain Gel (e.g., SYBR Gold, Ethidium Bromide) RunGel->StainGel Visualize Visualize Bands under UV light StainGel->Visualize

Figure 3. Workflow for Denaturing Polyacrylamide Gel Electrophoresis (PAGE).

Detailed Protocol for Denaturing PAGE:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel solution containing urea (e.g., 7-8 M) to the desired acrylamide concentration.

    • Add TEMED and ammonium persulfate (APS) to initiate polymerization.

    • Pour the gel between glass plates and insert a comb. Allow the gel to polymerize for at least 30 minutes.[22]

  • Sample Preparation:

    • Prepare a 2X this compound loading dye: 95% this compound, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol.[23]

    • Mix the nucleic acid sample with an equal volume of the 2X this compound loading dye.

    • Heat the mixture at 95°C for 2 minutes to denature the nucleic acids.[22]

    • Immediately chill the samples on ice to prevent re-annealing.[22]

  • Electrophoresis:

    • Assemble the gel apparatus and pre-run the gel to heat it to approximately 50-55°C.

    • Load the denatured samples into the wells.

    • Run the gel at a constant power or voltage until the tracking dyes have migrated to the desired position.[22]

  • Detection:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel with a nucleic acid stain such as SYBR Gold or ethidium bromide.[22]

    • Visualize the bands using a UV transilluminator.[22]

Buffer and Solution Recipes

Hybridization Buffer (for Northern/Southern Blotting)

  • 50% deionized this compound

  • 6x SSC (Saline-Sodium Citrate)

  • 5x Denhardt's solution

  • 0.5% SDS (Sodium Dodecyl Sulfate)

  • 100 µg/mL denatured, sheared salmon sperm DNA (added just before use) [20]

2X this compound Loading Dye (for PAGE)

  • 95% deionized this compound

  • 20 mM EDTA, pH 8.0

  • 0.025% (w/v) Bromophenol blue

  • 0.025% (w/v) Xylene cyanol [23]

High-Stringency Wash Buffer (for FISH)

  • 50% deionized this compound

  • 2x SSC

  • Adjust pH to 7.0-7.5 [11]

Conclusion

This compound is an indispensable tool in molecular biology for the controlled denaturation of nucleic acids. Its ability to lower the melting temperature of DNA and RNA in a predictable manner allows for the precise control of hybridization stringency. This property is leveraged in a variety of critical techniques, including FISH, Northern and Southern blotting, and denaturing gel electrophoresis. The detailed protocols provided in this guide offer a comprehensive resource for researchers employing these methods, ensuring robust and reproducible results. Careful adherence to these methodologies, particularly with respect to this compound concentration, temperature, and washing conditions, is paramount for successful experimental outcomes.

References

Formamide as a Cryoprotectant for Tissues and Organs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of formamide as a cryoprotectant for the preservation of tissues and organs. This compound, often used in combination with other cryoprotective agents (CPAs), is a key component of several effective vitrification solutions. This document details its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in the cryopreservation of various tissue types.

Mechanism of Action of this compound

This compound is a small, permeating cryoprotectant that readily crosses cell membranes. Its primary role in cryopreservation is to prevent the formation of damaging ice crystals during the freezing and thawing processes. By replacing water within the cells and tissues, this compound, along with other CPAs, increases the viscosity of the intracellular solution to such an extent that it solidifies into a glass-like amorphous state upon rapid cooling, a process known as vitrification.[1]

A significant aspect of this compound's utility is its role in "cryoprotectant toxicity neutralization."[2] While high concentrations of cryoprotectants are necessary for vitrification, they can also be toxic to cells.[3] Studies have shown that the toxicity of this compound can be significantly reduced by the presence of dimethyl sulfoxide (DMSO).[2][4] This synergistic effect allows for the use of higher total cryoprotectant concentrations, which are more effective at preventing ice formation, while minimizing cellular damage.[4]

Vitrification Solutions Containing this compound: The VS55 Example

A widely used and well-documented vitrification solution containing this compound is VS55. This solution is a cocktail of several cryoprotectants designed to achieve vitrification at achievable cooling rates while minimizing toxicity.

Composition of VS55: The VS55 solution consists of:

  • 3.1 M Dimethyl sulfoxide (DMSO)

  • 3.1 M this compound

  • 2.2 M 1,2-Propanediol (Propylene Glycol)

  • Base solution: EuroCollins solution[5][6]

Quantitative Data on the Efficacy of this compound-Based Cryopreservation

The efficacy of this compound-containing vitrification solutions, particularly VS55, has been evaluated in various tissues. The following tables summarize key quantitative findings from the literature.

Table 1: Cell Viability in Tissues Cryopreserved with this compound-Containing Solutions

Tissue TypeVitrification SolutionPost-Thaw Viability (%)Reference
Rabbit Articular Cartilage (0.6 mm thick)VS5580%[7]
Porcine Articular Cartilage (2 mm thick)VS5524.7%[8]
Porcine Articular Cartilage (4 mm thick)VS5518.2%[8]
Porcine Articular Cartilage (6 mm thick)VS555.2%[8]
Porcine Articular Cartilage (2 mm thick)VS8380.7%[8]
Porcine Articular Cartilage (4 mm thick)VS8355.5%[8]
Porcine Articular Cartilage (6 mm thick)VS83*43.6%[8]
Bioengineered Epithelial ConstructsVS55>80%[9]

*VS83 is a more concentrated formulation containing 4.6 M DMSO, 4.6 M this compound, and 3.3 M propylene glycol.[10]

Table 2: Toxicity of this compound and the Effect of Neutralization

Cryoprotectant(s)Concentration (% w/v)Cell ViabilityReference
This compound10 - 20%Toxic[4]
This compound + DMSOup to 20% this compound + 15-30% DMSOToxicity completely prevented[4]
This compound/Glycerol Mixtures6 mol/kg totalStatistically significant decrease in toxicity[11]

Experimental Protocols

The following are detailed protocols for the cryopreservation of articular cartilage, blood vessels, and ovarian tissue using this compound-based vitrification solutions. These protocols are synthesized from multiple sources to provide a comprehensive guide.

This protocol is adapted for the vitrification of cartilage plugs.

Materials:

  • VS55 solution (3.1 M DMSO, 3.1 M this compound, 2.2 M 1,2-Propanediol in EuroCollins solution)

  • Wash solutions: Decreasing concentrations of VS55 in EuroCollins solution

  • Isopentane

  • Liquid Nitrogen

Protocol:

  • Tissue Preparation: Harvest articular cartilage plugs of the desired thickness.

  • CPA Loading (at 4°C):

    • Perform a stepwise infiltration of the cartilage with VS55 to minimize osmotic stress.

    • Immerse the cartilage plugs in a series of increasing concentrations of VS55 in EuroCollins solution (e.g., 12.5%, 25%, 50%, 75%, and 100% VS55).

    • Each step should last for a duration appropriate for the tissue thickness to allow for equilibration.

  • Cooling:

    • Place the cartilage in a cryovial containing 2 ml of pre-cooled 100% VS55.

    • Cool the samples rapidly (e.g., 43°C/min) to -100°C in an isopentane bath pre-cooled in a -135°C mechanical freezer.[10]

    • Transfer the samples to the -135°C freezer for slow cooling to the storage temperature.[10]

  • Storage: Store the samples at or below -135°C.

  • Warming:

    • Warm the samples slowly to -100°C.[10]

    • Rapidly warm the samples to room temperature in a 30% DMSO solution.[10]

  • CPA Unloading:

    • Perform a stepwise removal of the VS55 by immersing the cartilage in decreasing concentrations of VS55 in EuroCollins solution.

  • Post-Thaw Culture: Culture the cartilage in an appropriate medium to assess viability and function.

This protocol is designed for the vitrification of vein segments.

Materials:

  • VS55 solution

  • Wash solutions

  • Liquid Nitrogen

Protocol:

  • Tissue Preparation: Isolate and prepare blood vessel segments.

  • CPA Loading (at 4°C):

    • Employ a stepwise addition of VS55, similar to the cartilage protocol, to gradually equilibrate the tissue with the cryoprotectant.

  • Cooling:

    • Cool the samples rapidly (e.g., >40°C/min) to -100°C.[6]

    • Follow with slow cooling (e.g., 3°C/min) to -135°C.[6]

  • Storage: Store the samples in a -135°C freezer.

  • Warming:

    • Warm the samples slowly to -100°C (e.g., 30°C/min).[6]

    • Then, rapidly warm the samples to melting (e.g., 225°C/min).[6]

  • CPA Unloading:

    • Elute the VS55 in a stepwise manner using decreasing concentrations of the vitrification solution.

  • Post-Thaw Assessment: Assess the contractile function and viability of the blood vessel segments.

While VS55 is not the standard for ovarian tissue, this compound is a component of some vitrification solutions for this application. The following is a general vitrification protocol for ovarian tissue that can be adapted for this compound-containing solutions.

Materials:

  • Vitrification Solution (containing this compound)

  • Equilibration Solution (lower concentration of cryoprotectants)

  • Warming and dilution solutions

  • Liquid Nitrogen

Protocol:

  • Tissue Preparation: Dissect the ovarian cortex into small strips.

  • Equilibration:

    • Incubate the tissue strips in an equilibration solution at room temperature for a specified time to allow for initial CPA permeation.

  • Vitrification:

    • Transfer the tissue to the full-strength vitrification solution for a short period.

    • Load the tissue onto a cryo-device and plunge it directly into liquid nitrogen.

  • Storage: Store the samples in liquid nitrogen.

  • Warming:

    • Rapidly warm the cryo-device by immersing it in a warming solution at 37°C.

  • CPA Unloading:

    • Sequentially move the tissue through a series of dilution solutions with decreasing osmolarity to remove the cryoprotectants.

  • Post-Thaw Culture and Assessment: Culture the tissue to assess follicular viability and development.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Pre-Cryopreservation cluster_1 Cryopreservation Protocol cluster_2 Post-Thaw Assessment A Tissue Selection & Preparation B CPA Solution Selection (e.g., this compound-based) A->B C Toxicity & Permeation Studies B->C D CPA Loading Protocol (Stepwise vs. Gradient) C->D E Cooling Rate Optimization D->E F Storage Conditions (-135°C vs. -196°C) E->F G Warming Rate Optimization F->G H CPA Unloading Protocol G->H I Viability Assays H->I J Functional Assays H->J K Histological Analysis H->K G cluster_0 Preparation cluster_1 CPA Loading (4°C) cluster_2 Cooling & Storage cluster_3 Warming & Unloading prep_tissue Tissue Harvest & Preparation load1 Step 1: 12.5% VS55 prep_tissue->load1 prep_sols Prepare VS55 & Wash Solutions prep_sols->load1 load2 Step 2: 25% VS55 load1->load2 load3 Step 3: 50% VS55 load2->load3 load4 Step 4: 75% VS55 load3->load4 load5 Step 5: 100% VS55 load4->load5 cool Rapid Cooling to -100°C load5->cool store Store at <= -135°C cool->store warm Slow & Rapid Warming store->warm unload Stepwise CPA Removal warm->unload assess Post-Thaw Assessment unload->assess G cluster_0 Cryopreservation Stress cluster_1 Cellular Effects cluster_2 Signaling & Damage cluster_3 Cryoprotectant Action stress Freezing & Thawing ice Ice Crystal Formation stress->ice osmotic Osmotic Stress stress->osmotic membrane Membrane Damage ice->membrane osmotic->membrane apoptosis Apoptosis Signaling (Caspase Activation) osmotic->apoptosis membrane->apoptosis death Cell Death apoptosis->death cpa This compound-based CPA cpa->ice Inhibits cpa->osmotic Mitigates

References

Formamide as an RNA Stabilizer in Gel Electrophoresis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of formamide as an RNA stabilizer and denaturant in gel electrophoresis. Accurate analysis of RNA is paramount in various fields of molecular biology, from gene expression studies to the development of RNA-based therapeutics. This compound, in conjunction with other reagents, ensures the high-fidelity separation of RNA molecules by size, a prerequisite for downstream applications such as Northern blotting. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to empower researchers in achieving optimal and reproducible results.

The Core Principle: Denaturation and Stabilization

RNA molecules, being single-stranded, have a propensity to fold into complex secondary structures through intramolecular hydrogen bonding.[1][2] These structures can significantly impede their migration through a gel matrix, leading to inaccurate size estimation and smearing of bands.[1] To overcome this, RNA electrophoresis is performed under denaturing conditions.

This compound is a key denaturing agent that disrupts the hydrogen bonds between base pairs, thus maintaining the RNA in a linear state.[3][4] Its effectiveness is often enhanced by heat treatment of the RNA sample prior to loading on the gel.[1] Furthermore, this compound has been shown to protect RNA from degradation by RNases, which are ubiquitous and notoriously difficult to inactivate.[5][6] This stabilizing property is crucial for maintaining RNA integrity throughout the electrophoresis and subsequent handling procedures.[5]

In many standard protocols, this compound is used in the sample loading buffer, often in combination with formaldehyde, which is included in both the gel and the running buffer.[7][8] Formaldehyde forms unstable Schiff bases with the imino and amino groups of guanine, adenine, and cytosine, further preventing base pairing.[8] The synergistic action of this compound, formaldehyde, and heat ensures complete denaturation of even GC-rich RNA regions, resulting in sharp, well-resolved bands corresponding to their true molecular weights.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in RNA gel electrophoresis, compiled from various experimental protocols and optimization studies.

Table 1: Optimal Reagent Concentrations for RNA Sample Denaturation

ReagentFinal ConcentrationPurposeReference(s)
This compound50%Primary denaturant, RNA stabilizer[1][10]
Formaldehyde3.7% - 6%Secondary denaturant[10][11]
MOPS Buffer1XBuffering agent[10][11]

Table 2: Recommended Conditions for RNA Denaturation and Electrophoresis

ParameterConditionRationaleReference(s)
Heat Denaturation65-70°C for 5-15 minutesComplete denaturation of secondary structures[1][10][11]
Gel Running Voltage4-6 V/cmOptimal migration and resolution[5][7]
Formaldehyde in Gel0.4 M - 2.2 MMaintains denaturation during electrophoresis[5]

Table 3: Comparison of RNA Denaturation Methods

MethodKey ReagentsAdvantagesDisadvantagesReference(s)
This compound/FormaldehydeThis compound, Formaldehyde, MOPSHigh resolution, good for Northern blottingToxic reagents, requires fume hood[5][7][10]
Glyoxal/DMSOGlyoxal, DMSO, Phosphate bufferEffective denaturationToxic, can be less sharp than formaldehyde gels[2]
TAE/FormamideThis compound, TAE bufferSimpler, less toxic than formaldehyde methodMay not be as effective for all RNA species[2][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in RNA gel electrophoresis.

Preparation of a Formaldehyde-Containing Agarose Gel (1% Agarose)

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde

  • Gel casting tray and comb

  • Microwave oven or heat source

Protocol:

  • In a fume hood, dissolve 1 g of agarose in 85 mL of DEPC-treated water by heating in a microwave.[13]

  • Allow the solution to cool to approximately 55-60°C.

  • Add 12.5 mL of 10X MOPS buffer and mix gently.[13]

  • Add 6.75 mL of 37% formaldehyde and swirl to mix quickly.[13]

  • Immediately pour the gel into a sealed casting tray with the comb in place.

  • Allow the gel to solidify completely within the fume hood for at least 60 minutes.[7]

RNA Sample Preparation and Denaturation

Materials:

  • Total RNA or mRNA sample

  • Deionized this compound

  • 37% Formaldehyde

  • 10X MOPS buffer

  • RNA loading dye (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Heating block or water bath

Protocol:

  • For a 20 µL final sample volume, combine the following in a sterile, RNase-free microfuge tube:

    • Up to 10 µg of RNA (in a volume of up to 3.5 µL)

    • 10 µL of this compound

    • 3.5 µL of 37% formaldehyde

    • 2 µL of 10X MOPS buffer[7]

  • Vortex briefly and centrifuge to collect the sample at the bottom of the tube.

  • Incubate the sample at 65°C for 15 minutes.[11]

  • Immediately place the tube on ice for at least 1 minute to prevent renaturation.[11]

  • Add 2 µL of RNA loading dye and mix by pipetting.

  • The sample is now ready to be loaded onto the gel.

Gel Electrophoresis and Visualization

Materials:

  • Prepared formaldehyde-agarose gel

  • Horizontal electrophoresis tank

  • 1X MOPS running buffer (diluted from 10X stock)

  • Denatured RNA samples

  • RNA ladder (denatured in the same manner as samples)

  • Power supply

  • Ethidium bromide or other RNA stain

  • UV transilluminator

Protocol:

  • Place the solidified gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

  • Carefully remove the comb.

  • Load the denatured RNA samples and ladder into the wells.

  • Connect the electrophoresis apparatus to the power supply and run the gel at 50-60V (approximately 4-5 V/cm) for 3-4 hours, or until the bromophenol blue dye has migrated about two-thirds of the way down the gel.[7]

  • After electrophoresis, stain the gel in a solution of 1X MOPS buffer containing 0.5 µg/mL ethidium bromide for 30-45 minutes.

  • Destain the gel in DEPC-treated water for 15-30 minutes.

  • Visualize the RNA bands on a UV transilluminator.

Visualizations of Experimental Workflows

The following diagrams illustrate the key workflows described in this guide.

RNA_Denaturation_Workflow RNA_Sample RNA Sample Add_Reagents Add this compound, Formaldehyde, & MOPS Buffer RNA_Sample->Add_Reagents Heat_Denaturation Heat at 65-70°C for 5-15 min Add_Reagents->Heat_Denaturation Ice_Cool Cool on Ice Heat_Denaturation->Ice_Cool Add_Dye Add Loading Dye Ice_Cool->Add_Dye Ready_to_Load Denatured Sample (Ready for Loading) Add_Dye->Ready_to_Load

Caption: Workflow for RNA Sample Denaturation.

RNA_Gel_Electrophoresis_Workflow Prepare_Gel Prepare Formaldehyde- Agarose Gel Setup_Apparatus Set up Electrophoresis Apparatus with 1X MOPS Prepare_Gel->Setup_Apparatus Load_Samples Load Denatured RNA Samples & Ladder Setup_Apparatus->Load_Samples Run_Electrophoresis Run Gel at 4-6 V/cm Load_Samples->Run_Electrophoresis Stain_Gel Stain Gel with Ethidium Bromide Run_Electrophoresis->Stain_Gel Visualize Visualize Bands on UV Transilluminator Stain_Gel->Visualize Downstream Downstream Applications (e.g., Northern Blotting) Visualize->Downstream

Caption: Workflow for RNA Gel Electrophoresis.

References

The Hidden Saboteur: A Technical Guide to Formamide Degradation and Its Impact on Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formamide is an indispensable reagent in the modern molecular biology laboratory, prized for its ability to lower the melting temperature of nucleic acids and facilitate hybridization in a variety of applications. However, the very properties that make this compound so useful also render it susceptible to degradation, introducing insidious variables that can compromise experimental results and lead to misinterpretation of data. This technical guide provides an in-depth examination of this compound's degradation pathways, the deleterious effects of its byproducts on common experimental techniques, and protocols to mitigate these risks.

The Chemistry of Decay: this compound Degradation Pathways

This compound's utility is intrinsically linked to its chemical nature, but this same chemistry dictates its instability. The primary route of degradation is hydrolysis, a reaction accelerated by the presence of water, heat, and acidic or basic conditions.

1.1. Hydrolysis: The Primary Culprit

In the presence of water, this compound slowly hydrolyzes into formic acid and ammonia .[1][2] This reaction can be catalyzed by both acids and bases.[3][4] The accumulation of formic acid can further catalyze the degradation process by lowering the pH of the solution. The presence of ammonia, often detected by its characteristic odor, is a clear indicator of significant this compound degradation.[2][5]

G cluster_conditions Accelerated by This compound This compound (HCONH₂) DegradationProducts Degradation Products This compound->DegradationProducts FormicAcid Formic Acid (HCOOH) This compound->FormicAcid + H₂O (Hydrolysis) Ammonia Ammonia (NH₃) Water Water (H₂O) DegradationProducts->FormicAcid DegradationProducts->Ammonia Heat Heat Acid Acid Base Base

1.2. Thermal Decomposition

At elevated temperatures, typically above 100°C, this compound can decompose into other products.[6] At temperatures around 180°C, it primarily breaks down into carbon monoxide (CO) and ammonia (NH₃).[5][7] At even higher temperatures, the decomposition products can shift to hydrogen cyanide (HCN) and water.[6] While these extreme temperatures are not typical for most molecular biology applications, they are a consideration during manufacturing and long-term storage in suboptimal conditions.

Quantitative Analysis of this compound Hydrolysis

The rate of this compound hydrolysis is highly dependent on temperature and pH. Understanding these kinetics is crucial for predicting the shelf-life of this compound solutions and for troubleshooting experiments.

Temperature (°C)ConditionRate Constant (k)Half-life (t½)Reference
25Neutral (water)~1.1 x 10⁻¹⁰ s⁻¹~199 years[3][8][9]
56Neutral (water)~3.6 x 10⁻⁹ s⁻¹-[3]
56Acidic (H₃O⁺)0.00303 M⁻¹s⁻¹-[3]
56Basic (HO⁻)0.032 M⁻¹s⁻¹-[3]
80pH 1-9Varied-[10][11]
120Neutral (water)~1.09 x 10⁻⁶ s⁻¹-[3]
120Acidic (H₃O⁺)0.15 M⁻¹s⁻¹-[3]
120Basic (HO⁻)3.20 M⁻¹s⁻¹-[3]

Table 1: Kinetic data for this compound hydrolysis under various conditions. Note that the acid and base-catalyzed rates are significantly faster than neutral hydrolysis.

High-quality, molecular biology grade this compound should be a clear, colorless liquid with a neutral pH. The quality of this compound can be assessed by measuring its conductivity and pH.

ParameterSpecification for Molecular Biology GradeImplication of Deviation
Purity≥99.5%Lower purity may indicate contaminants.
pH (of a 1% or 0.5M solution)6.5 - 7.5A lower pH indicates the presence of formic acid.
ConductivityMax. 100 µmhoIncreased conductivity suggests ionic impurities, such as formate and ammonium ions.
A₂₈₀ (10% solution)≤0.02Absorbance at 280 nm can indicate organic contaminants.

Table 2: Typical quality specifications for molecular biology grade this compound.[12][13]

The Ripple Effect: Impact of Degradation on Key Experiments

The degradation of this compound into formic acid and ammonia can have a profound and often unnoticed impact on a range of molecular biology techniques.

3.1. Fluorescence In Situ Hybridization (FISH)

FISH protocols often utilize high concentrations of this compound (typically 50-70%) to denature nucleic acids at lower temperatures, preserving the morphology of cells and tissues.[14][15]

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation (70% this compound, 70-72°C) Permeabilization->Denaturation Probe_Hyb Probe Hybridization (50% this compound, 37°C) Denaturation->Probe_Hyb Stringency_Wash Stringency Washes (50% this compound, 45-60°C) Probe_Hyb->Stringency_Wash Detection Probe Detection Stringency_Wash->Detection Imaging Microscopy Detection->Imaging

Impact of Degradation Products:

  • Formic Acid (Low pH): A decrease in the pH of the hybridization buffer can lead to DNA damage, particularly depurination. This can result in reduced signal intensity and non-specific probe binding. The optimal pH for hybridization buffers is typically between 7.0 and 7.5, and a drop below this range can be detrimental.[15]

  • Ammonia (High pH & Ionic Strength): An increase in pH due to ammonia can alter the stringency of hybridization and washing steps, potentially leading to non-specific probe binding and increased background. The presence of ammonium ions also increases the ionic strength of the buffer, which can affect the melting temperature of the DNA and the kinetics of hybridization. In severe cases of degradation, the altered chemical environment can cause tissue sections to detach from glass slides.[2]

3.2. DNA Sequencing

This compound is a key component of the loading buffer used in capillary electrophoresis for Sanger sequencing and is also used to resuspend sequencing samples before injection.[16][17] It ensures that the DNA fragments remain denatured, preventing the formation of secondary structures that can cause compressions in the sequencing data.[18][19]

G Cycle_Seq Cycle Sequencing (BigDye Termination) Precipitation Ethanol Precipitation Cycle_Seq->Precipitation Resuspension Resuspend in Hi-Di this compound Precipitation->Resuspension Denaturation Heat Denaturation (95°C) Resuspension->Denaturation Injection Electrokinetic Injection Denaturation->Injection Separation Capillary Electrophoresis Injection->Separation Detection Fluorescence Detection Separation->Detection

Impact of Degradation Products:

  • Formic Acid (Low pH): Acidic conditions can promote the degradation of the fluorescent dyes used in sequencing, leading to a weaker signal. It can also cause acid-catalyzed hydrolysis of the DNA backbone, resulting in fragmented DNA and a loss of signal, particularly for longer reads.

  • Ammonia/Ammonium Ions: While not as extensively documented in the context of sequencing, the presence of ions from degraded this compound can affect the electrokinetic injection of DNA into the capillaries, leading to biased loading and variable signal strength.

3.3. Polymerase Chain Reaction (PCR)

While not as common as in FISH or sequencing, this compound is sometimes used in PCR to improve the amplification of GC-rich templates by lowering the DNA melting temperature.

Impact of Degradation Products:

  • Formic Acid (Low pH): The activity of DNA polymerase is highly pH-dependent. A decrease in pH due to formic acid can significantly inhibit or even completely abolish polymerase activity, leading to failed or inefficient amplification.

  • Ammonia/Ammonium Ions: The effect of ammonium ions on PCR is more complex. At low concentrations (10-20 mM), ammonium sulfate is often included in PCR buffers to enhance specificity by reducing mismatches between primers and the template.[20][21] However, at higher, uncontrolled concentrations resulting from this compound degradation, ammonium ions can disrupt the optimal ionic strength of the PCR buffer and may inhibit polymerase activity.

G cluster_this compound Degraded this compound cluster_pcr PCR Reaction Formic_Acid Formic Acid Taq_Polymerase Taq Polymerase Formic_Acid->Taq_Polymerase Lowers pH, Inhibits Enzyme Ammonia Ammonia Ammonia->Taq_Polymerase Alters Ionic Strength, Potential Inhibition dNTPs dNTPs Template_DNA Template DNA Primers Primers

Effects on Cellular Systems and Signaling Pathways

In the context of cell-based assays or experiments where this compound might be used for permeabilization or denaturation, the degradation products can have direct cellular effects.

  • Ammonia Toxicity: Ammonia is a known cytotoxin, particularly in cell culture.[22][23] Its accumulation can inhibit cell growth, alter metabolism, and even induce apoptosis.[23][24] The inhibitory concentration of ammonia varies between cell lines but can be as low as 2-5 mM for sensitive cells like hybridomas.[25]

  • Formic Acid and Cellular Stress: Formic acid can induce cellular stress. Studies in yeast have shown that formic acid stress can significantly induce the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in responding to a variety of environmental stresses.[26] While direct evidence in mammalian cells in the context of molecular biology assays is limited, it is plausible that formic acid could trigger stress-related signaling pathways, potentially confounding studies of these pathways.

G Formic_Acid Formic Acid Stress MAPKKK MAPKKK Formic_Acid->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Gene Expression Changes) Transcription_Factors->Cellular_Response

Best Practices and Mitigation Strategies: Preserving Experimental Integrity

Given the potential for this compound degradation to silently sabotage experiments, adherence to strict handling and quality control protocols is paramount.

5.1. Storage and Handling

  • Procurement: Purchase high-purity, molecular biology grade this compound that has been deionized and is packaged under an inert gas like argon.[1]

  • Storage Temperature: Store this compound at 4°C for short-term use and in aliquots at -20°C for long-term storage.[5][27] Freezing slows the rate of hydrolysis.

  • Inert Atmosphere: Once opened, the bottle should be purged with an inert gas (e.g., nitrogen or argon) before resealing to displace oxygen, which can contribute to oxidation.[1]

  • Aliquoting: Upon receipt, divide the this compound into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the stock solution to air and moisture.[27]

5.2. Deionization

For applications requiring the highest purity, this compound can be deionized in the laboratory.

Protocol for Deionizing this compound:

  • Add 5 grams of a mixed-bed ion-exchange resin (e.g., Bio-Rad AG501-X8) to 100 mL of this compound.

  • Stir gently at room temperature for 1-2 hours. Avoid vigorous stirring that could break up the resin beads.

  • Filter the this compound through Whatman #1 filter paper to remove the resin beads.

  • For critical applications, sterile-filter the deionized this compound.

  • Aliquot and store at -20°C. Deionized this compound should be used within a few months.

5.3. Quality Control Checks

  • pH Measurement: Regularly check the pH of a diluted solution of your this compound stock. If the pH is below 6.5, the this compound should be deionized or discarded.

  • Visual and Olfactory Inspection: Discard any this compound that is yellowed or has a distinct smell of ammonia.

  • Control Experiments: When troubleshooting unexpected results in this compound-containing assays, consider preparing fresh buffers with a new, unopened bottle of this compound as a key control experiment.

Conclusion

References

Methodological & Application

Application Notes: Formamide Concentration for Denaturing RNA in Northern Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size analysis of specific RNA molecules within a complex sample. A critical step in this procedure is the denaturation of RNA to eliminate secondary structures, ensuring accurate separation by size during gel electrophoresis. Formamide is a widely used denaturing agent in Northern blotting protocols, utilized in both the RNA sample loading buffer and the hybridization buffer. Its role is to disrupt the hydrogen bonds between complementary bases, thereby maintaining the RNA in a linear state. The concentration of this compound, along with temperature and incubation time, are key parameters that must be optimized for successful and reproducible results.

Principles of this compound-Based RNA Denaturation

This compound lowers the melting temperature (Tm) of nucleic acid duplexes by competing for hydrogen bond formation. In the context of Northern blotting, this has two primary applications:

  • RNA Denaturation Prior to Electrophoresis: By including this compound in the loading buffer and heating the sample, RNA molecules are fully denatured. This ensures that their migration through the agarose gel is proportional to their length in nucleotides, rather than their secondary structure.

  • Hybridization: this compound is also a common component of hybridization buffers. It allows for stringent hybridization of a labeled probe to the target RNA on the membrane at a lower temperature, which helps to preserve the integrity of the RNA.[1][2]

Experimental Protocols

RNA Denaturation and Electrophoresis

This protocol describes the denaturation of total RNA samples using a this compound-based loading buffer followed by electrophoresis on a denaturing formaldehyde-agarose gel.

Materials:

  • Total RNA samples

  • Nuclease-free water

  • 2x RNA Loading Buffer (see table below for composition)

  • 10x MOPS buffer

  • 37% (12.3 M) Formaldehyde

  • Agarose

  • Ethidium bromide (or other RNA stain)

  • Electrophoresis apparatus and power supply

Protocol:

  • Prepare a 1% denaturing agarose gel by melting 1.0 g of agarose in 84.6 ml of DEPC-treated water.[3] Cool to approximately 60°C.

  • In a fume hood, add 10 ml of 10x MOPS buffer and 5.4 ml of 37% formaldehyde.[3] Mix gently and pour the gel. Allow it to solidify for at least 30 minutes.

  • For each RNA sample, mix at least 10 µg of total RNA with an equal volume of 2x RNA Loading Buffer.[3]

  • Denature the RNA samples by heating at 65°C for 10-15 minutes.[3][4][5][6][7][8]

  • Immediately chill the denatured samples on ice for at least 1 minute to prevent re-annealing.[3][5][7][9]

  • Load the samples onto the denaturing agarose gel.

  • Run the gel in 1x MOPS buffer at a constant voltage (e.g., 3-4 V/cm) until the dye front has migrated an adequate distance.[10]

Northern Blotting Workflow

The following diagram illustrates the key steps in a typical Northern blotting experiment.

Northern_Blotting_Workflow RNA_Isolation RNA Isolation Denaturation RNA Denaturation (this compound & Heat) RNA_Isolation->Denaturation Electrophoresis Agarose Gel Electrophoresis Denaturation->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Immobilization UV Cross-linking or Baking Transfer->Immobilization Hybridization Hybridization with Labeled Probe Immobilization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Signal Detection Washing->Detection

Caption: Overview of the Northern Blotting experimental workflow.

Quantitative Data Summary

The following tables provide a summary of typical this compound concentrations and related parameters used in different stages of Northern blotting.

Table 1: RNA Denaturation and Loading Buffer Compositions
ComponentConcentration RangeTypical ProtocolReference(s)
This compound 23% - 50% 50% [4][8][11][12]
Formaldehyde3% - 6.5%6.14%[4][5][8]
MOPS Buffer1x1x[4][5][8]
Glycerol10% - 20%10%[4][5][8]
Bromophenol Blue0.01% - 0.05%0.05%[4][8][11]
Xylene Cyanol~0.01%0.01%[11]
EDTA1 mM - 4.2 mM1 mM[9][11]
Table 2: RNA Denaturation Conditions
ParameterConditionReference(s)
Temperature 56°C - 70°C[9][12]
Incubation Time 10 - 15 minutes[3][4][5][6][7][8]
Table 3: Hybridization Buffer Composition
ComponentConcentrationReference(s)
This compound 50% [5][13]
SSC/SSPE5x - 6x[5][13]
SDS0.1%[13]
Denhardt's Solution5x[13]
Salmon Sperm DNA100 µg/ml[13]

Signaling Pathways and Logical Relationships

The logical relationship in optimizing this compound concentration for RNA denaturation is centered on balancing complete denaturation with the preservation of RNA integrity.

Formamide_Optimization cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes Formamide_Conc This compound Concentration Denaturation_Efficiency Denaturation Efficiency Formamide_Conc->Denaturation_Efficiency RNA_Integrity RNA Integrity Formamide_Conc->RNA_Integrity (High conc. can promote degradation) Temperature Temperature Temperature->Denaturation_Efficiency Temperature->RNA_Integrity (High temp. can promote degradation) Incubation_Time Incubation Time Incubation_Time->Denaturation_Efficiency Incubation_Time->RNA_Integrity (Long incubation can promote degradation) Optimal_Result Optimal Northern Blot Result Denaturation_Efficiency->Optimal_Result RNA_Integrity->Optimal_Result

Caption: Factors influencing RNA denaturation and integrity.

Alternative Denaturing Agents

While this compound is widely used, alternative denaturing agents such as glyoxal and formaldehyde (used directly in the gel) are also common.[14][15] Glyoxal-based systems are often preferred for their reduced toxicity compared to formaldehyde.[16][17][18] The choice of denaturant can influence the specific protocol for electrophoresis and transfer.

Conclusion

The successful use of this compound for denaturing RNA in Northern blotting requires careful consideration of its concentration in conjunction with temperature and incubation time. The protocols and data presented here provide a comprehensive guide for researchers to establish and optimize their Northern blotting experiments. By adhering to these guidelines, scientists can achieve reliable and reproducible analysis of RNA expression.

References

Application Notes: The Role and Application of Formamide in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. A critical component in many FISH protocols is formamide, a chemical that facilitates the denaturation of double-stranded DNA and the subsequent hybridization of a fluorescently labeled probe to its complementary target sequence. This compound lowers the melting temperature (Tm) of DNA, enabling these steps to be performed at lower, less damaging temperatures, which helps to preserve the morphology of the chromosomes and cells.[1][2][3][4] However, this compound is a toxic and potential teratogenic substance, necessitating strict safety measures during its use.[1][5][6]

Principle of this compound Action

This compound is an ionizing solvent that disrupts the hydrogen bonds between the base pairs of the DNA double helix.[1][7] This destabilizing effect reduces the thermal energy required to separate the DNA strands.[4] By incorporating this compound into the hybridization and wash buffers, the stringency of the reaction can be controlled. Stringency refers to the specificity of the binding between the probe and the target DNA. Higher concentrations of this compound, along with higher temperatures and lower salt concentrations, increase the stringency, ensuring that only highly complementary sequences remain bound.[8][9]

Advantages of Using this compound in FISH

  • Preservation of Morphology: The primary advantage is the ability to perform denaturation and hybridization at lower temperatures (e.g., 37°C for hybridization) compared to protocols without this compound, which may require temperatures that can damage cellular and chromosomal structures.[1][3]

  • Increased Stringency: this compound allows for fine-tuning of the hybridization stringency, which is crucial for reducing non-specific binding of the probe and minimizing background signals.[4]

Disadvantages and Safety Considerations

This compound is classified as a reproductive hazard, a mutagen, and an irritant.[5][6][10] Prolonged or repeated exposure can cause damage to organs.[6] Therefore, it is imperative to handle this compound with appropriate safety precautions.

Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][10]

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Dispose of this compound-containing waste according to institutional and local regulations.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the use of this compound in FISH protocols.

Table 1: this compound Concentrations in Different FISH Buffers

Buffer/SolutionTypical this compound Concentration (%)Purpose
Denaturation Solution 70%Denaturation of chromosomal DNA on the slide.[11][12]
Hybridization Buffer 50%To maintain DNA in a denatured state and facilitate probe hybridization at a lower temperature.[11][13]
Post-Hybridization Wash Buffer 50%High-stringency wash to remove non-specifically bound probes.[11][14][15]
Stripping Buffer (for re-probing) 60%To remove hybridized probes for subsequent experiments.[16]

Table 2: Typical Incubation Times and Temperatures for Key FISH Steps with this compound

Experimental StepReagentTemperature (°C)Duration
Chromosomal DNA Denaturation 70% this compound / 2x SSC70 - 78°C2 - 8 minutes
Probe Denaturation This compound-based hybridization mix72 - 75°C5 - 10 minutes
Hybridization 50% this compound hybridization buffer37°C16 - 48 hours
Post-Hybridization Wash 1 50% this compound / 2x SSC37 - 45°C15 - 30 minutes
Post-Hybridization Wash 2 2x SSC37 - 45°C15 - 30 minutes
Post-Hybridization Wash 3 1x SSC or 0.1x SSCRoom Temperature or 45°C15 - 30 minutes

Experimental Workflow for FISH using this compound

The following diagram illustrates the key stages of a typical FISH protocol involving this compound.

FISH_Workflow_with_this compound cluster_prep Sample Preparation cluster_denaturation Denaturation cluster_hybridization Hybridization cluster_washes Post-Hybridization Washes (Stringency) cluster_final Final Steps SlidePrep Slide Preparation (Cell Spreading/Tissue Sectioning) Fixation Fixation (e.g., 4% Paraformaldehyde) SlidePrep->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration TargetDenaturation Target DNA Denaturation (70% this compound, 70-75°C) Dehydration->TargetDenaturation Hybridization Hybridization (Probe + Target, 37°C, 16-24h) [50% this compound] TargetDenaturation->Hybridization ProbeDenaturation Probe Denaturation (Hybridization Mix, 72-75°C) ProbeDenaturation->Hybridization Wash1 Wash 1 (50% this compound / 2x SSC, 45°C) Hybridization->Wash1 Wash2 Wash 2 (2x SSC, 45°C) Wash1->Wash2 Wash3 Wash 3 (0.1x SSC, 45°C) Wash2->Wash3 Counterstain Counterstaining (e.g., DAPI) Wash3->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Visualization Visualization (Fluorescence Microscopy) Mounting->Visualization

Caption: Workflow of a typical FISH experiment highlighting the key steps involving this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific cell types, tissues, or probes.

1. Reagent Preparation

  • 20x SSC: 3 M NaCl, 0.3 M sodium citrate, pH 7.0.

  • Denaturation Solution (70% this compound): 70 ml this compound, 10 ml 20x SSC, 20 ml distilled water. Adjust pH to 7.0-7.5.[12]

  • Hybridization Buffer (50% this compound): 50% deionized this compound, 10% dextran sulfate, 2x SSC, 0.1% SDS.

  • Post-Hybridization Wash Buffer 1 (50% this compound): 50% this compound, 2x SSC, pH 7.0-7.5.[11][15]

  • Ethanol Series: 70%, 85%, and 100% ethanol.[12]

  • DAPI Counterstain: 0.1 µg/ml DAPI in an antifade mounting medium.[11]

2. Slide Preparation and Pretreatment

  • Prepare slides with metaphase chromosome spreads or interphase nuclei.

  • Age slides if necessary.

  • Immerse slides in 2x SSC for 2 minutes at room temperature.

  • Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each at room temperature.[11][12]

  • Air dry the slides completely.

3. Denaturation

  • Chromosomal DNA Denaturation:

    • Pre-warm the Denaturation Solution (70% this compound / 2x SSC) to 70-73°C in a Coplin jar within a water bath.[11][12]

    • Immerse the prepared slides in the hot Denaturation Solution for 2-5 minutes.[11][12] The optimal time can vary depending on the cell type.[12]

    • Immediately transfer the slides to ice-cold 70% ethanol for 2 minutes.[11]

    • Continue dehydration in 85% and 100% ethanol for 2 minutes each.[11]

    • Air dry the slides in the dark.

  • Probe Denaturation:

    • Prepare the probe mixture by diluting the fluorescently labeled DNA probe in the Hybridization Buffer.

    • Denature the probe mixture by incubating it at 72-75°C for 5-10 minutes in a heat block or thermocycler.[11]

    • Immediately place the denatured probe on ice to prevent re-annealing.[11]

4. Hybridization

  • Apply the denatured probe mixture (typically 10-20 µl) to the denatured area on the slide.

  • Cover with a coverslip, avoiding air bubbles.

  • Seal the edges of the coverslip with rubber cement to prevent evaporation.[11]

  • Place the slides in a humidified chamber and incubate at 37°C overnight (16-24 hours).[11][12]

5. Post-Hybridization Washes

These washes are critical for removing unbound and non-specifically bound probes to reduce background fluorescence.

  • Carefully remove the rubber cement and gently slide off the coverslip in a Coplin jar containing 2x SSC.

  • Wash the slides in pre-warmed (45°C) Post-Hybridization Wash Buffer 1 (50% this compound / 2x SSC) for 5-15 minutes, with gentle agitation.[15] Repeat this step two more times.

  • Wash the slides in pre-warmed (45°C) 2x SSC for 5 minutes.[15] Repeat this step two more times.

  • Perform a final high-stringency wash in pre-warmed (45°C) 0.1x SSC for 5 minutes.[15]

  • Allow the slides to cool to room temperature.

6. Counterstaining and Mounting

  • Briefly rinse the slides in distilled water and air dry in the dark.

  • Apply a drop of antifade mounting medium containing DAPI to the slide.

  • Cover with a glass coverslip and gently press to remove excess medium.

  • Store slides at 4°C in the dark until analysis.

7. Visualization

  • Examine the slides using a fluorescence microscope equipped with appropriate filter sets for the fluorophore on the probe and for DAPI.

  • Capture and analyze the images using appropriate software.

References

Application of Formamide in Polyacrylamide Sequencing Gels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation and analysis of nucleic acids. In DNA sequencing applications, achieving single-base resolution is paramount. However, the intrinsic secondary structures of single-stranded DNA, particularly in guanine-cytosine (G-C) rich regions, can lead to band compressions on sequencing gels. This artifact complicates sequence reading by causing anomalous migration of DNA fragments, where multiple bands migrate at the same position. To mitigate this, denaturing agents are incorporated into the polyacrylamide gel matrix and sample loading buffers. While urea is a commonly used denaturant, formamide offers a potent alternative, especially for sequences prone to strong secondary structure formation.[1][2]

This compound effectively disrupts the hydrogen bonds between nucleotide bases, thereby preventing the formation of secondary structures and ensuring that DNA fragments migrate through the gel matrix solely based on their size.[1] This results in sharper, more accurately spaced bands, facilitating unambiguous sequence determination.

Mechanism of Action

This compound is a small, polar organic molecule that readily forms hydrogen bonds. In the context of polyacrylamide sequencing gels, its primary function is to act as a denaturing agent. It competes with the hydrogen bonding between nucleotide bases (adenine-thymine and guanine-cytosine), thereby disrupting the formation of secondary structures such as hairpins and loops in single-stranded DNA.[1] By keeping the DNA in a linear, denatured state, this compound ensures that the electrophoretic mobility of the fragments is directly proportional to their length, which is the fundamental principle of sequencing gel analysis.

The inclusion of this compound in the gel matrix and/or loading buffer lowers the melting temperature (Tm) of the DNA.[3] This allows for the electrophoresis to be conducted at a lower temperature while still maintaining the denaturation of the DNA fragments.

Data Presentation

The primary quantitative effect of this compound is its impact on the melting temperature of DNA and its influence on the resolution of sequencing gels, particularly in G-C rich regions.

ParameterValueReference
Reduction in DNA Melting Temperature (Tm) per 1% this compound~0.6°C[3]
This compound ConcentrationEffect on Sequencing Gel PerformanceReference
0% Standard denaturing condition (with 7M Urea). May not be sufficient to resolve G-C rich compressions.[2][4]
10% Optimal concentration for improving the resolution of compressed regions without significantly degrading other gel characteristics.[4][5]
≥20% Can decrease the separation rate, theoretical plate count, and resolution for normally migrating fragments.[4][5]
Up to 40% Can be used to overcome severe compression issues.[3]
98% Used for complete denaturation of DNA and RNA for precise size determination, as secondary structure influence on migration is eliminated.[3]

Experimental Protocols

Protocol 1: Preparation of a 6% Polyacrylamide Sequencing Gel with 10% this compound

This protocol is designed for the preparation of a standard sequencing gel to resolve G-C rich compressions.

Materials:

  • 40% Acrylamide/Bis-acrylamide (19:1) solution

  • Urea

  • Deionized this compound

  • 10x TBE Buffer (Tris-borate-EDTA)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10% (w/v) Ammonium Persulfate (APS) (freshly prepared)

  • Deionized water

  • Sequencing gel apparatus and plates

  • Spacers and combs (0.4 mm)

  • Syringes and needles

Procedure:

  • Prepare the Gel Solution (for a 60 mL gel):

    • In a 100 mL beaker, combine:

      • 25.2 g Urea

      • 6 mL 10x TBE Buffer

      • 6 mL Deionized this compound

      • 9 mL 40% Acrylamide/Bis-acrylamide (19:1) solution

      • Add deionized water to a final volume of 60 mL.

    • Gently warm the solution to approximately 37°C and stir to completely dissolve the urea. Do not overheat.

    • Cool the solution to room temperature.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Assemble the Gel Cassette:

    • Thoroughly clean and dry the glass plates and spacers.

    • Assemble the gel cassette according to the manufacturer's instructions.

  • Polymerize the Gel:

    • To the 60 mL gel solution, add:

      • 60 µL of 10% APS

      • 60 µL of TEMED

    • Swirl the solution gently to mix.

    • Immediately pour the solution into the gel cassette, avoiding the introduction of air bubbles.

    • Insert the comb and allow the gel to polymerize for at least 2 hours at room temperature.

Protocol 2: Preparation of this compound Loading Buffer (2x)

This buffer is used to denature DNA samples prior to loading on the sequencing gel.

Materials:

  • Deionized this compound

  • 0.5 M EDTA, pH 8.0

  • Bromophenol Blue

  • Xylene Cyanol FF

  • Deionized water

Procedure:

  • Prepare 10 mL of 2x this compound Loading Buffer:

    • In a 15 mL conical tube, combine:

      • 9.5 mL Deionized this compound

      • 200 µL 0.5 M EDTA, pH 8.0

      • 10 mg Bromophenol Blue

      • 10 mg Xylene Cyanol FF

    • Vortex thoroughly to dissolve the dyes.

    • Store at -20°C in small aliquots.

Protocol 3: Sample Preparation and Electrophoresis

Procedure:

  • Sample Preparation:

    • Mix the DNA sequencing reaction products with an equal volume of 2x this compound Loading Buffer.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Immediately place the samples on ice to prevent re-annealing.

  • Electrophoresis:

    • Pre-run the gel for 30-60 minutes at a constant power (e.g., 40-50 W) to heat the gel to a uniform temperature (approximately 50°C).

    • Flush the wells with running buffer (1x TBE) to remove any urea that may have leached out.

    • Load the denatured samples into the wells.

    • Run the gel at a constant power that maintains a gel temperature of approximately 50°C. The voltage and run time will vary depending on the gel size and the desired read length.

Mandatory Visualizations

Experimental_Workflow cluster_prep Gel Preparation cluster_sample Sample Preparation cluster_electro Electrophoresis prep_sol Prepare Gel Solution (Acrylamide, Urea, this compound, TBE) assemble_cassette Assemble Gel Cassette polymerize Add APS & TEMED Pour and Polymerize Gel pre_run Pre-run Gel (30-60 min) polymerize->pre_run mix_sample Mix DNA with This compound Loading Buffer denature Heat at 95°C for 5 min mix_sample->denature chill Place on Ice denature->chill load_sample Load Denatured Samples chill->load_sample pre_run->load_sample run_gel Run Gel at Constant Power load_sample->run_gel analyze Analyze Sequencing Results run_gel->analyze

Caption: Workflow for denaturing polyacrylamide gel electrophoresis with this compound.

Decision_Tree start Sequencing Experiment check_compression Observe Band Compressions or G-C Rich Sequence? start->check_compression no_this compound Use Standard Denaturing Gel (7M Urea) check_compression->no_this compound No use_this compound Incorporate this compound into Gel and/or Loading Buffer check_compression->use_this compound Yes proceed Proceed with Experiment no_this compound->proceed optimize_conc Optimize this compound Concentration (Start with 10%) use_this compound->optimize_conc severe_compression Severe Compressions? optimize_conc->severe_compression Resolved optimize_conc->proceed Not Resolved increase_conc Increase this compound (e.g., up to 40%) severe_compression->increase_conc Yes severe_compression->proceed No increase_conc->proceed

Caption: Decision tree for using this compound in sequencing gels.

References

Application Notes and Protocols for the Use of Formamide in Microarray Hybridization Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide is a widely used component in microarray hybridization buffers due to its ability to modulate the stringency of the hybridization reaction. By lowering the melting temperature (Tm) of nucleic acid duplexes, this compound allows for hybridization to be carried out at lower temperatures while maintaining high stringency. This is particularly advantageous for preventing non-specific binding of probes to target sequences, thereby increasing the specificity and reliability of microarray data.[1][2][3][4] These application notes provide a comprehensive overview of the role of this compound, quantitative data on its effects, and detailed protocols for its use in microarray analysis.

The Role of this compound in Hybridization

This compound is a denaturing agent that disrupts the hydrogen bonds between complementary nucleic acid strands.[3][5] Its primary functions in microarray hybridization buffers are:

  • Lowering the Melting Temperature (Tm): this compound reduces the thermal stability of DNA-DNA and DNA-RNA hybrids, effectively lowering their Tm.[6][7][8][9] This allows for hybridization reactions to be performed at lower, more convenient temperatures (e.g., 42°C instead of 65°C), which helps to preserve the integrity of the microarray slide and the labeled nucleic acid probes.[10]

  • Increasing Stringency: By lowering the Tm, this compound increases the stringency of the hybridization reaction at a given temperature.[3][4][11] This means that only probes with a high degree of complementarity to the target sequence will form stable duplexes, reducing non-specific hybridization and background noise.[2]

  • Enhancing Specificity: The increased stringency provided by this compound leads to higher specificity, enabling the discrimination between closely related sequences and reducing false-positive signals.[2][11]

Quantitative Effects of this compound on Melting Temperature

The effect of this compound on the Tm of DNA duplexes is linear and has been quantified in several studies. This relationship is crucial for optimizing hybridization conditions.

This compound Concentration (%)Decrease in Melting Temperature (Tm) per 1% this compoundReference(s)
0 - 700.6°C[8]
Not Specified0.61°C[4]
Not Specified0.63°C[11][12]
Not Specified0.65°C[10]
Not Specified0.72°C[13]
0 - 402.4 - 2.9°C per mole of this compound (depending on G+C content)[6][7][9]

Note: The exact decrease in Tm can be influenced by factors such as the GC content of the DNA, salt concentration in the buffer, and the length of the hybridizing fragments.[4][6][9][12]

Experimental Protocols

This section provides a detailed protocol for a typical microarray hybridization experiment using a this compound-based buffer.

I. Pre-Hybridization

The pre-hybridization step is critical for blocking non-specific binding sites on the microarray surface.

Materials:

  • Microarray slides

  • Pre-hybridization buffer (5X SSC, 0.1% SDS, 1% BSA, 50% this compound)

  • Hybridization chamber

  • Water bath or incubator

Protocol:

  • Prepare the pre-hybridization buffer. For 50 mL, mix:

    • 12.5 mL of 20X SSC

    • 0.5 mL of 10% SDS

    • 0.5 g of Bovine Serum Albumin (BSA)

    • 25 mL of deionized this compound

    • Bring the final volume to 50 mL with nuclease-free water.

  • Place the microarray slide in a hybridization chamber.

  • Add enough pre-hybridization buffer to cover the array surface.

  • Incubate at 42°C for 45-60 minutes.[14]

  • After incubation, wash the slide by dipping it in nuclease-free water five times.

  • Dry the slide by centrifugation or by blowing with filtered, oil-free air.

II. Hybridization

This protocol describes the hybridization of a labeled cDNA probe to the microarray.

Materials:

  • Labeled cDNA probe

  • 2X Hybridization Buffer (50% this compound, 10X SSC, 0.2% SDS)[14]

  • Hybridization chamber

  • Coverslips

  • Water bath or hybridization oven

Protocol:

  • Prepare the 2X Hybridization Buffer. For 1 mL, mix:

    • 500 µL of deionized this compound

    • 500 µL of 20X SSC

    • 20 µL of 10% SDS

  • Resuspend the labeled cDNA probe in an appropriate volume of 2X Hybridization Buffer. The final volume will depend on the size of the coverslip.

  • Denature the probe mixture by heating at 95°C for 5 minutes, then immediately place it on ice for 1 minute.[14]

  • Apply the denatured probe mixture to the center of the microarray.

  • Carefully place a coverslip over the probe mixture, avoiding air bubbles.

  • Place the microarray slide in a humidified hybridization chamber.

  • Incubate at 42°C for 14-18 hours in a water bath or hybridization oven.[14]

III. Post-Hybridization Washes

A series of washes are performed to remove unbound and non-specifically bound probes.

Materials:

  • Wash Buffer 1 (2X SSC, 0.1% SDS)

  • Wash Buffer 2 (0.1X SSC, 0.1% SDS)

  • Wash Buffer 3 (0.1X SSC)

  • Coplin jars or slide staining dishes

Protocol:

  • After hybridization, carefully remove the coverslip by immersing the slide in Wash Buffer 1.

  • Wash the slide in Wash Buffer 1 at 42°C for 5 minutes.

  • Wash the slide in Wash Buffer 2 at room temperature for 10 minutes.

  • Wash the slide in Wash Buffer 3 at room temperature for 5 minutes.

  • Briefly rinse the slide with nuclease-free water.

  • Dry the slide by centrifugation or with filtered, oil-free air.

  • The slide is now ready for scanning.

Visualizations

Microarray_Workflow cluster_prehyb Pre-Hybridization cluster_hyb Hybridization cluster_posthyb Post-Hybridization Washes PreHyb_Buffer Prepare Pre-Hybridization Buffer Incubate_PreHyb Incubate Slide in Buffer (42°C) PreHyb_Buffer->Incubate_PreHyb Wash_PreHyb Wash Slide Incubate_PreHyb->Wash_PreHyb Dry_PreHyb Dry Slide Wash_PreHyb->Dry_PreHyb Prepare_Probe Prepare Labeled Probe in Hybridization Buffer Dry_PreHyb->Prepare_Probe Denature_Probe Denature Probe (95°C) Prepare_Probe->Denature_Probe Apply_Probe Apply Probe to Slide Denature_Probe->Apply_Probe Incubate_Hyb Incubate with Coverslip (42°C, 14-18h) Apply_Probe->Incubate_Hyb Wash1 Wash 1 (2X SSC, 0.1% SDS) Incubate_Hyb->Wash1 Wash2 Wash 2 (0.1X SSC, 0.1% SDS) Wash1->Wash2 Wash3 Wash 3 (0.1X SSC) Wash2->Wash3 Dry_PostHyb Dry Slide Wash3->Dry_PostHyb Scan Scan Dry_PostHyb->Scan

Caption: A typical experimental workflow for microarray analysis using a this compound-based hybridization buffer.

Formamide_Effect cluster_effects Effects on Hybridization This compound Increased this compound Concentration Tm Lowered Melting Temperature (Tm) This compound->Tm Stringency Increased Stringency Tm->Stringency Specificity Increased Specificity Stringency->Specificity NonSpecific Reduced Non-Specific Binding Stringency->NonSpecific

Caption: The logical relationship illustrating the effects of increasing this compound concentration on hybridization stringency and specificity.

References

Application Notes: A Detailed Protocol for Ribonuclease Protection Assays Utilizing Formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ribonuclease Protection Assay (RPA) is a highly sensitive and specific method for the detection and quantification of mRNA. This technique is significantly more sensitive than Northern blot analysis, capable of detecting low-abundance mRNAs.[1] The core principle of RPA involves the hybridization of a labeled antisense RNA probe with a target mRNA in a sample. Following hybridization, single-stranded RNA is digested by ribonucleases, leaving the double-stranded probe-target RNA hybrid intact. These protected fragments are then resolved by denaturing polyacrylamide gel electrophoresis and visualized, typically by autoradiography. The intensity of the protected fragment is proportional to the amount of target RNA in the sample.[2][3]

The inclusion of formamide in the hybridization buffer is crucial for lowering the melting temperature of the RNA-RNA duplex, which allows for hybridization to occur at a lower, more convenient temperature, and enhances the stringency of the hybridization, thereby reducing non-specific binding.[4][5] This protocol provides a detailed methodology for performing an RPA using a this compound-based hybridization system.

Experimental Workflow Overview

The following diagram outlines the major steps involved in the Ribonuclease Protection Assay.

RPA_Workflow cluster_prep Preparation cluster_hybridization Hybridization cluster_digestion Digestion & Purification cluster_analysis Analysis Probe_Prep 1. Radiolabeled Antisense RNA Probe Synthesis Hybridization 3. Hybridization of Probe and Target RNA in This compound Buffer Probe_Prep->Hybridization RNA_Extraction 2. Total RNA Extraction from Sample RNA_Extraction->Hybridization RNase_Digestion 4. RNase Digestion of Single-Stranded RNA Hybridization->RNase_Digestion ProteinaseK 5. Proteinase K Treatment to Inactivate RNases RNase_Digestion->ProteinaseK Purification 6. Phenol-Chloroform Extraction & Ethanol Precipitation ProteinaseK->Purification Gel_Electrophoresis 7. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification->Gel_Electrophoresis Visualization 8. Autoradiography or Phosphorimaging Gel_Electrophoresis->Visualization

Caption: Experimental workflow of the Ribonuclease Protection Assay.

Detailed Experimental Protocol

This protocol is optimized for the use of this compound in the hybridization step.

I. Preparation of Radiolabeled Antisense RNA Probe
  • Template Preparation: Linearize a plasmid DNA template containing the target sequence with a restriction enzyme that cuts downstream of the insert. Purify the linearized template, for instance by gel purification, for optimal results.[6]

  • In Vitro Transcription: Set up the in vitro transcription reaction to synthesize the antisense RNA probe. A typical reaction includes the linearized DNA template, a transcription buffer, DTT, RNase inhibitor, the appropriate RNA polymerase (T7, T3, or SP6), and a mix of NTPs including a radiolabeled nucleotide (e.g., [α-³²P] UTP).[6]

  • DNase Treatment: After transcription, remove the DNA template by adding RNase-free DNase I and incubating for 15-30 minutes at 37°C.[7]

  • Probe Purification: Purify the radiolabeled probe to remove unincorporated nucleotides. This can be achieved by phenol:chloroform extraction followed by ethanol precipitation or by using spin columns.[7][8]

  • Resuspension: Resuspend the purified probe in a small volume of hybridization buffer or deionized this compound.[7][8]

II. Hybridization
  • Sample Preparation: Co-precipitate the sample RNA (10-20 µg of total RNA) and the radiolabeled probe (5 x 10⁵ cpm). Alternatively, if RNA is stored in this compound, it can be directly added to the hybridization mixture.[8]

  • Hybridization Reaction Setup: Resuspend the dried RNA and probe pellet in 20 µL of hybridization buffer. A typical hybridization buffer consists of 80% deionized this compound, 40 mM PIPES (pH 6.4), 0.4 M NaCl, and 1 mM EDTA.[2][7]

  • Denaturation and Hybridization: Denature the samples by heating at 85-90°C for 5 minutes.[3][7] Transfer the samples to the desired hybridization temperature (e.g., 42-56°C) and incubate overnight (12-16 hours).[3][8]

III. RNase Digestion
  • RNase Digestion Cocktail: Prepare a fresh RNase digestion cocktail. A common recipe includes RNase A and RNase T1 in a digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM EDTA).[8]

  • Digestion: Add 200-350 µL of the RNase cocktail to each hybridization reaction tube and incubate at 30-37°C for 30-60 minutes.[7][8]

IV. Inactivation and Precipitation
  • Proteinase K Treatment: To stop the RNase digestion and degrade the RNases, add Proteinase K and SDS to the reaction and incubate at 37°C for 15-30 minutes.[6][7]

  • Phenol:Chloroform Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.[3][6]

  • Ethanol Precipitation: Precipitate the protected RNA fragments by adding ethanol and a carrier like yeast tRNA. Incubate at -70°C for at least 30 minutes.[3]

  • Washing and Drying: Centrifuge to pellet the RNA, wash the pellet with 70-90% ice-cold ethanol, and air-dry the pellet.[3][6]

V. Gel Electrophoresis and Visualization
  • Sample Resuspension: Resuspend the dried pellet in 5-10 µL of loading buffer containing this compound (e.g., 80% this compound, 1 mM EDTA, with bromophenol blue and xylene cyanol).[2][6]

  • Denaturation: Heat the samples at 90°C for 3 minutes immediately before loading onto the gel.[3][6]

  • Polyacrylamide Gel Electrophoresis: Separate the protected fragments on a denaturing polyacrylamide gel (e.g., 5-6% acrylamide with urea).

  • Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protected fragments.[3]

Data Presentation: Reagent Concentrations

The following tables provide a summary of typical concentrations for key reagents used in this protocol.

Table 1: Hybridization Buffer Components

ComponentFinal Concentration
Deionized this compound80% (v/v)
PIPES, pH 6.440 mM
Sodium Chloride (NaCl)0.4 M
EDTA1 mM

Table 2: RNase Digestion Cocktail Components

ComponentWorking Concentration
RNase A1-40 µg/mL
RNase T10.1-2 µg/mL (or ~1500 U/µL)
Tris-HCl, pH 7.510 mM
Sodium Chloride (NaCl)300 mM
EDTA5 mM

Table 3: Gel Loading Buffer Components

ComponentFinal Concentration
Deionized this compound80% (v/v)
EDTA, pH 8.01-10 mM
Tris-borate, pH 8.350 mM
Bromophenol Blue0.05-0.1% (w/v)
Xylene Cyanol0.05-0.1% (w/v)

Signaling Pathway and Logical Relationships

The logical flow of the Ribonuclease Protection Assay is depicted below, highlighting the key interactions and transformations.

RPA_Logic Target_RNA Target mRNA (single-stranded) Hybrid Probe-Target Hybrid (double-stranded) Target_RNA->Hybrid Hybridization (in this compound) Digested_ssRNA Digested Single-Stranded RNA (unprotected probe and sample RNA) Target_RNA->Digested_ssRNA RNase Digestion Probe_RNA Labeled Antisense Probe (single-stranded) Probe_RNA->Hybrid Probe_RNA->Digested_ssRNA RNase Digestion Protected_Fragment Protected Probe Fragment Hybrid->Protected_Fragment RNase Digestion

References

Formamide-Based DNA Isolation from Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-molecular-weight DNA from mammalian cells using a formamide-based method. This technique is particularly useful for obtaining large, intact DNA suitable for applications such as long-read sequencing, optical mapping, and the generation of genomic libraries. The protocol is based on the principles of cell lysis, protein digestion, and subsequent purification using this compound to denature and remove contaminants, followed by dialysis to yield highly pure DNA.

Principle and Application

This method employs a combination of enzymatic digestion and chemical denaturation to isolate high-molecular-weight DNA. Initially, cells are lysed, and proteins are digested using Proteinase K in the presence of a detergent. Subsequently, this compound is used as a denaturing agent to further remove proteins and other cellular debris. The final purification step involves dialysis to remove residual contaminants and exchange the buffer, resulting in high-purity DNA. This method is an alternative to traditional phenol-chloroform extraction and is favored when aiming for very large DNA fragments.

Quantitative Data Summary

The following table summarizes expected DNA yield and purity from a starting sample of approximately 5 x 10' cultured mammalian cells (e.g., HeLa cells). It is important to note that yields can vary depending on the cell type and proliferation state.

ParameterExpected ValueSource
Starting Cell Number 5 x 10' cells[1]
Expected DNA Yield Approximately 200 µg[1]
A260/A280 Ratio > 1.75[1]
DNA Size > 100 kb[1]

Experimental Protocol

This protocol is adapted from established methods for high-molecular-weight DNA isolation.[1][2][3]

Materials
  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Tris-EDTA (TE) Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

    • Lysis Buffer (10 mM Tris-HCl, 0.1 M EDTA, 0.5% (w/v) SDS, pH 8.0)

    • Proteinase K (20 mg/mL stock solution)

    • This compound (deionized)

    • Dialysis Buffer (50 mM Tris-HCl, 10 mM EDTA, pH 8.0)

    • 70% Ethanol, ice-cold

    • 100% Ethanol, ice-cold

  • Equipment:

    • Cell scraper

    • Centrifuge and centrifuge tubes (50 mL)

    • Water bath or incubator (37°C and 50°C)

    • Dialysis tubing (appropriate molecular weight cut-off, e.g., 12-14 kDa)

    • Spectrophotometer

    • Agarose gel electrophoresis system

    • Wide-bore pipette tips

Procedure

1. Cell Harvesting and Lysis

  • For adherent cells:

    • Wash cell monolayers twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a 50 mL centrifuge tube.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of TE buffer (pH 8.0).

  • For suspension cells:

    • Pellet the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

    • Resuspend the cell pellet in 1 mL of TE buffer (pH 8.0).

  • Lysis:

    • Add 10 mL of Lysis Buffer to the resuspended cell pellet.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate the lysate for 3 hours at 50°C with gentle, intermittent swirling. The solution should become viscous.

2. This compound Treatment and Dialysis

  • Cool the lysate to room temperature.

  • Transfer the viscous lysate to a suitable dialysis bag.

  • Immerse the dialysis bag in a large volume (e.g., 2 L) of Dialysis Buffer containing 50% (v/v) this compound.

  • Dialyze for 16-24 hours at 4°C with gentle stirring of the buffer.

  • Transfer the dialysis bag to a fresh container with 2 L of Dialysis Buffer (without this compound).

  • Continue dialysis for another 24-48 hours at 4°C, changing the buffer at least twice.

3. DNA Precipitation and Resuspension

  • Carefully transfer the dialyzed DNA solution from the dialysis bag to a clean 50 mL centrifuge tube.

  • Add 2 volumes of ice-cold 100% ethanol.

  • Gently invert the tube until the DNA precipitates as a white, fibrous mass.

  • Spool the DNA out of the solution using a sealed glass Pasteur pipette.

  • Wash the spooled DNA by dipping it into a tube containing 70% ethanol.

  • Air-dry the DNA pellet for 5-10 minutes. Do not allow it to dry completely.

  • Resuspend the DNA in an appropriate volume of TE buffer (pH 8.0). This may take several hours at room temperature with gentle rocking.

4. Quality Control

  • Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. A pure DNA sample should have an A260/A280 ratio of approximately 1.8.[4][5][6]

  • Assess the integrity of the isolated DNA by running an aliquot on a 0.8% agarose gel. High-molecular-weight DNA should migrate as a tight band near the top of the gel.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Formamide_DNA_Isolation_Workflow This compound-Based DNA Isolation Workflow start Start with Mammalian Cells (Adherent or Suspension) harvest Cell Harvesting (Scraping or Centrifugation) start->harvest wash Wash with PBS harvest->wash lysis Cell Lysis (Lysis Buffer + Proteinase K, 50°C) wash->lysis formamide_treatment This compound Treatment & Dialysis (50% this compound, 4°C) lysis->formamide_treatment dialysis Dialysis against Buffer (without this compound, 4°C) formamide_treatment->dialysis precipitation DNA Precipitation (Ethanol) dialysis->precipitation wash_dna Wash DNA (70% Ethanol) precipitation->wash_dna resuspend Resuspend DNA (TE Buffer) wash_dna->resuspend qc Quality Control (Spectrophotometry & Gel Electrophoresis) resuspend->qc Reagent_Function Logical Relationship of Key Reagents cells Mammalian Cells sds SDS (Detergent) cells->sds disrupts cell membranes proteinase_k Proteinase K (Enzyme) cells->proteinase_k digests cellular proteins sds->proteinase_k enhances activity of This compound This compound (Denaturant) proteinase_k->this compound provides lysate for dialysis Dialysis This compound->dialysis denatures remaining proteins for removal pure_dna High-Molecular-Weight DNA dialysis->pure_dna removes salts and small molecules

References

Application Notes and Protocols for Employing Formamide in Electrophoretic Mobility Shift Assays (EMSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-nucleic acid interactions.[1][2] It relies on the principle that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe.[1][3][4] The inclusion of denaturing agents such as formamide is generally counterintuitive to the principles of EMSA, as they can disrupt the very molecular interactions being investigated.[5] However, the controlled use of this compound can be adapted for specialized applications, such as assessing the stability of protein-DNA complexes or investigating interactions involving single-stranded nucleic acids.

These application notes provide a detailed framework for the specialized use of this compound in EMSA, with a focus on assaying the stability of protein-DNA complexes.

Application 1: Assessing the Stability of Protein-DNA Complexes

This application describes a modified EMSA protocol to determine the relative stability of a protein-DNA complex by titrating this compound into the binding reaction. The underlying principle is that increasing concentrations of the denaturant will progressively destabilize the complex, leading to a quantifiable decrease in the shifted band. This can be particularly useful for comparing the stability of different protein mutants binding to the same DNA sequence or the interaction of a protein with different DNA target sequences.

Quantitative Data Summary

The destabilizing effect of this compound on DNA is concentration-dependent. The following table summarizes the reported effects of this compound on the melting temperature (Tm) of DNA, which provides a basis for selecting a starting concentration range for the assay.

ParameterValueReference(s)
Effect on DNA Melting Temperature (Tm) This compound lowers the Tm of DNA linearly.[6][7]
Tm Reduction per 1% this compound 0.6°C - 0.72°C[8]
Tm Reduction per mole of this compound 2.4°C - 2.9°C[6][7]
Effect on DNA Reassociation Rate No significant effect up to 30% this compound.[8]
Concentration for Complete Denaturation 98% this compound at room temperature can completely denature DNA with a chain length of >150-200 bp.[9]

This data is critical for designing a this compound titration experiment. For a typical protein-DNA interaction studied at room temperature, starting with low percentages of this compound (e.g., 1-5%) and titrating upwards is recommended to observe a gradual dissociation of the complex.

Experimental Protocols

Protocol 1: Standard EMSA for Establishing a Baseline

This protocol outlines a standard EMSA without this compound to establish the baseline binding of the protein to the DNA probe.

Materials:

  • 10X EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM MgCl₂, 50% Glycerol.

  • Labeled DNA Probe: 20-50 bp dsDNA oligonucleotide with the protein's binding site, end-labeled with a non-radioactive (e.g., biotin, fluorescent dye) or radioactive (e.g., ³²P) tag.

  • Purified Protein of Interest

  • Non-specific Competitor DNA: Poly(dI-dC)

  • Specific Unlabeled Competitor DNA: Unlabeled version of the DNA probe.

  • 5X Loading Dye: 25% Glycerol, 0.1% Bromophenol Blue, 0.1% Xylene Cyanol in 1X TBE.

  • Native Polyacrylamide Gel: 4-8% acrylamide:bis-acrylamide (29:1) in 0.5X TBE.

  • 0.5X TBE Buffer: 45 mM Tris-borate, 1 mM EDTA.

Procedure:

  • Prepare the Native Polyacrylamide Gel: Cast a 4-8% native polyacrylamide gel in 0.5X TBE buffer.

  • Assemble Binding Reactions: In separate tubes, assemble the following reactions on ice:

    • Control Lane (Probe Only): 2 µL 10X Binding Buffer, 1 µL Labeled Probe (e.g., 10-50 fmol), sterile dH₂O to 20 µL.

    • Binding Reaction: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, 1 µL Poly(dI-dC) (e.g., 1 µg), X µL Purified Protein (titrate concentration), sterile dH₂O to 20 µL.

    • Competition Control: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, 1 µL Poly(dI-dC), X µL Purified Protein, 1 µL Specific Unlabeled Competitor (e.g., 100-fold molar excess), sterile dH₂O to 20 µL.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Add 4 µL of 5X Loading Dye to each reaction and load the samples onto the pre-run native polyacrylamide gel. Run the gel at 100-150V in 0.5X TBE buffer until the dye front has migrated sufficiently.

  • Detection: Detect the labeled probe according to the labeling method used (e.g., chemiluminescence for biotin, autoradiography for ³²P, fluorescence imaging).

Protocol 2: Modified EMSA with this compound Titration

This protocol introduces this compound into the binding reaction to assess its effect on complex stability.

Materials:

  • All materials from Protocol 1.

  • Deionized this compound

Procedure:

  • Prepare the Native Polyacrylamide Gel: As in Protocol 1.

  • Assemble Binding Reactions with this compound: Prepare a series of binding reactions as described in Protocol 1 (the "Binding Reaction" setup). For each reaction, add a different final concentration of this compound (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10%). Adjust the volume of sterile dH₂O to maintain a final reaction volume of 20 µL.

    • Example Reaction with this compound: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, 1 µL Poly(dI-dC), X µL Purified Protein, Y µL this compound, sterile dH₂O to 20 µL.

  • Incubation: Incubate at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Add loading dye and run the gel as in Protocol 1.

  • Detection and Analysis: Detect the labeled probe. Quantify the intensity of the shifted band and the free probe band in each lane. Plot the percentage of bound probe against the this compound concentration to determine the concentration at which 50% of the complex is dissociated (IC₅₀).

Visualizations

Experimental Workflow for this compound Titration EMSA

EMSA_Formamide_Workflow Probe Labeled DNA Probe Reaction Incubate Probe + Protein + Non-specific Competitor Probe->Reaction Protein Purified Protein Protein->Reaction Gel Native PAGE Gel Electrophoresis Native PAGE Electrophoresis Gel->Electrophoresis This compound Add Titrated This compound (0%, 1%, 2.5%, 5%...) Reaction->Electrophoresis Detection Detection of Labeled Probe Electrophoresis->Detection Quantification Quantify Shifted vs. Free Probe Detection->Quantification Plot Plot % Bound vs. [this compound] Quantification->Plot

Caption: Workflow for assessing protein-DNA complex stability using this compound in EMSA.

Signaling Pathway Example: p53 Regulation

The tumor suppressor protein p53 is a transcription factor that binds to specific DNA response elements to regulate genes involved in cell cycle arrest and apoptosis. The stability of the p53-DNA interaction is crucial for its function. A this compound-modified EMSA could be used to investigate how mutations in p53 or post-translational modifications affect the stability of its interaction with a consensus DNA binding site.

p53_Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_binding DNA Binding cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53_active p53 Stabilization & Activation Stress->p53_active p53_DNA p53 binds to Response Element p53_active->p53_DNA EMSA This compound-EMSA to test stability p53_DNA->EMSA Transcription Gene Transcription p53_DNA->Transcription Outcome Cell Cycle Arrest, Apoptosis Transcription->Outcome

Caption: Role of p53-DNA binding stability in cellular stress response.

Concluding Remarks

The use of this compound in EMSA is a non-standard application that deviates from the typical goal of preserving protein-nucleic acid complexes. However, when used in a controlled manner, it can be a valuable tool for the biophysical characterization of these interactions, particularly for assessing their stability. Researchers should be mindful of the denaturing properties of this compound and carefully titrate its concentration to achieve meaningful results. The protocols provided here offer a starting point for developing such specialized assays.

References

Application Notes and Protocols for Formamide's Role in Solution-Based Hybridization Assays with PNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acid (PNA) probes offer significant advantages in hybridization-based assays due to their high binding affinity and specificity for DNA and RNA targets. The neutral backbone of PNA eliminates the electrostatic repulsion inherent in DNA-DNA or DNA-RNA interactions, leading to more stable duplexes. Formamide is a crucial reagent in these assays, utilized to modulate the stringency of hybridization. These application notes provide a comprehensive overview of the role of this compound, its effects on PNA-target hybridization, and detailed protocols for its use in solution-based assays.

The Role of this compound in PNA Hybridization Assays

This compound is a denaturing agent that directly influences the stability of nucleic acid duplexes. Its primary functions in PNA hybridization assays are:

  • Lowering the Melting Temperature (Tm): this compound disrupts the hydrogen bonds between nucleic acid bases, thereby lowering the energy required to separate the strands. This allows for hybridization to occur at lower temperatures, which can be critical for preserving the integrity of biological samples and reagents.

  • Increasing Hybridization Stringency: By destabilizing the PNA-target duplex, this compound enhances the discrimination between perfectly matched and mismatched sequences. At an optimal concentration, this compound will destabilize mismatched duplexes to a greater extent than perfectly matched ones, thus reducing non-specific binding and improving the signal-to-noise ratio.

  • Controlling Hybridization Kinetics: While high concentrations of this compound can slow the rate of reassociation, its ability to reduce secondary structures in both the PNA probe and the target nucleic acid can, in some cases, improve hybridization efficiency.

The optimal concentration of this compound is a critical parameter that must be empirically determined for each specific PNA probe and target sequence, as it depends on factors such as base composition, probe length, and the desired level of stringency.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of this compound on nucleic acid hybridization. While specific data for PNA-DNA/RNA hybrids is less abundant in the literature, the well-documented effects on DNA-DNA duplexes provide a valuable reference.

Table 1: Effect of this compound on the Melting Temperature (Tm) of DNA Duplexes

ParameterValueReference
Tm Reduction (in solution)2.4-2.9 °C per mole of this compound[1][2]
Tm Reduction (in solution)0.6 °C per 1% (v/v) this compound[3]
Tm Reduction (on microarrays)0.58 ± 0.05 °C per 1% (v/v) this compound[4][5]

Table 2: Thermodynamic Impact of this compound on DNA Hybridization

ParameterEffectReference
Hybridization Free Energy (ΔG°)Increases by 0.173 kcal/mol per 1% (v/v) this compound[6]
Duplex StabilityDestabilizing effect on the helical state[1][2]

Table 3: this compound Concentration in PNA Hybridization Assays (Examples from Literature)

Assay TypeThis compound Concentration RangeOptimal Concentration (in study)Reference
Solution-based PNA Molecular Beacons0 - 90% (v/v)Dependent on specific probe[7]
PNA-FISHNot specified60% (v/v) in hybridization buffer[8][9]
Solution-based PNA Molecular Beacons0 - 50% (v/v)~20% (v/v) for maximal signal[10]
PNA-FISH for BacteriaNot specified30% (v/v)[11]

Experimental Protocols

The following are generalized protocols for solution-based hybridization assays using PNA probes and this compound. It is crucial to optimize these protocols for your specific application.

Protocol 1: General Solution-Based PNA Hybridization Assay

This protocol provides a basic framework for performing a solution-based hybridization assay with a fluorescently labeled PNA probe.

Materials:

  • Lyophilized PNA probe (fluorescently labeled)

  • Target DNA or RNA

  • Nuclease-free water

  • Hybridization Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • Deionized this compound

  • Fluorometer or microplate reader

Procedure:

  • PNA Probe Reconstitution:

    • Centrifuge the tube containing the lyophilized PNA probe briefly.

    • Resuspend the PNA probe in nuclease-free water or a 1:1 mixture of nuclease-free water and this compound to create a concentrated stock solution (e.g., 50 µM).

    • Heat the stock solution at 55°C for 5 minutes to ensure complete dissolution.[8]

    • Store aliquots at -20°C, protected from light.

  • Preparation of Hybridization Reaction:

    • In a microcentrifuge tube or a well of a microplate, prepare the hybridization mixture. The final volume and concentrations should be optimized. A typical reaction might include:

      • PNA probe (e.g., 50 nM final concentration)

      • Target DNA/RNA (concentration as required)

      • Hybridization Buffer (to the desired final salt concentration)

      • Deionized this compound (to the desired final concentration, e.g., 20-60%)

      • Nuclease-free water to bring to the final volume.

    • Note: Prepare a control reaction without the target nucleic acid to measure the background fluorescence of the PNA probe.

  • Denaturation and Hybridization:

    • Heat the hybridization mixture at 95°C for 5 minutes to denature the target nucleic acid and any secondary structures in the PNA probe.

    • Allow the mixture to cool to the desired hybridization temperature (e.g., room temperature or a specific temperature determined during optimization) and incubate for a set period (e.g., 1-2 hours) to allow for hybridization. Protect from light.

  • Detection:

    • Measure the fluorescence of the samples using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths for the fluorophore on the PNA probe.

    • Subtract the fluorescence of the no-target control from the fluorescence of the samples containing the target to obtain the net fluorescence signal.

Protocol 2: Optimization of this compound Concentration

This protocol outlines a method for determining the optimal this compound concentration to maximize the signal-to-noise ratio.

Materials:

  • Same as Protocol 1

  • A series of hybridization buffers with varying this compound concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60% v/v).

Procedure:

  • Set up a Series of Hybridization Reactions:

    • Prepare multiple identical hybridization reactions as described in Protocol 1, step 2.

    • In each reaction, use a different hybridization buffer with a varying concentration of this compound.

    • For each this compound concentration, prepare a reaction with the target nucleic acid and a no-target control.

  • Perform Hybridization and Detection:

    • Follow steps 3 and 4 of Protocol 1 for all reactions.

  • Data Analysis:

    • For each this compound concentration, calculate the net fluorescence signal (Signal = Fluorescence(target) - Fluorescence(no-target)).

    • Plot the net fluorescence signal as a function of the this compound concentration.

    • The optimal this compound concentration is the one that provides the highest net fluorescence signal, representing the best balance between hybridization efficiency and low background. In some cases, a slightly lower signal with better specificity (i.e., better discrimination against mismatched targets) may be preferable.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Formamide_Mechanism cluster_0 Mechanism of this compound Action PNA_Probe PNA Probe PNA_Target_Duplex PNA-Target Duplex PNA_Probe->PNA_Target_Duplex Hybridization Target_NA Target Nucleic Acid (DNA/RNA) Target_NA->PNA_Target_Duplex This compound This compound H_Bonds Hydrogen Bonds This compound->H_Bonds disrupts Denatured_Strands Denatured Strands H_Bonds->Denatured_Strands leads to denaturation PNA_Target_Duplex->H_Bonds stabilized by Hybridization_Workflow start Start reconstitute Reconstitute PNA Probe start->reconstitute prepare_mix Prepare Hybridization Mixture (PNA, Target, Buffer, this compound) reconstitute->prepare_mix denature Denature at 95°C prepare_mix->denature hybridize Hybridize at Optimal Temperature denature->hybridize detect Measure Fluorescence hybridize->detect analyze Analyze Data (Subtract Background) detect->analyze end End analyze->end Optimization_Workflow start Start Optimization setup_reactions Set up reactions with varying This compound concentrations (0-60%) start->setup_reactions run_assay Perform hybridization and fluorescence measurement setup_reactions->run_assay plot_data Plot Net Fluorescence vs. This compound Concentration run_assay->plot_data decision Identify Concentration with Optimal Signal-to-Noise Ratio plot_data->decision optimal_found Use Optimal this compound Concentration for Future Assays decision->optimal_found end End Optimization optimal_found->end

References

Application Notes and Protocols for Using Formamide to Strip Probes from Hybridization Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology techniques such as Southern and Northern blotting, the ability to strip a hybridized probe from a membrane allows for its reuse in subsequent hybridization experiments with different probes. This process, known as reprobing, is crucial for conserving valuable samples and for comparative analysis of multiple targets on the same blot. Formamide, a denaturing agent, is a key component in many stripping buffers due to its ability to lower the melting temperature (Tm) of nucleic acid duplexes, thereby facilitating the removal of the probe from the target nucleic acid bound to the membrane.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound-based solutions to strip DNA and RNA probes from nylon and nitrocellulose hybridization membranes.

Principles of this compound-Based Stripping

This compound disrupts the hydrogen bonds between complementary base pairs in the probe-target hybrid. This destabilizing effect is temperature-dependent. By combining this compound with a salt solution (like SSC or SSPE) and elevated temperatures, the probe can be effectively washed away from the membrane-bound nucleic acid. The concentration of this compound, the temperature, and the duration of the incubation are critical parameters that must be optimized to ensure complete stripping without significantly damaging the target nucleic acid on the membrane.

Advantages and Disadvantages of this compound Stripping

Advantages:

  • Effective for a wide range of probes: this compound-based methods are suitable for stripping both DNA and RNA probes.

  • Relatively gentle on the target nucleic acid: Compared to harsh methods like boiling in SDS or using strong bases like NaOH, this compound stripping can result in less loss of the target DNA or RNA from the membrane, allowing for more rounds of reprobing.[1] For instance, this compound and high-temperature stripping procedures result in a loss of approximately 5-10 ng of DNA per strip, whereas NaOH treatment can lead to a loss of 10-20 ng per strip.[1]

Disadvantages:

  • Toxicity: this compound is a hazardous chemical and should be handled with appropriate safety precautions in a fume hood.

  • Potential for incomplete stripping: If conditions are not stringent enough, some probe may remain bound, leading to background signal in subsequent hybridizations.

  • Membrane integrity: Repeated stripping cycles, even with this compound, can lead to a gradual loss of the target nucleic acid from the membrane.[2]

Data Presentation: Comparison of Stripping Conditions

The following table summarizes various reported conditions for this compound-based probe stripping, providing a basis for protocol optimization.

Stripping Solution ComponentsMembrane TypeTarget Nucleic AcidTemperatureTimeStrengthReference
50% this compound, 6X SSCNylon, NitrocelluloseRNA65°C30 - 60 minutesModerate[3]
50% this compound, 2X SSPENot specifiedDNA, RNA65°C1 hourModerate[4][5]
70% this compoundNot specifiedOligonucleotide Probes40°C30 minutesNot specified[6]
75% Deionized this compound, 0.1X SSCNylonRNA75°C2 hoursNot specified[2]

Experimental Protocols

Protocol 1: Standard this compound Stripping for Northern Blots

This protocol is adapted from a standard procedure for stripping RNA probes from nylon or nitrocellulose membranes.[3]

Materials:

  • Stripping Buffer: 50% this compound, 6X SSC (Sodium Saline Citrate)

  • Hybridization membrane with bound probe

  • Shaking water bath or incubator

  • Sealable plastic bag or hybridization tube

  • Forceps

  • Plastic wrap

  • Autoradiography film or phosphor imager screen

Procedure:

  • Preparation: Prepare the stripping buffer. For 100 mL, mix 50 mL of this compound and 30 mL of 20X SSC, and bring the final volume to 100 mL with nuclease-free water.

  • Pre-warm Stripping Buffer: Pre-heat the stripping buffer to 65°C.

  • Incubation: Place the hybridization membrane in a sealable plastic bag or hybridization tube with a sufficient volume of the pre-warmed stripping buffer to ensure the membrane is fully submerged.

  • Stripping: Incubate the membrane at 65°C for 30 to 60 minutes with gentle agitation.

  • Washing: After incubation, remove the membrane from the stripping buffer using forceps and wash it briefly in a solution of 2X SSC at room temperature to remove residual this compound.

  • Verification of Stripping: To confirm the complete removal of the probe, wrap the damp membrane in plastic wrap and expose it to autoradiography film or a phosphor imager screen overnight.[3] No signal should be detected if the stripping was successful.

  • Storage: The stripped membrane can be stored damp, wrapped in plastic wrap, at 4°C for subsequent reprobing. It is critical to prevent the membrane from drying out if any probe remains, as this can cause the probe to become permanently attached.[3][4]

Protocol 2: this compound Stripping for Southern Blots

This protocol is a moderate-strength method suitable for stripping DNA probes.[4]

Materials:

  • Stripping Buffer: 50% this compound, 2X SSPE (Saline-Sodium Phosphate-EDTA)

  • Hybridization membrane with bound probe

  • Shaking water bath or incubator

  • Sealable container

  • Forceps

  • 2X SSPE for rinsing

Procedure:

  • Buffer Preparation: Prepare the stripping buffer. For 100 mL, combine 50 mL of this compound, 10 mL of 20X SSPE, and 40 mL of nuclease-free water.

  • Pre-warming: Pre-heat the stripping buffer to 65°C in a covered container within a fume hood.

  • Membrane Incubation: Carefully place the blot into the pre-warmed stripping solution.

  • Stripping: Incubate for 1 hour at 65°C with gentle agitation.

  • Rinsing: Following incubation, remove the membrane and rinse it briefly with 2X SSPE at room temperature.

  • Stripping Verification: Expose the membrane to film or a phosphor imager to ensure the probe has been completely removed. If signal persists, a harsher stripping method may be necessary.[4]

  • Reprobing: The membrane is now ready for pre-hybridization and subsequent reprobing.

Mandatory Visualizations

Experimental_Workflow_for_Probe_Stripping cluster_prep Preparation cluster_stripping Stripping cluster_post Post-Stripping cluster_outcome Outcome cluster_final Final Steps prep_buffer Prepare Stripping Buffer (e.g., 50% this compound, 6X SSC) preheat_buffer Pre-heat Buffer to 65°C prep_buffer->preheat_buffer incubate Incubate Membrane in Buffer (30-60 min) preheat_buffer->incubate wash Wash Membrane (e.g., 2X SSC) incubate->wash verify Verify Stripping (Autoradiography/Imaging) wash->verify decision Signal Removed? verify->decision reprobe Proceed to Reprobing decision->reprobe Yes repeat_strip Repeat Stripping or Use Harsher Method decision->repeat_strip No end_reprobe End reprobe->end_reprobe end_repeat End repeat_strip->end_repeat start Start start->prep_buffer Logical_Relationships stripping_efficiency Stripping Efficiency target_loss Target Nucleic Acid Loss stripping_efficiency->target_loss Inverse Relationship (Generally) formamide_conc This compound Concentration formamide_conc->stripping_efficiency formamide_conc->target_loss temperature Temperature temperature->stripping_efficiency temperature->target_loss incubation_time Incubation Time incubation_time->stripping_efficiency incubation_time->target_loss

References

Troubleshooting & Optimization

troubleshooting failed in-situ hybridization due to formamide degradation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Formamide-Related Failures

This guide addresses common issues in in-situ hybridization (ISH) experiments that arise from the degradation of this compound, a critical component of hybridization buffers.

Frequently Asked Questions (FAQs)

Q1: What are the signs of this compound degradation?

A1: The primary sign of this compound degradation is the smell of ammonia.[1] This occurs because this compound hydrolyzes into formic acid and ammonia.[2][3] Visually, the solution may also appear yellow, although this does not always affect performance.[4] A more quantitative measure is the pH of the this compound or the hybridization buffer; a drop in pH indicates the presence of formic acid.

Q2: How does degraded this compound affect my ISH results?

A2: Degraded this compound can lead to catastrophic failure of an ISH experiment. The primary consequences are:

  • High Background: The acidic conditions caused by formic acid can lead to non-specific probe binding and damage to the tissue morphology.

  • No Signal: Altered pH can change the stringency of the hybridization, preventing the probe from binding to its target sequence.

  • Tissue Degradation: The presence of formic acid can damage the tissue or cells on the slide, leading to poor morphology or complete loss of the sample.[1][5]

Q3: My tissue sections are peeling off the slides after the this compound wash steps. What could be the cause?

A3: This is a classic sign of this compound degradation.[1] When this compound breaks down, it forms formic acid, which lowers the pH of your wash buffer. This acidic environment can compromise tissue adhesion to the slide, causing sections to detach.[1] Using freshly deionized this compound and ensuring your wash solutions are prepared fresh can prevent this issue.[1]

Q4: How should I store this compound to prevent degradation?

A4: Proper storage is critical for maintaining this compound quality. High-quality, deionized this compound is often packaged under an inert gas like argon.[2] Once opened, it is susceptible to oxidation.[2]

  • Short-Term: Store at 2-8°C for up to a week.[6]

  • Long-Term: For storage longer than a week, aliquot the this compound into smaller, airtight tubes and store frozen at -20°C or below.[6][7] This minimizes exposure to air and repeated freeze-thaw cycles.[6] Purging the bottle with nitrogen or argon before sealing can also extend its shelf life.[2]

Q5: Can I use this compound straight from a new bottle?

A5: While you can sometimes use high-purity this compound directly from a newly opened bottle without immediate issues, it is considered a risky shortcut.[3] A bad batch of this compound can cause your experiments to fail, leading to weeks of troubleshooting.[3] The best practice is to always use freshly deionized this compound for preparing the hybridization buffer to ensure reproducibility and reliability.[3]

Q6: What is the purpose of this compound in hybridization buffer?

A6: this compound is a denaturing agent that lowers the melting temperature (Tm) of nucleic acid duplexes.[8][9] This allows hybridization to be carried out at a lower temperature (e.g., 37-45°C instead of 65-68°C), which helps to preserve the morphology of the cells or tissue sections.[9] It also reduces non-specific probe binding, thereby decreasing background noise.[8]

Quantitative Data Summary

This table provides key parameters for using this compound in ISH protocols.

ParameterRecommended Value/ConditionNotes
This compound Concentration 15% - 50% (v/v) in hybridization bufferThe exact percentage depends on the probe sequence (GC content) and desired stringency.[10][11]
Storage Temperature 2-8°C (short-term) or -20°C (long-term)Aliquoting and freezing is recommended for long-term storage to prevent degradation.[6]
Hybridization Buffer pH 6.2 - 7.5The pH must be carefully controlled; degradation to formic acid will lower the pH.[9][10]
Conductivity (Deionized) < 100 µS/cmHigh conductivity indicates the presence of ionic contaminants (e.g., formic acid, ammonia).

Experimental Protocols

Protocol 1: Quality Assessment of this compound

This protocol describes how to check the pH of your this compound to assess its integrity.

Materials:

  • This compound (sample to be tested)

  • High-quality deionized water (pH ~7.0)

  • Calibrated pH meter with a microelectrode

  • Sterile conical tubes

Methodology:

  • Prepare a 1:1 solution of this compound and deionized water in a sterile conical tube. For example, mix 5 mL of this compound with 5 mL of deionized water.

  • Vortex the solution gently to ensure it is thoroughly mixed.

  • Allow the solution to equilibrate to room temperature.

  • Immerse the pH meter's electrode into the solution.

  • Record the pH reading once it has stabilized. A pH below 6.5 is indicative of degradation and the this compound should be deionized or discarded.

Protocol 2: Deionization of this compound

If your this compound has degraded, you can restore its purity through deionization.

Materials:

  • This compound (to be deionized)

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8(D))[7]

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or Millipore filter)[4][7]

  • Sterile, RNase-free storage tubes

Methodology:

  • In a glass beaker, add approximately 5 grams of mixed-bed ion-exchange resin for every 100 mL of this compound.[7]

  • Place the beaker on a magnetic stirrer and stir the mixture for 30-60 minutes at room temperature.[4]

  • Set up the filtration apparatus. Filter the this compound-resin slurry to separate the this compound from the resin beads.[7]

  • Collect the filtered, deionized this compound.

  • Check the pH of the deionized this compound using the quality assessment protocol above.

  • Store the purified this compound in small, airtight aliquots at -20°C.[7]

Visualizations

Formamide_Degradation_Pathway This compound This compound (HCONH₂) Products Degradation Products This compound->Products Hydrolysis Water Water (H₂O) FormicAcid Formic Acid (HCOOH) Products->FormicAcid Lowers pH Ammonia Ammonia (NH₃) Products->Ammonia Ammonia Smell

Caption: Chemical degradation pathway of this compound into formic acid and ammonia.

ISH_Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 Start ISH Experiment Fails (e.g., No Signal, High Background, Tissue Loss) CheckReagents Investigate Potential Causes Start->CheckReagents Checkthis compound Is this compound Quality a Suspect? CheckReagents->Checkthis compound AssessQuality Assess this compound Quality Checkthis compound->AssessQuality Yes OtherCauses Investigate Other Causes (Probe, Fixation, Permeabilization) Checkthis compound->OtherCauses No SmellTest Smell for Ammonia? AssessQuality->SmellTest MeasurepH Measure pH (See Protocol 1) SmellTest->MeasurepH Yes / Unsure SmellTest->OtherCauses No pH_Result Is pH < 6.5? MeasurepH->pH_Result pH_Result->OtherCauses No Action Action Required pH_Result->Action Yes Deionize Deionize this compound (See Protocol 2) Action->Deionize Discard Discard and Use New Stock Action->Discard Rerun Prepare Fresh Buffers and Repeat ISH Deionize->Rerun Discard->Rerun

Caption: Troubleshooting workflow for ISH failures linked to this compound quality.

References

optimizing formamide concentration to improve FISH signal specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescence In Situ Hybridization (FISH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize formamide concentration and improve FISH signal specificity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a FISH experiment?

This compound is a denaturing agent used in FISH hybridization and washing buffers. Its primary function is to lower the melting temperature (Tm) of the DNA or RNA duplex, which is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands.[1][2][3] By reducing the Tm, this compound allows the denaturation of target DNA/RNA and the subsequent hybridization of the probe to occur at a lower, less harsh temperature (typically 37-45°C instead of ~95°C).[3] This helps to preserve the morphology of the cells and chromosomes being analyzed.[1][4]

Q2: How does this compound concentration affect hybridization stringency?

Hybridization stringency refers to the conditions that dictate the specificity of the binding between the probe and its target sequence. Higher stringency conditions favor only the most stable, perfectly matched probe-target hybrids, while lower stringency may allow for binding to partially mismatched sequences. Increasing the this compound concentration increases the stringency of the hybridization and post-hybridization washes.[1][5] For every 1% increase in this compound concentration, the melting temperature (Tm) of a nucleic acid duplex is lowered by approximately 0.6°C to 0.7°C.[2] This destabilizing effect on hydrogen bonds means that at a given temperature, a higher this compound concentration will only permit binding between highly complementary sequences.[6]

Q3: How do I determine the optimal this compound concentration for my experiment?

The optimal this compound concentration depends on several factors, including the probe's GC content, length, and type (e.g., DNA, RNA, PNA), as well as the specific target sequence and sample type. A common starting point for many FISH protocols is 50% this compound in the hybridization buffer and post-hybridization washes.[7][8] However, this often requires optimization. The best approach is to perform a this compound titration series, testing a range of concentrations (e.g., in 5% or 10% increments from 20% to 60%) to empirically determine the concentration that yields the highest signal-to-noise ratio.[9][10] For example, one study found the optimal concentration for one probe to be 10%, while another required 15%.[9]

Q4: Are there any alternatives to the toxic this compound?

Yes, due to the toxicity of this compound, researchers have explored alternatives.[3] Ethylene carbonate has been shown to be a non-toxic substitute that can be used at similar concentrations (e.g., 20% and 50%) in the hybridization mixture, yielding comparable results to this compound without the need for a high-temperature denaturation step.[1] Other protocols have been developed that eliminate this compound entirely, though these often require higher denaturation and hybridization temperatures, which may negatively impact sample morphology.[1]

Troubleshooting Guide

This guide addresses common issues encountered during FISH experiments related to this compound concentration.

Issue 1: High Background or Non-Specific Signal

High background fluorescence can obscure the specific signal, making interpretation difficult.[11]

Possible Cause Troubleshooting Strategy
This compound concentration is too low. This reduces the stringency, allowing the probe to bind to non-target sequences.[12] Solution: Increase the this compound concentration in the hybridization and/or post-hybridization wash buffers in 5% increments.[7] This will increase stringency and dissociate weakly bound, non-specific probes.[1]
Degraded this compound. This compound can degrade into formic acid, lowering the pH of the buffer and causing issues.[13] Solution: Use high-quality, deionized this compound.[13] Store it in aliquots at -20°C and ensure the pH of your buffers is between 7.0 and 7.5 before use.[7]
Inadequate post-hybridization washes. Insufficient washing may not remove all of the unbound or non-specifically bound probes. Solution: Increase the duration or temperature of the stringent washes containing this compound.[5][8] Ensure this compound is completely washed away in the final steps, as residual this compound can contribute to background.[5]
Issue 2: Weak or No Signal

A complete lack of signal or a signal that is too faint to analyze is another common problem.[12]

Possible Cause Troubleshooting Strategy
This compound concentration is too high. Excessively high this compound concentration can make the hybridization conditions too stringent, preventing the probe from binding even to its intended target.[7] Solution: Decrease the this compound concentration in the hybridization and wash buffers in 5% increments.[7]
Sample over-fixation. Excessive cross-linking from over-fixation (e.g., with formalin) can mask the target DNA, preventing probe access.[11] Solution: While not directly a this compound issue, this can mimic a high-stringency problem. Optimize fixation time and consider appropriate pre-treatment steps (e.g., proteinase K digestion) to unmask the target sites.[11]
Probe denaturation issues. The probe itself may not be properly denatured, preventing it from binding to the target. Solution: Ensure the denaturation temperature and time are correct for your probe and buffer composition. Remember that this compound lowers the required denaturation temperature.[14]

Quantitative Data Summary

Optimizing this compound concentration often requires empirical testing. The following table provides starting points and reported optimal concentrations from various studies.

Probe/Sample TypeThis compound Concentration (in Hyb Buffer)Stringent Wash ConditionsReference
Standard DNA Probes (Metaphase)50% - 70%50% this compound / 2x SSC at 45°C[7]
Single-Molecule FISH (smFISH) in Pancreas30% (Increased from 10%)30% this compound / Wash Buffer[15]
Bacterial 16S rRNA Probes10% - 40% (Empirically determined)Equivalent this compound % in wash buffer[9][16]
General RNA Probes (in tissue)50%50% this compound / 2x SSC at 55-65°C[8][13]
Peptide Nucleic Acid (PNA) Probes5% - 70% (Requires optimization)Dependent on hybridization conditions[6]

Diagrams and Workflows

The Role of this compound in the FISH Workflow

The following diagram illustrates the key stages of a typical FISH protocol where this compound concentration is a critical parameter for success.

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation (Sample & Probe) Permeabilization->Denaturation Hybridization Hybridization (Overnight at 37-45°C) Denaturation->Hybridization [this compound lowers Tm here] StringentWash Stringent Washes (e.g., 50% this compound/2x SSC) Hybridization->StringentWash LowSaltWash Low Salt Washes (e.g., 0.1x SSC) StringentWash->LowSaltWash [this compound removes non-specific probes] Counterstain Counterstain (e.g., DAPI) LowSaltWash->Counterstain Imaging Imaging Counterstain->Imaging

Caption: FISH workflow highlighting critical this compound-dependent steps.

Troubleshooting Logic for Signal Issues

Use this decision tree to diagnose common signal problems related to this compound concentration.

Troubleshooting_Logic Start Start: Analyze FISH Signal SignalType What is the issue? Start->SignalType HighBg High Background / Non-Specific Signal SignalType->HighBg High Background WeakSignal Weak or No Signal SignalType->WeakSignal Weak/No Signal CheckFormamideLow Is this compound % too low? HighBg->CheckFormamideLow Increasethis compound Action: Increase this compound % in Hyb & Wash Buffers CheckFormamideLow->Increasethis compound Yes CheckWash Are washes adequate? CheckFormamideLow->CheckWash No CheckWash->HighBg Yes, re-evaluate IncreaseWash Action: Increase wash time or temperature CheckWash->IncreaseWash No CheckFormamideHigh Is this compound % too high? WeakSignal->CheckFormamideHigh Decreasethis compound Action: Decrease this compound % in Hyb & Wash Buffers CheckFormamideHigh->Decreasethis compound Yes CheckFixation Is sample over-fixed? CheckFormamideHigh->CheckFixation No CheckFixation->WeakSignal No, re-evaluate OptimizePretreat Action: Optimize pre-treatment (e.g., Proteinase K) CheckFixation->OptimizePretreat Yes

Caption: Decision tree for troubleshooting FISH signal issues.

Detailed Experimental Protocol: this compound Optimization Series

This protocol provides a methodology for empirically determining the optimal this compound concentration for a new probe or sample type.

1. Preparation of Buffers:

  • Hybridization Buffers: Prepare a set of hybridization buffers with varying this compound concentrations (e.g., 20%, 30%, 40%, 50%, 60% v/v). The other components (e.g., 2x SSC, dextran sulfate, blocking reagents) should remain constant.

  • Wash Buffers: For each hybridization buffer, prepare a corresponding stringent wash buffer with the same this compound concentration (e.g., 40% this compound in 0.1x SSC).[5] Also prepare this compound-free wash buffers (e.g., 0.1x SSC and 2x SSC).[7]

  • Denaturation Solution: Prepare a 70% this compound / 2x SSC solution, pH 7.0-7.5, for sample denaturation.[7]

2. Sample Preparation:

  • Prepare slides with your target cells or tissue sections according to your standard protocol (including fixation and permeabilization).

  • Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[17]

3. Denaturation:

  • Immerse the slides in the pre-warmed denaturation solution (70% this compound / 2x SSC) at 72-85°C for 2-5 minutes.[7][18] The exact temperature and time depend on the sample type.

  • Immediately dehydrate the slides again through a cold ethanol series and air dry.

4. Hybridization:

  • Prepare your FISH probe by diluting it in each of the different this compound concentration hybridization buffers.

  • Denature the probe mixture by heating it to 80°C for 10 minutes, then immediately place it on ice.[18]

  • Apply the probe mixture to the corresponding slide. Apply a coverslip and seal the edges.

  • Incubate the slides in a humidified chamber overnight at 37°C.[17]

5. Post-Hybridization Washes:

  • Carefully remove the coverslips.

  • Wash each slide in its corresponding stringent wash buffer (with the matching this compound concentration) at 42-45°C, performing two washes of 5 minutes each.[5][7]

  • Wash all slides in 0.1x SSC at 42°C for 5-10 minutes.

  • Wash all slides in 2x SSC at room temperature for 5 minutes.

6. Counterstaining and Mounting:

  • Apply a mounting medium containing a nuclear counterstain like DAPI.

  • Apply a coverslip and seal.

7. Analysis:

  • Image the slides using a fluorescence microscope.

  • Compare the signal intensity and background noise across the different this compound concentrations. The optimal concentration is the one that provides the brightest specific signal with the lowest background.[10]

References

Technical Support Center: 3D FISH and Chromatin Structure Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with formamide-induced chromatin structure distortion during three-dimensional fluorescence in situ hybridization (3D FISH) experiments.

Troubleshooting Guide

Issue: Significant alteration of nuclear morphology and chromatin organization observed after 3D FISH.

Possible Cause: this compound, a key reagent for DNA denaturation in standard 3D FISH protocols, is known to cause significant disruption to the sub-200 nm chromatin structure.[1][2][3][4]

Solutions:

  • Optimize Fixation Protocol: While not a complete solution, optimizing the initial fixation can help mitigate the damaging effects of this compound.[1][5]

    • Increase Paraformaldehyde (PFA) Incubation Time: Longer incubation times with 4% PFA (e.g., 30 or 90 minutes compared to 10 minutes) have been shown to better preserve the original chromatin structure by increasing crosslinking and making the chromatin more resistant to this compound-induced changes.[1][5][6]

    • Use a PFA/Glutaraldehyde Mixture: A combination of 2% PFA with 2.5% glutaraldehyde can offer better preservation of chromatin structure with less initial alteration compared to PFA alone.[5]

  • Consider this compound-Free Alternatives: For studies where preserving the native chromatin architecture is critical, switching to a this compound-free labeling method is the most effective solution.[1][2][3][6]

    • RASER-FISH (Resolution After Single-Strand Exonuclease Resection): This method avoids the use of this compound for denaturation and has been shown to have a minimal impact on chromatin organization.[1][2][3][6]

    • CRISPR-Sirius: This live-cell imaging compatible method also does not rely on this compound and causes significantly less distortion to chromatin structure compared to traditional 3D FISH.[1][2][3][6]

  • This compound-Free Hybridization Buffers: Explore the use of alternative hybridization buffers that do not contain this compound.[7][8] These buffers often utilize other chemicals to lower the DNA melting temperature and can significantly reduce the protocol time.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chromatin structure distortion in 3D FISH?

A1: The primary cause of widespread alterations to chromatin domains during 3D FISH is exposure to this compound.[1][2] this compound is used to lower the melting point of DNA, allowing for probe hybridization at lower temperatures, but it significantly disrupts the native sub-200 nm chromatin structure.[2][3]

Q2: Can I prevent this compound-induced damage by modifying the denaturation and hybridization steps?

A2: Modifications to the denaturation and hybridization steps, such as changing the temperature or incubation time, can reverse some of the effects of this compound on chromatin packing domains. However, these adjustments cannot completely recover the native chromatin structures seen in live cells.[1]

Q3: Are alcohol-based fixatives a better alternative to PFA for preserving chromatin in 3D FISH?

A3: While alcohol-based fixatives like ethanol and methanol are sometimes used, they may not be superior for preserving chromatin structure against this compound-induced damage. These fixatives work by dehydration and protein condensation, which can leave the DNA more susceptible to this compound's effects.[5]

Q4: What are the main steps in a standard 3D FISH protocol that can affect chromatin structure?

A4: A typical 3D FISH protocol involves several steps that can impact chromatin structure:

  • Cell Fixation: The choice of fixative and incubation time is crucial.[1][5]

  • Permeabilization: Using detergents like Triton X-100.

  • Deproteinization: Treatment with hydrochloric acid (HCl).

  • RNase A Treatment: To remove RNA.

  • This compound Treatment: To lower the DNA melting point.[1]

  • Heat Denaturation: To separate DNA strands.

  • Probe Hybridization: Overnight incubation.[1]

Q5: Are there any quantitative measures of chromatin distortion caused by this compound?

A5: Yes, studies have used Partial Wave Spectroscopic (PWS) microscopy to quantify changes in the chromatin packing domain structure, represented by the parameter 'D'. A significant decrease in the average nuclear D value is observed after this compound treatment, indicating a disruption of the native chromatin organization.[5]

Quantitative Data

Table 1: Impact of Different Fixation Methods on Chromatin Structure Before and After this compound Treatment.

Fixative SolutionChange in 'D' after FixationChange in 'D' after this compound Treatment
4% PFA (10 min)Largest initial changeSignificant decrease
4% PFA (30 min)Reduced initial changeLess decrease than 10 min
4% PFA (90 min)Further reduced initial changeLeast decrease among PFA treatments
2% PFA + 2.5% GlutaraldehydeMinimal initial changeLess decrease than 4% PFA alone
70% EthanolIncrease in 'D'Appears to have less impact due to initial increase
100% MethanolNegligible initial changeLargest decrease after this compound

Data summarized from research findings where 'D' represents a measure of chromatin packing.[5]

Table 2: Comparison of Chromatin Structure Alteration by Different Labeling Methods.

Labeling MethodThis compound RequirementChange in 'D' (compared to live cells)
Standard 3D FISHHigh~ -0.51
RASER-FISHNone~ -0.03
CRISPR-SiriusNone~ -0.08

Data summarized from studies quantifying changes in chromatin packing ('D').[1]

Experimental Protocols

Protocol 1: Standard 3D FISH Protocol (Illustrating Steps Leading to Distortion)
  • Fixation: Fix cells with 4% paraformaldehyde (PFA) for 10 minutes.

  • Permeabilization: Treat with 0.5% Triton X-100 in PBS.

  • Deproteinization: Incubate in 0.1 N HCl.

  • RNase Treatment: Treat with RNase A.

  • This compound Incubation: Incubate in 50% this compound/2xSSC.

  • Denaturation: Heat denature the cellular DNA.

  • Hybridization: Add the probe and incubate overnight.

  • Washes: Perform post-hybridization washes to remove unbound probe.

  • Counterstaining and Mounting: Stain with DAPI and mount for imaging.

Protocol 2: this compound-Free Alternative (Conceptual Outline for RASER-FISH)
  • Fixation and Permeabilization: Similar to standard protocols, optimized for chromatin preservation.

  • RNase Treatment: Remove RNA.

  • Exonuclease III Treatment: Create single-stranded DNA targets for probe binding.

  • Probe Hybridization: Hybridize probes in a this compound-free buffer.

  • Washes, Counterstaining, and Mounting: Proceed as with standard protocols.

Visualizations

G cluster_0 Standard 3D FISH Workflow Start Live Cell (Native Chromatin) Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization HCl_treatment Deproteinization (HCl) Permeabilization->HCl_treatment This compound This compound Treatment HCl_treatment->this compound Denaturation Heat Denaturation This compound->Denaturation Hybridization Probe Hybridization Denaturation->Hybridization Result Distorted Chromatin Structure Hybridization->Result

Caption: Workflow of a standard 3D FISH protocol highlighting the this compound treatment step that leads to chromatin distortion.

G cluster_1 This compound's Impact on Chromatin cluster_2 Alternative this compound-Free Methods Native Native Chromatin (Organized Structure) This compound This compound Treatment Native->this compound Denaturation Distorted Distorted Chromatin (Altered Organization) This compound->Distorted Native2 Native Chromatin (Organized Structure) Alternative RASER-FISH or CRISPR-Sirius Native2->Alternative Labeling Preserved Preserved Chromatin Structure Alternative->Preserved

Caption: Comparison of the effects of this compound-based and this compound-free methods on chromatin structure.

G cluster_0 Troubleshooting Logic for Chromatin Distortion Problem Chromatin Distortion Observed in 3D FISH Checkthis compound Is this compound Used in the Protocol? Problem->Checkthis compound OptimizeFixation Optimize Fixation (Longer PFA, PFA/GA) Checkthis compound->OptimizeFixation Yes UseAlternative Switch to this compound-Free Method (RASER-FISH, CRISPR-Sirius) Checkthis compound->UseAlternative Yes (for best results) Result1 Partial Improvement OptimizeFixation->Result1 Result2 Optimal Preservation UseAlternative->Result2

References

Technical Support Center: Troubleshooting Tissue Section Detachment Caused by Formamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of tissue section detachment from microscope slides during experimental protocols involving formamide.

Frequently Asked Questions (FAQs)

Q1: Why do my tissue sections detach from the slides when I use this compound?

This compound is a denaturing agent used in in situ hybridization (ISH) and fluorescence in situ hybridization (FISH) to lower the melting temperature of nucleic acid hybrids. This allows for lower hybridization temperatures, which helps preserve tissue morphology.[1][2] However, this compound can also compromise the adhesion between the tissue section and the glass slide, leading to detachment. This is often exacerbated by other factors such as the type of slide used, the quality of tissue fixation, and the harshness of pre-treatment steps.

Q2: What are the most critical factors to consider to prevent tissue detachment in this compound-based protocols?

The most critical factors include:

  • Slide Type: Using positively charged or coated slides is essential.

  • Tissue Preparation: Proper fixation, embedding, and sectioning are fundamental.

  • Slide Preparation: Ensuring slides are clean and properly coated (if not using pre-coated slides).

  • Baking/Drying: Adequately drying the sections onto the slide to promote adhesion.

  • Protocol Optimization: Careful handling during washing and incubation steps.

Q3: Are there any alternatives to this compound that are less likely to cause tissue detachment?

Yes, several this compound-free hybridization buffers are available that are less hazardous and can reduce the risk of tissue detachment.[1][2][3] Some studies have explored the use of urea as a substitute for this compound.[1] this compound-free protocols may also offer the benefit of faster hybridization times.[1]

Troubleshooting Guides

Issue: Tissue sections are detaching during the this compound hybridization step.

This is a common issue that can often be resolved by systematically evaluating and optimizing your protocol. The following guide provides a step-by-step approach to troubleshooting.

Troubleshooting Workflow

G start Start: Tissue Detachment Observed slide_check Step 1: Evaluate Slide Type and Quality start->slide_check slide_type Are you using positively charged / coated slides (e.g., Superfrost™ Plus, Poly-L-Lysine, Silane)? slide_check->slide_type use_coated Action: Switch to positively charged / coated slides. slide_type->use_coated No baking_check Step 2: Review Baking/Drying Protocol slide_type->baking_check Yes use_coated->slide_check baking_params Are sections baked at 60°C for at least 30-60 minutes? baking_check->baking_params adjust_baking Action: Increase baking time (up to overnight) or temperature (cautiously). baking_params->adjust_baking No fixation_check Step 3: Assess Tissue Fixation baking_params->fixation_check Yes adjust_baking->baking_check fixation_quality Was the tissue adequately fixed (e.g., 10% NBF for 16-32 hours)? fixation_check->fixation_quality optimize_fixation Action: Ensure proper fixation protocol is followed for future samples. fixation_quality->optimize_fixation No handling_check Step 4: Examine Handling Technique fixation_quality->handling_check Yes optimize_fixation->fixation_check gentle_handling Are you using gentle agitation during washes? handling_check->gentle_handling modify_handling Action: Use gentle, consistent agitation. Avoid harsh streams of buffer directly on the tissue. gentle_handling->modify_handling No formamide_alt Step 5: Consider this compound Alternatives gentle_handling->formamide_alt Yes modify_handling->handling_check try_alt Have you tried a this compound-free hybridization buffer? formamide_alt->try_alt use_alt_buffer Action: Test a commercially available or lab-prepared this compound-free buffer. try_alt->use_alt_buffer No end End: Issue Resolved try_alt->end Yes try_alt->end No, but other steps helped use_alt_buffer->formamide_alt

Caption: A step-by-step workflow for troubleshooting tissue section detachment.

Data Summary Tables

Table 1: Recommended Slide Preparation and Baking Times

Slide Preparation MethodRecommended Baking/Drying TemperatureRecommended Baking/Drying TimeNotes
Commercial Coated Slides (e.g., Superfrost™ Plus)60°C1 hour to overnightAlways recommended for protocols with harsh reagents like this compound.[4]
In-house Poly-L-Lysine CoatingRoom Temperature or 60°COvernight (RT) or 1 hour (60°C)Higher molecular weight poly-L-lysine provides greater adhesion.[5]
In-house Silane Coating42°C or Room TemperatureOvernightSilane coating provides a strong covalent bond with the tissue.

Table 2: Qualitative Comparison of Slide Coating Methods for this compound-Based Protocols

Coating MethodAdhesion StrengthEase of PreparationCostPotential Issues
Commercial (e.g., Superfrost™ Plus) HighVery Easy (Pre-coated)HighBatch-to-batch variability can occur.
Poly-L-Lysine Moderate to HighModerateLowMay not be sufficient for all tissue types or very harsh conditions. Can sometimes lead to background staining.
Silane HighMore Complex (requires fresh solutions and careful handling)Low to ModerateInvolves hazardous chemicals that require a fume hood.

Experimental Protocols

Protocol 1: Poly-L-Lysine Coating of Microscope Slides

This protocol is suitable for preparing slides in-house to improve tissue adhesion.

  • Cleaning:

    • Immerse slides in a cleaning solution (e.g., 1% HCl in 70% ethanol) for 30 minutes.

    • Rinse thoroughly with distilled water.

    • Dry the slides completely in a dust-free environment.

  • Coating:

    • Prepare a 0.01% (w/v) solution of poly-L-lysine (MW >300,000 is recommended for stronger adhesion) in sterile, nuclease-free water.[5]

    • Dip each slide into the poly-L-lysine solution for 5 minutes.

    • Alternatively, add a small volume to the slide and spread evenly.

  • Drying:

    • Air dry the slides in a vertical position in a dust-free environment (e.g., under a fume hood) overnight at room temperature.

    • Alternatively, dry in an oven at 60°C for 1 hour.

  • Storage:

    • Store the coated slides in a clean, dry slide box at room temperature.

Protocol 2: Silane Coating of Microscope Slides

This protocol creates a covalent bond between the slide and the tissue, offering very strong adhesion. Caution: This procedure involves hazardous chemicals and must be performed in a fume hood with appropriate personal protective equipment.

  • Cleaning:

    • Clean slides as described in the poly-L-lysine protocol. Ensure they are completely dry.

  • Silanization:

    • Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APES) in acetone. This solution should be made fresh.

    • Immerse the cleaned, dry slides in the APES solution for 30-60 seconds.

    • Briefly rinse the slides in acetone.

    • Rinse the slides thoroughly in distilled water.

  • Drying:

    • Dry the slides overnight at 42°C or at room temperature.

  • Storage:

    • Store the silanized slides in a clean, dry slide box at room temperature.

Logical Relationships in Tissue Adhesion

The following diagram illustrates the key factors influencing tissue section adhesion and how they interrelate.

G cluster_factors Key Factors adhesion Successful Tissue Adhesion detachment Tissue Detachment slide_prep Slide Preparation (Coating, Cleanliness) slide_prep->adhesion Positive Influence slide_prep->detachment Negative Influence (if poor) tissue_prep Tissue Preparation (Fixation, Sectioning) tissue_prep->adhesion Positive Influence tissue_prep->detachment Negative Influence (if poor) protocol_params Protocol Parameters (Baking, Reagents, Handling) protocol_params->adhesion Positive Influence protocol_params->detachment Negative Influence (if poor) This compound This compound Use This compound->detachment Increases Risk

Caption: Factors influencing tissue section adhesion in the presence of this compound.

References

managing high background in Southern blots with formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage high background in Southern blots, with a particular focus on the role of formamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in a Southern blot?

High background in Southern blotting can stem from several factors, including incomplete blocking of the membrane, non-specific binding of the probe to the membrane or to non-target DNA sequences, and inadequate washing after hybridization.[1][2][3][4] Using blocking agents like salmon sperm DNA is crucial to prevent the probe from attaching to non-specific sites on the membrane.[1][2][3]

Q2: How does this compound help in reducing background signal?

This compound is a denaturing agent that lowers the melting temperature (Tm) of DNA-DNA hybrids.[5][6] By including this compound in the hybridization buffer, the stringency of the hybridization reaction is increased, meaning that the probe will only bind to its specific target sequence under these conditions. This reduces the likelihood of the probe binding to partially complementary, non-target sequences, thereby lowering the background.[6][7]

Q3: What is the relationship between this compound concentration and hybridization temperature?

The melting temperature (Tm) of a DNA-DNA hybrid decreases by approximately 0.5°C to 0.7°C for every 1% increase in this compound concentration.[5][8][9] This allows for the use of lower hybridization temperatures while maintaining high stringency. For example, a hybridization performed at 42°C in a buffer containing 50% this compound is roughly equivalent to a hybridization at 68°C in an aqueous buffer.[10]

Q4: What are the typical components of a hybridization buffer containing this compound?

A standard hybridization solution with this compound generally includes:

  • 50% deionized this compound[5][8]

  • 5X SSC (Saline-Sodium Citrate) or 5X SSPE (Saline-Sodium Phosphate-EDTA)[5][8]

  • 5X Denhardt's solution[5]

  • 0.1% to 1% SDS (Sodium Dodecyl Sulfate)[5][8]

  • 100 µg/ml sheared, denatured salmon or herring sperm DNA[5][8][11]

Q5: How can I optimize washing steps to reduce high background?

Washing steps are critical for removing non-specifically bound probes. To increase the stringency of the washes and reduce background, you can:

  • Increase the temperature: Higher temperatures help to dissociate weakly bound probes.

  • Decrease the salt concentration: Lower salt concentrations (e.g., using 0.1X SSC instead of 2X SSC) increase stringency.[12] A typical stringent wash could be 0.1X SSC with 0.1% SDS at 65°C.[10]

Troubleshooting Guide: High Background

If you are experiencing high background in your Southern blot, follow this step-by-step guide to identify and resolve the issue.

TroubleshootingGuide start High Background Observed prehybridization Check Prehybridization/Blocking start->prehybridization probe Evaluate Probe start->probe hybridization Assess Hybridization Conditions start->hybridization washing Review Washing Protocol start->washing membrane Inspect Membrane Handling start->membrane solution1 Ensure sufficient blocking agent (e.g., salmon sperm DNA). Increase blocking time or temperature. prehybridization->solution1 solution2 Purify probe to remove unincorporated nucleotides. Check for repetitive sequences in the probe. probe->solution2 solution3 Optimize this compound concentration (typically 50%). Adjust hybridization temperature based on Tm calculation. hybridization->solution3 solution4 Increase washing stringency: - Decrease salt concentration (e.g., lower SSC). - Increase washing temperature. washing->solution4 solution5 Ensure membrane did not dry out during the procedure. Use appropriate membrane type (nylon vs. nitrocellulose). membrane->solution5 end Background Reduced solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting flowchart for high background in Southern blots.

Data Presentation

Table 1: Effect of this compound on Hybridization Temperature

This table illustrates how the concentration of this compound in the hybridization buffer affects the melting temperature (Tm) of the DNA-probe hybrid and the recommended hybridization temperature.

This compound Concentration (%)Approximate Tm Reduction (°C)Typical Hybridization Temperature with this compound (°C)Equivalent Hybridization Temperature without this compound (°C)
0065-6865-68
2010-1451-5865-68
4020-2842-4865-68
5025-3537-4265-68

Note: The optimal hybridization temperature should be determined based on the specific probe and target sequence, typically 20-25°C below the calculated Tm.[8][10]

Experimental Protocols

Detailed Protocol for Southern Blotting with this compound-Based Hybridization

This protocol outlines the key steps for performing a Southern blot using a this compound-containing hybridization buffer to minimize background.

SouthernBlotWorkflow cluster_prep Sample Preparation cluster_transfer Blotting cluster_hybridization Hybridization cluster_detection Detection dna_prep 1. DNA Digestion & Quantification gel_electrophoresis 2. Agarose Gel Electrophoresis dna_prep->gel_electrophoresis denaturation 3. Gel Denaturation gel_electrophoresis->denaturation transfer 4. Capillary Transfer to Membrane denaturation->transfer crosslinking 5. UV Crosslinking transfer->crosslinking prehybridization 6. Prehybridization crosslinking->prehybridization hybridization 7. Hybridization with Labeled Probe prehybridization->hybridization washing 8. Stringency Washes hybridization->washing detection 9. Signal Detection (Autoradiography) washing->detection

Caption: Experimental workflow for a Southern blot.

Methodology:

  • DNA Digestion and Electrophoresis:

    • Digest 10-20 µg of genomic DNA with the appropriate restriction enzyme(s).

    • Separate the DNA fragments on a 0.8-1.0% agarose gel.

  • Denaturation and Neutralization:

    • Depurinate the gel in 0.25 M HCl for 15 minutes (for fragments >10 kb).

    • Denature the DNA by incubating the gel in 0.5 M NaOH, 1.5 M NaCl for 30 minutes.

    • Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.

  • Transfer:

    • Transfer the DNA from the gel to a positively charged nylon membrane overnight using a standard capillary transfer setup with 10X SSC transfer buffer.

  • Immobilization:

    • Rinse the membrane in 2X SSC and UV crosslink the DNA to the membrane.

  • Prehybridization:

    • Incubate the membrane in hybridization buffer (50% this compound, 5X SSC, 5X Denhardt's solution, 1% SDS, 100 µg/ml sheared, denatured salmon sperm DNA) for at least 4 hours at 42°C in a hybridization oven.[5][8]

  • Hybridization:

    • Denature the radiolabeled probe by boiling for 5-10 minutes and then snap-cooling on ice.

    • Add the denatured probe to fresh, pre-warmed hybridization buffer and add it to the membrane.

    • Incubate overnight at 42°C with constant agitation.

  • Washing:

    • Perform two low-stringency washes in 2X SSC, 0.1% SDS at room temperature for 15 minutes each.

    • Perform two high-stringency washes in 0.1X SSC, 0.1% SDS at 65°C for 30 minutes each. Monitor the membrane with a Geiger counter between washes.

  • Detection:

    • Wrap the damp membrane in plastic wrap and expose it to X-ray film at -80°C with an intensifying screen. Develop the film after an appropriate exposure time.

References

Technical Support Center: Deionization of Formamide for Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on deionizing formamide for use in sensitive molecular biology applications. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I need to deionize this compound?

A1: this compound, especially when exposed to air and moisture, can degrade into ionic impurities such as formic acid and ammonia.[1][2] These ions can interfere with molecular biology applications by altering the pH of solutions, degrading nucleic acids (both DNA and RNA), and affecting hybridization kinetics.[3][4] For sensitive applications like Northern blotting, in situ hybridization, and DNA sequencing, using high-purity, deionized this compound is critical for reproducible results.[5][6][7]

Q2: Can I use commercially available deionized this compound directly?

A2: For many applications, commercially prepared deionized this compound can be used directly from a freshly opened bottle.[1][3] However, the quality can decrease if the bottle is opened frequently or stored for extended periods, as exposure to air and moisture will lead to degradation.[2][8] For highly sensitive experiments, it is recommended to deionize the this compound in-house, especially if the bottle has been open for some time.[3]

Q3: How do I know if my this compound has gone bad?

A3: A common indicator of this compound degradation is the smell of ammonia.[1] You can also test the quality of your this compound by measuring its conductivity and pH. High conductivity and an acidic pH (around 5) suggest the presence of ionic impurities.[4][9]

Q4: What is the best method for deionizing this compound in the lab?

A4: The most common and effective method for deionizing this compound in a laboratory setting is by stirring it with a mixed-bed ion-exchange resin.[1][9][10] This method efficiently removes ionic contaminants. Another, less common method is recrystallization, which purifies the this compound by separating it from impurities based on differences in solubility.

Q5: How should I store deionized this compound?

A5: To maintain its high purity, deionized this compound should be stored in small, tightly sealed aliquots under an inert gas like argon or nitrogen to minimize exposure to air.[2] It is best stored at -20°C for long-term stability, where it can be stable for at least a year.[9][11] For shorter periods, storage at 4°C is also acceptable.[3] Avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Deionization of this compound using Mixed-Bed Ion-Exchange Resin

This protocol describes the standard procedure for removing ionic impurities from this compound using a mixed-bed resin.

Materials:

  • This compound

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X(D) or equivalent)[9][12]

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)[1][9]

  • Storage tubes

Procedure:

  • Resin Preparation (Optional but Recommended): For optimal results, lyophilize (freeze-dry) the mixed-bed resin overnight to remove any residual water.[4][9] Using dry resin results in lower final conductivity.[12]

  • Mixing: In a clean glass container, add the this compound and the mixed-bed resin. A common ratio is 5g of resin per 100 mL of this compound.[10] Some protocols suggest 1g of resin for every 10 mL of this compound.[1]

  • Stirring: Gently stir the mixture at room temperature for 30 minutes to 3 hours.[1][9][10] Avoid vigorous stirring that could break the resin beads.

  • Filtration: Separate the deionized this compound from the resin beads by filtering the mixture through Whatman No. 1 filter paper.[1][9] To maintain purity, you can pre-rinse the filter paper with a small amount of deionized this compound.[9]

  • Quality Control: Measure the conductivity and pH of the deionized this compound. The conductivity should be low (ideally <100 µmho), and the pH of a 50% aqueous solution should be less than 7.5.[3][9]

  • Storage: Aliquot the purified this compound into small, nuclease-free tubes, flush with nitrogen or argon if possible, and store at -20°C.[9][11]

Data Presentation: Deionization Parameters
ParameterRecommended Value/RangeNotes
Resin to this compound Ratio 1g / 10mL or 5g / 100mLUsing a smaller amount of resin (e.g., 5%) can lead to lower final conductivity, although the initial deionization might be slower.[12]
Stirring Time 30 minutes - 3 hoursDo not exceed 7 hours, as this can have adverse effects.[9]
Conductivity (Post-Deionization) < 100 µmhoUsing dry resin can achieve conductivity as low as ~0.5 µmho.[3][9]
pH (of 50% aqueous solution) < 7.5This compound solutions can become acidic over time.[9]
A270 (1 cm path, 100% this compound) < 0.15This is a measure of absorbance at 270 nm, indicating purity.[9]
Storage Temperature -20°C (long-term) or 4°C (short-term)Aliquoting is recommended to avoid repeated freeze-thaw cycles and contamination.[3][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the deionization and use of this compound.

Q: My deionized this compound has high conductivity after treatment. What went wrong?

A:

  • Wet Resin: Using resin directly from the bottle without drying can introduce water, which increases conductivity over time.[4][9][12] Solution: Lyophilize the resin overnight before use.[4][9]

  • Insufficient Stirring Time: The resin may not have had enough contact time with the this compound. Solution: Ensure you are stirring for the recommended duration (30 minutes to 3 hours).

  • Excess Resin: Surprisingly, using too much resin can be detrimental.[12] Solution: Use the recommended ratio of resin to this compound (e.g., 5% w/v).[9]

Q: My RNA/DNA samples are degrading in my this compound-containing solutions.

A:

  • Ionic Contamination: The this compound may not have been properly deionized, or it may have degraded during storage. Decomposition products of this compound can damage nucleic acids.[3] Solution: Re-deionize your this compound and ensure it is stored correctly in small aliquots at -20°C.[9]

  • Incorrect pH: If the this compound has become acidic, it can promote the degradation of nucleic acids.[9] Solution: Check the pH of your this compound solution. If it is acidic, deionize it again. For applications, consider buffering the solution to pH 7.[4][9]

Q: I see a precipitate in my this compound after storing it at -20°C.

A:

  • Freezing: Pure this compound has a melting point of 2-3°C and should freeze at -20°C.[7] If you see a liquid portion, it might be due to the presence of formic acid, a degradation product that does not freeze at this temperature.[4] Solution: Thaw the this compound completely and re-deionize it.

Q: The color of my deionized this compound has turned yellow.

A:

  • Degradation: A yellow color can indicate degradation of the this compound. While some protocols suggest that a slight yellowing in buffers may not affect performance, for high-purity applications, it is a sign of compromised quality.[1] Solution: Discard the yellowed this compound and use a fresh stock for deionization.

Visual Guides

This compound Deionization Workflow

Formamide_Deionization_Workflow start Start: Impure this compound prep_resin Prepare Resin (Lyophilize Overnight) start->prep_resin mix Mix this compound and Resin (5g / 100mL) start->mix Using wet resin (not recommended) prep_resin->mix stir Stir Gently (30 min - 3 hr at RT) mix->stir filter Filter (Whatman No. 1 paper) stir->filter qc Quality Control (Measure Conductivity & pH) filter->qc storage Aliquot and Store (-20°C under inert gas) qc->storage end End: High-Purity Deionized this compound storage->end

Caption: Workflow for deionizing this compound using mixed-bed resin.

Troubleshooting Flowchart for Deionized this compound

Formamide_Troubleshooting problem Problem with Deionized this compound high_conductivity High Conductivity? problem->high_conductivity degradation Nucleic Acid Degradation? high_conductivity->degradation No wet_resin Did you use dry resin? high_conductivity->wet_resin Yes check_storage Stored properly? (Aliquoted, -20°C, airtight) degradation->check_storage Yes lyophilize Solution: Lyophilize resin before use. wet_resin->lyophilize No check_stir_time Was stirring time adequate? wet_resin->check_stir_time Yes increase_stir Solution: Stir for 30 min - 3 hours. check_stir_time->increase_stir No check_resin_amount Used correct resin amount? check_stir_time->check_resin_amount Yes check_resin_amount->degradation Yes adjust_resin Solution: Use ~5% (w/v) resin. check_resin_amount->adjust_resin No re_deionize Solution: Re-deionize and store correctly. check_storage->re_deionize No check_ph Is pH acidic? check_storage->check_ph Yes re_deionize_buffer Solution: Re-deionize. Buffer solutions to pH 7. check_ph->re_deionize_buffer Yes

References

Technical Support Center: The Effects of Formamide Impurities on Nucleic Acid Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nucleic acid hybridization experiments involving formamide.

Troubleshooting Guide

Issue 1: Weak or No Hybridization Signal

Possible Cause: The quality of the this compound used in the hybridization buffer may be compromised. Over time, this compound can degrade into formic acid and ammonium formate. Formic acid lowers the pH of the solution, which can inhibit hybridization and even lead to nucleic acid damage.

Troubleshooting Steps:

  • Check the pH of your this compound and hybridization buffer: Use a pH meter or pH strips to test the pH. An ideal pH range for most hybridization buffers is between 7.0 and 8.5.[1][2][3] A pH below 7.0 can significantly reduce hybridization efficiency.[1][2][3]

  • Use high-quality, deionized this compound: If the pH is low, discard the old this compound and use a fresh, unopened bottle of molecular biology grade, deionized this compound.

  • Deionize your this compound: If you suspect your this compound has degraded, you can deionize it in-house. See the detailed protocol below.

  • Properly store this compound: Always store this compound at -20°C in small aliquots to prevent repeated freeze-thaw cycles and minimize degradation.[4]

Issue 2: High Background or Non-Specific Hybridization

Possible Cause: While low pH is a common issue, other impurities or incorrect this compound concentration can also contribute to non-specific binding.

Troubleshooting Steps:

  • Verify this compound concentration: Ensure the correct percentage of this compound is used in your hybridization buffer as specified by your protocol.

  • Optimize stringency washes: If you suspect non-specific binding, you can increase the stringency of your post-hybridization washes. This can be achieved by increasing the temperature or this compound concentration in the wash buffer, or by decreasing the salt concentration.[1][5]

  • Use blocking agents: For applications like FISH, using Cot-1 DNA can help block binding to repetitive sequences, reducing background.[6]

  • Ensure proper storage of hybridization buffer: Prepare hybridization buffer fresh or store it in aliquots at -20°C. Do not repeatedly freeze-thaw the entire stock.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities in this compound and how do they affect my experiment?

A1: The primary degradation products of this compound are formic acid and ammonium formate. Formic acid will lower the pH of your hybridization buffer. A pH below 7.0 can significantly decrease the rate of hybridization and may even cause depurination of DNA, leading to probe and target degradation.[2] Ammonium formate increases the ionic strength of the buffer, which can affect the melting temperature (Tm) and potentially increase non-specific binding.

Q2: How can I tell if my this compound has gone bad?

A2: A simple way to check is to measure the pH of the this compound or a prepared hybridization buffer. A pH reading below 7.0 is a strong indicator of degradation.[4] Additionally, a strong smell of ammonia can indicate the presence of degradation products.[7] For optimal results, it is recommended to use fresh or properly stored deionized this compound.

Q3: Is it necessary to deionize this compound myself?

A3: Many commercial suppliers offer high-quality, deionized this compound suitable for molecular biology applications. For most routine experiments, using a fresh bottle of this grade is sufficient. However, if you are performing highly sensitive experiments or suspect that your this compound has been stored improperly or for a long time, deionizing it yourself can improve your results.

Q4: How does this compound concentration affect the melting temperature (Tm)?

A4: this compound lowers the melting temperature of nucleic acid duplexes. The general approximation is that for every 1% of this compound in the hybridization buffer, the Tm is decreased by 0.6 to 0.7°C.[8] This allows for hybridization to be carried out at a lower temperature, which helps to preserve the morphology of cells and tissues in techniques like fluorescence in situ hybridization (FISH).

Data Presentation

Table 1: Estimated Impact of Formic Acid Impurity on Hybridization Parameters

Formic Acid Concentration (Estimated pH of Buffer)Effect on Melting Temperature (Tm)Effect on Hybridization Signal IntensityPotential for Nucleic Acid Damage
0% (pH ~7.5-8.0)OptimalOptimalMinimal
Low (~pH 6.5-7.0)Minor decreaseSlight to moderate decreaseLow
Moderate (~pH 5.5-6.5)Moderate decreaseSignificant decreaseModerate (risk of depurination)
High (< pH 5.5)Significant decreaseSevere decrease to no signalHigh (significant depurination)

Table 2: Estimated Impact of Ammonium Formate Impurity on Hybridization Parameters

Ammonium Formate ConcentrationEffect on Melting Temperature (Tm)Effect on Hybridization Signal IntensityEffect on Non-Specific Binding
0 mMOptimalOptimalMinimal
Low (e.g., 1-10 mM)Slight increaseMinor, variable effectsPotential for slight increase
Moderate (e.g., 10-50 mM)Moderate increasePotential for decreased specificityModerate increase
High (>50 mM)Significant increaseLikely decreased specificity and higher backgroundSignificant increase

Experimental Protocols

Protocol 1: Deionization of this compound

This protocol describes how to deionize this compound using a mixed-bed ion-exchange resin to remove ionic impurities.

Materials:

  • This compound (reagent grade or better)

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8)[9][10]

  • Glass beaker

  • Stir bar and stir plate

  • Filtration apparatus (e.g., Whatman No. 1 filter paper in a funnel)

  • Conical tubes for storage

Procedure:

  • In a chemical fume hood, pour the desired volume of this compound into a clean glass beaker.

  • Add approximately 5 grams of mixed-bed ion-exchange resin for every 100 mL of this compound.[9]

  • Place a stir bar in the beaker and stir the mixture gently on a stir plate at room temperature for 30-60 minutes.[9]

  • Set up a filtration apparatus and filter the this compound to remove the resin beads.

  • Collect the deionized this compound.

  • Check the pH of the deionized this compound. It should be neutral (around 7.0).

  • Aliquot the deionized this compound into nuclease-free conical tubes and store at -20°C.

Protocol 2: Measuring the pH of this compound-Containing Hybridization Buffer

Materials:

  • pH meter with a compatible electrode

  • Standard pH calibration buffers (pH 4.0, 7.0, 10.0)

  • Deionized water

  • Lint-free tissues

  • Your this compound-containing hybridization buffer

Procedure:

  • Calibrate the pH meter: Follow the manufacturer's instructions to perform a two or three-point calibration of the pH meter using the standard buffers.

  • Rinse the electrode: After calibration, thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

  • Measure the buffer pH: Immerse the electrode in your hybridization buffer. Allow the reading to stabilize before recording the pH value.

  • Clean the electrode: After use, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizations

Formamide_Degradation_Pathway This compound This compound (HCONH2) Formic_Acid Formic Acid (HCOOH) (Lowers pH) This compound->Formic_Acid Hydrolysis Ammonium_Formate Ammonium Formate (HCOONH4) (Increases Ionic Strength) This compound->Ammonium_Formate Decomposition Water Water (H2O) Water->Formic_Acid Heat Heat/Time Heat->this compound Troubleshooting_Workflow Start Problem with Hybridization (e.g., Weak Signal, High Background) Check_this compound Check this compound Quality Start->Check_this compound Check_pH Measure pH of Hybridization Buffer Check_this compound->Check_pH pH_Low pH < 7.0? Check_pH->pH_Low Use_New_this compound Use Fresh, Deionized this compound pH_Low->Use_New_this compound Yes Deionize_this compound Deionize Existing this compound pH_Low->Deionize_this compound Yes Optimize_Stringency Optimize Hybridization/ Wash Conditions pH_Low->Optimize_Stringency No Recheck_pH Re-measure pH Use_New_this compound->Recheck_pH Deionize_this compound->Recheck_pH pH_OK pH 7.0-8.5 Recheck_pH->pH_OK pH_OK->Optimize_Stringency End_Good Problem Resolved Optimize_Stringency->End_Good End_Bad Problem Persists (Consult Further Resources) Optimize_Stringency->End_Bad

References

Technical Support Center: Strategies for Minimizing RNA Degradation with Formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of formamide in RNA-related experiments to ensure RNA integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in RNA experiments?

This compound is a versatile reagent in molecular biology primarily used as a denaturing agent for nucleic acids.[1][2] Its ability to disrupt hydrogen bonds in RNA allows for the maintenance of a linear state, which is crucial for applications such as Northern blotting, gel electrophoresis, and hybridization.[1] Additionally, this compound effectively protects RNA from degradation by RNases, making it a valuable component in storage and extraction solutions.[3][4][5][6][7]

Q2: How does this compound protect RNA from RNase degradation?

This compound creates an environment that is unfavorable for the enzymatic activity of RNases.[3][7] By denaturing RNases and interfering with their catalytic function, this compound helps to preserve the integrity of RNA molecules, even in the presence of contaminating RNases.[3] Studies have shown that RNA solubilized in this compound is significantly more resistant to degradation by high concentrations of RNase A compared to RNA in DEPC-treated water.[3]

Q3: What grade of this compound should I use for RNA work?

It is critical to use high-purity, deionized, and molecular biology-grade this compound for all RNA applications.[1][2] This grade of this compound is certified to be free of DNases, RNases, and proteases, which is essential for maintaining RNA integrity.[2] Lower quality this compound can contain acidic byproducts, such as formic acid, which can lead to RNA degradation.[8]

Q4: Does this compound need to be deionized before use?

For most applications, commercially available deionized this compound can be used directly if it is less than a year old and has been stored properly.[9] However, for highly sensitive applications, such as running RNA gels without formaldehyde, freshly deionized this compound is essential for preparing the loading buffer.[9] If the this compound has an ammonia-like odor, it is likely breaking down and should not be used.[9]

Q5: How should this compound be stored to maintain its quality?

This compound should be stored at -20°C to maintain its quality and prevent degradation.[9] Once opened, the bottle should be purged with nitrogen or argon and stored frozen to prevent oxidation to formic acid.[8] For long-term storage, stabilized this compound is also available.[3]

Q6: Can I store my RNA in this compound?

Yes, this compound is an excellent solvent for long-term RNA storage.[1][3][9] RNA can be stored in this compound at -20°C for over a year without detectable degradation, offering an alternative to storage at -70°C in DEPC-treated water.[1][3] For long-term storage, resuspending RNA in stabilized this compound and storing at -70°C is also recommended.[9]

Q7: How do I recover RNA from a this compound solution?

RNA can be precipitated from a this compound solution by adding 4 volumes of ethanol.[3] If the RNA concentration is low (<20 µg), adding NaCl to a final concentration of 0.2 M can aid in precipitation.[9] Other methods, such as lithium chloride (LiCl) precipitation or using a SpeedVac concentrator, can also be employed.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
RNA degradation (smearing on gel) Poor quality this compound: this compound has degraded to formic acid.Discard the old this compound and use fresh, high-quality, deionized this compound.[9] Store this compound properly at -20°C and protect it from air exposure.[8][9]
RNase contamination: Introduction of RNases during sample handling.While this compound inhibits RNases, it is still crucial to maintain an RNase-free environment.[11][12] Use certified RNase-free tips, tubes, and reagents.[11]
High temperature during incubation: Excessive heat can lead to RNA degradation, especially at temperatures above 75°C.Optimize incubation temperatures. For RNA extraction from yeast using this compound-EDTA, temperatures between 65°C and 75°C are effective without causing significant degradation.[5]
Fuzzy or indistinct bands on gel Inappropriate sample buffer: Sample buffers containing this compound may not be compatible with all gel systems.For TBE-Urea gels, a sample buffer with urea, Ficoll, and TBE is recommended for sharper bands.[9]
Low signal in Northern blot Inefficient probe hybridization: Secondary structures in the RNA or probe can hinder hybridization.The presence of this compound in the hybridization buffer helps to denature the RNA and probe, facilitating efficient hybridization.[1]
RNA degradation during transfer: RNases may have been introduced during the transfer process.Ensure all buffers and equipment for the transfer are RNase-free. Consider staining the membrane with methylene blue after transfer to visualize the ribosomal RNA bands and check for degradation.[13]
Inhibition of downstream enzymatic reactions (e.g., RT-PCR) Presence of this compound in the final RNA sample: this compound can inhibit enzymes like reverse transcriptase.Precipitate the RNA from the this compound solution using ethanol or LiCl to remove this compound before proceeding with enzymatic reactions.[9][10]

Experimental Protocols

Protocol 1: Long-Term Storage of RNA in this compound
  • After RNA isolation, pellet the RNA by centrifugation.

  • Wash the RNA pellet with 75% ethanol to remove salts.

  • Aspirate the ethanol and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the RNA pellet in high-quality, deionized this compound (e.g., up to 4 mg/mL).

  • Vortex briefly and let it sit at room temperature for 15 minutes, pipetting up and down periodically to dissolve the pellet.

  • Store the RNA solution at -20°C for long-term storage or at -70°C for maximum stability.[3][9]

Protocol 2: Denaturation of RNA for Formaldehyde-Agarose Gel Electrophoresis
  • To your RNA sample (in RNase-free water or buffer), add the this compound-based loading buffer. A typical recipe is:

    • 7.5 µL this compound

    • 2.5 µL 10X MOPS buffer

    • 2.0 µL Formaldehyde (37%)

    • 1.0 µL Ethidium Bromide (10 mg/mL) or other loading dye

    • 1.0 µL RNA sample

  • Incubate the mixture at 65°C for 10-15 minutes to denature the RNA.[9]

  • Immediately place the tube on ice to prevent re-annealing.[9]

  • Load the denatured RNA sample onto a formaldehyde-agarose gel.

Visualizations

Formamide_Handling_Workflow cluster_storage This compound Storage cluster_quality_check Quality Check Before Use cluster_application Application in RNA Experiments Store Store at -20°C in original amber bottle Opened Once opened, purge with Nitrogen/Argon & freeze Store->Opened After first use Check Check for ammonia smell Opened->Check Good No smell: Proceed to use Check->Good OK Bad Smell detected: Discard Check->Bad Degraded Use Use in RNA storage, denaturation, or hybridization buffers Precipitate Precipitate RNA (Ethanol/LiCl) for downstream enzymatic steps Use->Precipitate If needed

Caption: Workflow for proper storage and handling of this compound for RNA experiments.

Troubleshooting_RNA_Degradation cluster_causes Potential Causes cluster_solutions Solutions Start RNA Degradation Observed (Smear on Gel) Cause1 This compound Quality Issue? Start->Cause1 Cause2 RNase Contamination? Start->Cause2 Cause3 Excessive Heat? Start->Cause3 Sol1 Use fresh, deionized this compound. Store properly at -20°C. Cause1->Sol1 Sol2 Maintain strict RNase-free technique. Use certified reagents. Cause2->Sol2 Sol3 Optimize incubation temperature (e.g., 65-75°C). Cause3->Sol3

Caption: Troubleshooting decision tree for RNA degradation when using this compound.

References

adjusting hybridization temperature with different formamide concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on adjusting hybridization temperature based on formamide concentration, a critical step for ensuring specificity and success in various molecular biology assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in hybridization experiments?

This compound (CH₃NO) is an organic solvent that acts as a denaturing agent for nucleic acids.[1] It is a key component in hybridization buffers for techniques like in situ hybridization (ISH), Northern blotting, Southern blotting, and microarrays.[2][3] Its primary role is to lower the melting temperature (Tm) of DNA-DNA, DNA-RNA, or RNA-RNA hybrids.[2][4] By reducing the Tm, this compound allows hybridization to occur at a lower, more convenient temperature (e.g., 42°C instead of 65-70°C).[5] This is particularly advantageous as it helps preserve the morphology of cells and tissues in ISH and minimizes RNA degradation that can occur at higher temperatures.[3][6][7]

Q2: How does this compound mechanistically lower the melting temperature (Tm)?

This compound destabilizes the nucleic acid double helix by interfering with the hydrogen bonds between complementary base pairs (Watson-Crick binding sites).[4][6] It effectively competes for hydrogen bonding sites on the nucleic acid bases, thereby weakening the forces holding the two strands together.[6] This destabilization makes it easier to separate the strands, resulting in a lower melting temperature.

Q3: How do I calculate the adjusted hybridization temperature when using this compound?

The effect of this compound on Tm is linear and can be reliably estimated. For every 1% (v/v) of this compound added to the hybridization buffer, the Tm of a DNA-DNA duplex is lowered by approximately 0.6°C to 0.72°C .[8][9][10]

A widely used formula for calculating the Tm of long DNA probes (>50 bp) in a hybridization solution containing this compound is:

Tm = 81.5°C + 16.6(log10[M]) + 0.41(%G+C) – 0.61(%this compound) – (600/n) [11]

Where:

  • [M] is the molar concentration of monovalent cations (e.g., Na⁺).

  • %G+C is the percentage of guanine and cytosine bases in the probe.

  • %this compound is the volume percentage of this compound.

  • n is the length of the probe in base pairs.

The optimal hybridization temperature is typically set at 15-25°C below the calculated Tm to ensure high specificity.[12][13]

Q4: What is "stringency" and how does this compound affect it?

Stringency refers to the specific set of conditions (temperature, salt concentration, and denaturant concentration) under which hybridization occurs.[11] These conditions dictate the required degree of complementarity between the probe and its target sequence.

  • High Stringency: Conditions are demanding, requiring near-perfect sequence complementarity for the probe to bind. This is achieved by increasing temperature or increasing this compound concentration, which helps minimize non-specific binding and background signal.[11][14]

  • Low Stringency: Conditions are more permissive, allowing probes to bind to targets with some sequence mismatches. This is achieved by decreasing temperature or decreasing this compound concentration.[14]

This compound is a critical tool for adjusting stringency without resorting to potentially damaging high temperatures.[1][15]

Data Presentation

Table 1: Estimated Reduction in Melting Temperature (Tm) with this compound

This table summarizes the expected decrease in Tm based on the concentration of this compound in the hybridization buffer, using an average reduction value of 0.61°C per 1% this compound.[11]

This compound Concentration (% v/v)Estimated Tm Reduction (°C)
10%6.1°C
20%12.2°C
30%18.3°C
40%24.4°C
50%30.5°C

Note: This is an estimation. The actual Tm reduction can be influenced by factors like GC content and salt concentration.[16][17]

Troubleshooting Guides

Problem 1: Weak or No Hybridization Signal
Possible Cause Recommended Solution
Hybridization stringency is too high. The combination of this compound concentration and temperature is too harsh, preventing the probe from binding to its target. • Action: Decrease the hybridization temperature in 2-5°C increments or decrease the this compound concentration by 5-10%.[14]
Probe or target was not completely denatured. Incomplete denaturation prevents the probe from accessing the target sequence. • Action: Verify the temperature of your heating block. You may need to increase the denaturation time or temperature.[14]
Poor quality this compound. This compound degrades over time into formic acid, which can damage nucleic acids.[18] • Action: Use fresh, deionized, molecular-grade this compound. Store aliquots at -20°C to prevent degradation.[18][19]
Problem 2: High Background or Non-Specific Signal
Possible Cause Recommended Solution
Hybridization stringency is too low. The conditions are too permissive, allowing the probe to bind to partially complementary, non-target sequences. • Action: Increase the hybridization temperature in 2-5°C increments or increase the this compound concentration in the hybridization buffer by 5-10%.[14]
Post-hybridization washes were not stringent enough. Non-specifically bound probes were not sufficiently washed off the membrane or slide. • Action: Increase the temperature of the post-hybridization washes or decrease the salt concentration (e.g., from 2x SSC to 0.1x SSC) in the wash buffers.[14][19]
Probe concentration is too high. Excess probe can lead to increased non-specific binding. • Action: Reduce the amount of probe used in the hybridization reaction.[14]

Visualizations

Mechanism of Action: this compound on DNA Duplex

Caption: this compound destabilizes H-bonds, enabling DNA denaturation at lower temperatures.

Experimental Workflow: Northern Blot Hybridization

Troubleshooting_Logic Start Evaluate Signal Quality HighBg High Background / Non-Specific Signal Start->HighBg Problem LowSignal Weak or No Signal Start->LowSignal Problem StringencyLow Stringency is Too Low HighBg->StringencyLow Diagnosis StringencyHigh Stringency is Too High LowSignal->StringencyHigh Diagnosis IncreaseStringency Increase this compound % OR Increase Hybridization Temp StringencyLow->IncreaseStringency Solution DecreaseStringency Decrease this compound % OR Decrease Hybridization Temp StringencyHigh->DecreaseStringency Solution

References

troubleshooting band compression in sequencing gels with formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during sequencing gel electrophoresis, with a specific focus on resolving band compression when using formamide.

Frequently Asked Questions (FAQs)

Q1: What is band compression in a sequencing gel?

Band compression is an artifact in DNA sequencing gels where bands in a sequencing ladder are spaced closer together than expected, or even appear as a single, thick band. This makes the accurate determination of the DNA sequence difficult or impossible in that region. This phenomenon typically arises when single-stranded DNA fragments form stable secondary structures, such as hairpins or loops, during electrophoresis. These structures alter the migration of the DNA through the gel matrix, causing them to run faster than linear fragments of the same length.

Q2: What causes band compression?

The primary cause of band compression is the formation of secondary structures in GC-rich regions of the DNA sequence.[1][2] Guanine (G) and Cytosine (C) bases form three hydrogen bonds, making these regions more stable and prone to folding back on themselves, even in the presence of denaturing agents like urea.[1][3] Inverted repeats within a sequence are also a common cause, as they can lead to the formation of hairpin structures.[4]

Q3: How does this compound help to resolve band compression?

This compound is a chemical denaturant that aids in preventing the formation of secondary structures in DNA.[1][3] It works by disrupting the hydrogen bonds between complementary bases, thereby keeping the DNA in a linear, single-stranded state during electrophoresis.[3][5] This ensures that the migration of DNA fragments is based primarily on their size, leading to accurate base calling. This compound can be included in the polyacrylamide gel itself or in the sample loading buffer.[1][5]

Q4: Are there alternatives to this compound for resolving band compression?

Yes, several alternatives can be employed. One common strategy is to use nucleotide analogs during the sequencing reaction. Analogs like 7-deaza-dGTP or N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP) can be substituted for dGTP and dCTP, respectively.[4][6][7] These analogs form weaker hydrogen bonds, which reduces the stability of secondary structures and helps to eliminate compressions.[6][7] Increasing the electrophoresis temperature can also help to denature secondary structures.[1]

Troubleshooting Guide: Band Compression

This guide provides a systematic approach to troubleshooting and resolving band compression in sequencing gels.

Logical Workflow for Troubleshooting Band Compression

TroubleshootingWorkflow start Band Compression Observed check_gc High GC Content or Inverted Repeats in Sequence? start->check_gc add_this compound Incorporate this compound into Gel/Loading Buffer check_gc->add_this compound Yes increase_temp Increase Electrophoresis Temperature check_gc->increase_temp No/Unsure optimize_this compound Optimize this compound Concentration add_this compound->optimize_this compound use_analogs Use Nucleotide Analogs (e.g., 7-deaza-dGTP, N4-methyl-dCTP) add_this compound->use_analogs Ineffective optimize_this compound->increase_temp Partially Successful resolved Band Compression Resolved optimize_this compound->resolved Successful increase_temp->use_analogs Ineffective increase_temp->resolved Successful use_analogs->resolved Successful unresolved Issue Persists: Contact Technical Support use_analogs->unresolved Unsuccessful

Caption: Troubleshooting workflow for band compression in sequencing gels.

Step-by-Step Troubleshooting

1. Identify the Problem:

  • Symptom: Unevenly spaced bands, or multiple bands migrating as one, particularly in G/C-rich regions.

  • Initial Check: Analyze the sequence in the compressed region for high GC content or inverted repeats which are prone to forming secondary structures.[1][4]

2. Implement this compound-Based Solutions:

  • Option A: Add this compound to the Loading Buffer:

    • This is often the simplest first step. A final concentration of 50% this compound in the loading buffer is a good starting point.[8]

  • Option B: Prepare a this compound-Containing Polyacrylamide Gel:

    • Adding this compound directly to the gel matrix is a very effective method for denaturation.[2][9]

Quantitative Recommendations for this compound Gels

ParameterRecommended RangeNotes
This compound Concentration 10% - 40% (v/v)An optimal concentration of 10% often resolves compressions without significantly impacting the separation of other fragments.[2][9] Concentrations above 20% may decrease the separation rate and resolution of normally migrating fragments.[9] For particularly stubborn compressions, up to 40% can be used.[1]
Urea Concentration 6 - 7 MUsed in conjunction with this compound for effective denaturation.[1]
Electrophoresis Temperature 45 - 60°CMaintaining a consistent and elevated temperature is crucial for the effectiveness of denaturants.[1]

3. Optimize Electrophoresis Conditions:

  • Temperature: Ensure the gel is run at a constant and sufficiently high temperature (45-60°C).[1] Pre-running the gel for at least 30 minutes before loading samples helps to achieve a stable operating temperature.[1]

  • Voltage: Running the gel at a constant power (wattage) will help maintain a consistent temperature throughout the run.[1]

4. Consider Alternative Chemical Denaturants and Additives:

If this compound does not fully resolve the compression, consider using nucleotide analogs in your sequencing reaction.

Nucleotide Analog Substitution

AnalogReplacesMechanism of Action
7-deaza-dGTP dGTPReduces the strength of Hoogsteen hydrogen bond formation, destabilizing secondary structures.
N4-methyl-dCTP dCTPEffectively eliminates band compressions, even in cases where 7-deaza-dGTP is not sufficient.[6][7]

Experimental Protocols

Protocol: Preparation of a Denaturing Polyacrylamide Gel with this compound

This protocol is for a standard 6% polyacrylamide-urea gel containing 10% this compound. Adjust volumes as needed for your specific gel casting apparatus.

Materials:

  • Acrylamide/Bis-acrylamide (40% solution, 19:1)

  • Urea, ultrapure

  • 10X TBE Buffer (Tris-borate-EDTA)

  • This compound, deionized

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • Deionized water

Procedure:

  • Prepare the Gel Solution (for a 50 mL gel):

    • In a 100 mL beaker, combine:

      • 21 g Urea

      • 5 mL 10X TBE Buffer

      • 5 mL Deionized this compound (for 10% final concentration)

      • 7.5 mL 40% Acrylamide/Bis-acrylamide solution

    • Add deionized water to a final volume of 50 mL.

    • Gently warm the solution while stirring to dissolve the urea completely. Do not overheat.

    • Cool the solution to room temperature.

  • Polymerize the Gel:

    • Add 250 µL of fresh 10% APS to the gel solution and mix gently.

    • Add 50 µL of TEMED and mix. Immediately pour the solution into the gel cassette.

    • Insert the comb and allow the gel to polymerize for at least 1 hour.

Protocol: Sample Preparation with this compound Loading Buffer

Materials:

  • Sequencing reaction products

  • 2X this compound Loading Buffer:

    • 95% deionized this compound

    • 20 mM EDTA

    • 0.05% Bromophenol Blue

    • 0.05% Xylene Cyanol FF

Procedure:

  • To your sequencing reaction products (e.g., 5 µL), add an equal volume (5 µL) of 2X this compound Loading Buffer.

  • Heat the samples at 90-95°C for 2-5 minutes to denature the DNA.[10]

  • Immediately place the samples on ice to prevent re-annealing.

  • Load the samples onto the pre-warmed sequencing gel.

References

Validation & Comparative

Ethylene Carbonate vs. Formamide in FISH Hybridization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Fluorescence In Situ Hybridization (FISH), the choice of hybridization buffer components is critical for achieving optimal results. For decades, formamide has been the standard denaturing agent, prized for its ability to lower the melting temperature of DNA and facilitate probe hybridization at moderate temperatures. However, its toxicity and potential teratogenic effects have prompted a search for safer, equally effective alternatives.[1] Ethylene carbonate has emerged as a promising non-toxic substitute, offering comparable and, in some cases, superior performance in FISH applications.[2][3][4][5] This guide provides an objective comparison of ethylene carbonate and this compound in FISH hybridization mixtures, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

Experimental data consistently demonstrates that ethylene carbonate is a viable, non-toxic alternative to this compound in FISH protocols.[2][3][4][5] Studies have shown that ethylene carbonate can produce high-quality hybridization signals, often with the added benefits of reduced hybridization times and lower denaturation temperatures, all while preserving sample morphology.[2][6][7]

ParameterEthylene Carbonate (EC)This compound (FA)Key Observations
Toxicity Non-toxicToxic, potential teratogenEC offers a significant safety advantage.[1]
Denaturation Temperature Lower (e.g., 67°C - 83°C)Higher (e.g., 72°C - 83°C)EC allows for milder denaturation conditions, which can help preserve chromosome morphology.[2][7]
Hybridization Time Shorter (e.g., 90 min - 3 hours)Longer (e.g., 16 hours)EC can significantly reduce the overall time required for the FISH procedure.[6][7]
Signal Quality Strong and specific signalsStrong and specific signalsResults are often identical between EC and FA, with some studies reporting reduced background with EC.[2][3][4][5][7]
Concentration in Buffer 15% - 50%20% - 70%Optimal concentration can vary depending on the specific application and probe.[2][3][6][7]
Blocking of Repetitive Seq. May not be requiredOften required (e.g., with Cot-1 DNA)EC-based buffers have been shown to be effective without the need for blocking repetitive DNA sequences.[7]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the key steps in FISH hybridization, highlighting the integration of either ethylene carbonate or this compound.

FISH Experimental Workflow

FISH_Workflow cluster_prehybridization Pre-Hybridization cluster_hybridization Hybridization cluster_posthybridization Post-Hybridization & Detection slide_prep Slide Pretreatment (e.g., HCl, Pepsin) denaturation Denaturation (Slide and Probe) slide_prep->denaturation probe_prep Probe Preparation hyb_mix Prepare Hybridization Mix (with EC or this compound) probe_prep->hyb_mix hyb_mix->denaturation hybridization Hybridization (e.g., 37°C or 46°C) denaturation->hybridization post_hyb_wash Post-Hybridization Washes hybridization->post_hyb_wash detection Detection (e.g., Fluorophore-conjugated antibodies) post_hyb_wash->detection mounting Counterstaining & Mounting detection->mounting imaging Microscopy & Imaging mounting->imaging

Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Detailed Experimental Protocols

The following are representative protocols for FISH using either ethylene carbonate or this compound-based hybridization buffers. Researchers should optimize these protocols for their specific cell or tissue types and probes.

Protocol 1: Ethylene Carbonate-Based FISH

This protocol is adapted from studies demonstrating the successful use of ethylene carbonate in FISH on plant chromosomes.[6]

  • Slide Pretreatment:

    • Incubate slides in 0.01 N HCl at 37°C for 10 minutes.

    • Digest with a pepsin solution (0.25 mg/ml in 0.01 N HCl) at 37°C for 15-60 minutes.

    • Wash slides six times for 5 minutes each in 0.01 N HCl at 37°C.

    • Incubate in 0.5 N HCl for 5-15 minutes at room temperature.

    • Wash twice for 5 minutes each in distilled water at room temperature.

    • Dehydrate in an ethanol series (70%, 90%, 100%) for 2 minutes each and air dry.

  • Hybridization Mixture Preparation (per slide):

    • 15% (v/v) melted ethylene carbonate

    • 10% (w/v) dextran sulfate

    • 0.6 M sodium chloride

    • 0.01 M trisodium citrate

    • 2-3 ng/µl labeled DNA probe

  • Denaturation and Hybridization:

    • For some applications, heat denaturation of the probe and chromosomal DNA may not be necessary with ethylene carbonate.[6][8][9]

    • When denaturation is performed, the probe and chromosomes can be co-denatured on a hot plate at 83°C for 5 minutes.[2]

    • Apply the hybridization mixture to the slide, cover with a coverslip, and seal.

    • Incubate in a humid chamber at 37°C for 90 minutes to 16 hours, or at 46°C for 3 hours to overnight.[2][6]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash slides in 2x SSC at 42°C. The number and duration of washes should be optimized.

  • Detection and Imaging:

    • Proceed with standard immunocytochemical detection methods if using hapten-labeled probes.

    • Counterstain with DAPI and mount with an anti-fade solution.

Protocol 2: this compound-Based FISH

This is a more traditional FISH protocol utilizing this compound.

  • Slide Pretreatment:

    • Follow the same slide pretreatment steps as in the ethylene carbonate protocol.

  • Hybridization Mixture Preparation (per slide):

    • 50% (v/v) deionized this compound

    • 10% (w/v) dextran sulfate

    • 2x SSC

    • Labeled DNA probe

  • Denaturation and Hybridization:

    • Denature the slide in 70% this compound/2x SSC at 72°C for 2 minutes.[10][11]

    • Dehydrate the slide in a cold ethanol series (70%, 80%, 90%, 100%) for 2 minutes each and air dry.

    • Denature the probe in hybridization mixture at 72°C for 5-10 minutes and then place on ice.

    • Apply the denatured probe to the denatured slide, cover with a coverslip, and seal.

    • Incubate in a humid chamber at 37°C overnight (approximately 16 hours).[10]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slide in 50% this compound/2x SSC at 37°C for 30 minutes, with agitation.[10]

    • Perform subsequent washes in 2x SSC at room temperature.

  • Detection and Imaging:

    • Proceed with standard detection and imaging protocols.

The Underlying Chemistry: A Simplified View

The efficacy of both this compound and ethylene carbonate in FISH lies in their ability to disrupt the hydrogen bonds that hold the two strands of the DNA double helix together. This process, known as denaturation, is essential for allowing the fluorescently labeled probe to anneal to its complementary sequence on the target DNA.

Denaturation_Hybridization cluster_denaturation Denaturation cluster_hybridization Hybridization dsDNA Double-Stranded Target DNA ssDNA Single-Stranded Target DNA dsDNA->ssDNA Heat + Ethylene Carbonate / this compound ssDNA_h Single-Stranded Target DNA probe Fluorescent Probe hybridized Probe-Target Hybrid probe->hybridized ssDNA_h->hybridized

Caption: The roles of denaturants and probes in FISH.

This compound is an ionizing solvent that effectively lowers the melting temperature of DNA.[1] Ethylene carbonate, while less toxic, achieves a similar outcome, enabling denaturation and hybridization to occur at lower temperatures than would be required with a purely aqueous buffer. This preservation of cellular and chromosomal morphology is a key advantage of using chemical denaturants in FISH.[2][3][4][5]

Conclusion

The transition from this compound to ethylene carbonate in FISH hybridization mixtures represents a significant step forward in laboratory safety without compromising on the quality and efficiency of the technique. For researchers and professionals in drug development, the adoption of ethylene carbonate-based protocols can lead to a safer work environment, faster turnaround times for experiments, and high-quality, reliable results. While optimization for specific applications is always recommended, the existing body of evidence strongly supports ethylene carbonate as a robust and effective alternative to this compound for a wide range of FISH applications.

References

A Comparative Guide to Formamide-Free DNA Denaturation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The denaturation of double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA) is a fundamental and critical step in a wide array of molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, fluorescence in situ hybridization (FISH), and microarrays. For decades, formamide has been the reagent of choice for lowering the melting temperature (Tm) of DNA, enabling denaturation at temperatures that preserve the integrity of cellular structures. However, the inherent toxicity and potential for DNA damage associated with this compound have driven the exploration and validation of this compound-free alternatives.

This guide provides an objective comparison of the performance of various this compound-free DNA denaturation methods against the traditional this compound-based approach. The information presented is supported by experimental data from peer-reviewed studies and technical notes, offering researchers the insights needed to select the most appropriate method for their specific application.

Comparison of Performance Metrics

The choice of a DNA denaturation method can significantly impact the efficiency, fidelity, and reliability of downstream applications. The following tables summarize the performance of this compound and its alternatives across key metrics.

Table 1: Denaturation Efficiency and Speed
MethodDenaturation PrincipleTypical Concentration/Temp.Time to Achieve >90% DenaturationReversibilityKey AdvantagesKey Disadvantages
This compound Disrupts hydrogen bonds, lowering DNA Tm50-70%Minutes (with heat)ReversibleWell-established, preserves morphology in FISHToxic, can damage DNA, may inhibit enzymes
Heat Thermal energy breaks hydrogen bonds95°C< 5 minutesHighly ReversibleSimple, fast, no chemical residueCan cause DNA degradation with prolonged exposure[1], rapid renaturation upon cooling
Sodium Hydroxide (NaOH) High pH disrupts hydrogen bonds0.1 - 1 M< 2-5 minutesReversible (with neutralization)Rapid, highly effective, easily neutralized[2][3][4]Can cause DNA damage at high concentrations, requires precise pH control[5][6]
Dimethyl Sulfoxide (DMSO) Disrupts hydrogen bonds and base stacking60%< 2-5 minutesPartially ReversibleEffective at room temperature, less prone to renaturation than NaOH[2][3][7]Can inhibit downstream enzymatic reactions, may not be as effective as NaOH for complete denaturation
Urea Competes for hydrogen bond donors/acceptors4 - 8 MMinutes (with heat)ReversibleLess toxic than this compound, effective for PAGE[8]Can be less efficient than this compound, may require heat
Enzymatic (Helicase/RecA) ATP-dependent unwinding of DNA duplexN/AVaries (enzyme-dependent)ControlledHighly specific, isothermal, gentle on DNAHigher cost, potential for enzyme inhibition, less established for routine denaturation
Table 2: Impact on DNA Integrity and Downstream Applications

| Method | DNA Damage Profile | Impact on PCR | Impact on Sequencing | Impact on Hybridization (FISH/Microarray) | | :--- | :--- | :--- | :--- | | This compound | Can cause DNA damage and distort chromatin structure.[9] DNA loss has been observed at elevated temperatures.[10] | Can inhibit PCR enzymes. | Used in some protocols to resolve G/C compressions.[10] | Gold standard for FISH, but can alter morphology. Affects hybridization efficiency on microarrays.[11] | | Heat | Prolonged exposure leads to DNA degradation and can reduce PCR product yield, especially for larger fragments.[1] | Standard for PCR denaturation, but excessive heat can decrease fidelity.[12][13] | Can be used, but less accurate for applications requiring high precision.[4] | Can be used for microarrays, but rapid renaturation can be an issue. | | Sodium Hydroxide (NaOH) | Can cause DNA damage at high concentrations. | Requires neutralization before PCR. | A common method for denaturing templates for Sanger sequencing.[14] | Effective for denaturing DNA on microarrays. | | Dimethyl Sulfoxide (DMSO) | Generally considered less damaging than harsh chemical treatments. | Can act as a PCR enhancer at low concentrations, but inhibitory at high concentrations. | Can be used to denature templates. | Can improve hybridization efficiency by reducing secondary structures.[2][3] | | Urea | Less damaging than this compound. | Must be removed before PCR. | Used in denaturing gels for sequencing fragment analysis. | A safer alternative to this compound in in situ hybridization, improving signal resolution.[8] | | Enzymatic (Helicase/RecA) | Minimal DNA damage as it is a controlled enzymatic process. | Used in isothermal amplification methods (e.g., RPA).[15] | Not a standard method for template denaturation in routine sequencing. | Can be used for specific hybridization applications. |

Experimental Workflows and Signaling Pathways

Visualizing the mechanisms and workflows of different denaturation methods can aid in understanding their principles and practical implementation.

DNA_Denaturation_Mechanisms cluster_this compound This compound-Based Denaturation cluster_formamide_free This compound-Free Denaturation cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_enzymatic Enzymatic Methods dsDNA_f dsDNA ssDNA_f ssDNA dsDNA_f->ssDNA_f Denaturation This compound This compound This compound->dsDNA_f Disrupts H-bonds heat_f Heat heat_f->dsDNA_f dsDNA_ff dsDNA ssDNA_ff ssDNA dsDNA_ff->ssDNA_ff Denaturation heat Heat (95°C) heat->dsDNA_ff Breaks H-bonds NaOH NaOH NaOH->dsDNA_ff High pH disrupts H-bonds DMSO DMSO DMSO->dsDNA_ff Disrupts H-bonds Urea Urea Urea->dsDNA_ff Competes for H-bonds helicase Helicase + ATP helicase->dsDNA_ff Unwinds dsDNA

Figure 1. Overview of this compound-based versus this compound-free DNA denaturation mechanisms.

Experimental_Workflow cluster_methods Denaturation Method start Start: Double-Stranded DNA Sample denaturation Denaturation Step start->denaturation heat Heat denaturation->heat Physical alkaline Alkaline (NaOH) denaturation->alkaline Chemical chemical Chemical (DMSO/Urea) denaturation->chemical Chemical enzymatic Enzymatic denaturation->enzymatic Enzymatic ssDNA Single-Stranded DNA downstream Downstream Application (PCR, Sequencing, Hybridization) ssDNA->downstream heat->ssDNA alkaline->ssDNA chemical->ssDNA enzymatic->ssDNA

Figure 2. A generalized experimental workflow for DNA denaturation and subsequent applications.

Detailed Experimental Protocols

The following are representative protocols for key this compound-free DNA denaturation methods. Researchers should optimize these protocols for their specific DNA samples and downstream applications.

Protocol 1: Heat Denaturation for Hybridization

This protocol is suitable for denaturing DNA for applications like Southern blotting or microarray hybridization.

  • Sample Preparation: Resuspend purified DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Denaturation: Incubate the DNA solution at 95°C for 5 minutes.[11][16]

  • Rapid Cooling: Immediately transfer the tube to an ice bath for at least 2 minutes to prevent reannealing.

  • Downstream Application: The denatured DNA is now ready for use in hybridization. For microarrays, the denatured probe is added to the hybridization buffer and applied to the slide.

Protocol 2: Alkaline (NaOH) Denaturation for DNA Sequencing

This protocol is commonly used for preparing plasmid DNA templates for Sanger sequencing.[14]

  • DNA and Primer Mix: In a microcentrifuge tube, mix:

    • Purified plasmid DNA (1-5 µg)

    • Sequencing Primer (1 pmol)

    • Nuclease-free water to a final volume of 10 µL.

  • Denaturation Solution: Prepare a fresh 2 M NaOH solution.

  • Denaturation: Add 2 µL of 2 M NaOH to the DNA/primer mix. Vortex gently and incubate at room temperature for 5-10 minutes.

  • Neutralization and Precipitation: Add 7 µL of nuclease-free water, 2 µL of 3 M sodium acetate (pH 5.2), and 50 µL of ice-cold 100% ethanol.

  • Incubation: Incubate at -20°C for at least 30 minutes to precipitate the denatured DNA.

  • Pelleting: Centrifuge at maximum speed for 15-30 minutes at 4°C.

  • Washing: Carefully discard the supernatant and wash the pellet with 200 µL of 70% ethanol.

  • Drying: Centrifuge for 5 minutes, discard the supernatant, and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the denatured DNA pellet in the appropriate buffer for your sequencing reaction.

Protocol 3: DMSO-Based Denaturation

This method can be used for various applications, including PCR and hybridization, where a chemical denaturant is preferred.

  • Sample Preparation: Mix your DNA sample with DMSO to achieve the desired final concentration (e.g., 60% for efficient denaturation at room temperature).[2][3]

  • Incubation: Incubate the mixture at room temperature. Denaturation of short DNA fragments can occur within 1-5 minutes.[2][3]

  • Downstream Application: The denatured DNA can be directly used in some applications, but the DMSO concentration may need to be diluted to avoid inhibition of enzymes like DNA polymerase. For hybridization, the DMSO-denatured DNA is added to the hybridization buffer.

Protocol 4: Urea-Based Denaturation for Polyacrylamide Gel Electrophoresis (Urea-PAGE)

This protocol is standard for preparing DNA samples for high-resolution separation on denaturing polyacrylamide gels.

  • Sample Preparation: Mix the DNA sample with an equal volume of 2X Urea Loading Buffer (e.g., 8 M urea, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Heat Denaturation: Heat the mixture at 90-95°C for 3-5 minutes.[17]

  • Rapid Cooling: Immediately place the tube on ice to prevent renaturation.

  • Loading: Load the denatured sample onto a pre-run denaturing polyacrylamide gel containing 7-8 M urea.

Protocol 5: Enzymatic Denaturation (Conceptual Workflow)

While not as standardized for routine denaturation as other methods, enzymatic approaches offer a gentle, isothermal alternative.

  • Reaction Setup: In a microcentrifuge tube, combine the dsDNA substrate with the appropriate buffer, ATP, and a DNA helicase or RecA recombinase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (often 37°C). The enzyme will progressively unwind the DNA duplex.

  • Stopping the Reaction: The reaction can be stopped by adding a chelating agent like EDTA (to sequester Mg²⁺ required by the enzyme) or by heat inactivation.

  • Downstream Application: The resulting ssDNA can then be used in various downstream applications.

Conclusion

The selection of a DNA denaturation method is a critical decision that can influence the outcome of an experiment. While this compound has been a long-standing choice, its toxicity and potential to damage DNA have made this compound-free alternatives increasingly attractive.

  • Heat denaturation is simple and effective but carries the risk of DNA degradation with prolonged exposure.

  • Alkaline (NaOH) denaturation is rapid and highly efficient but requires careful pH control to avoid DNA damage.

  • DMSO and Urea offer effective chemical denaturation with reduced toxicity compared to this compound, with urea being a staple for denaturing gel electrophoresis.

  • Enzymatic methods , while not yet widely adopted for routine denaturation, represent a promising frontier for gentle, specific, and isothermal DNA unwinding.

Researchers should carefully consider the requirements of their specific application, including the need for DNA integrity, the compatibility with downstream enzymatic reactions, and safety considerations, when choosing a denaturation method. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for optimizing this compound-free DNA denaturation in the modern molecular biology laboratory.

References

A Comparative Analysis of Formamide and DMSO in PCR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize polymerase chain reaction (PCR) amplification, particularly for challenging templates, the choice of chemical additives is critical. Among the most common enhancers are formamide and dimethyl sulfoxide (DMSO). Both are effective in improving PCR yield and specificity, especially for GC-rich templates, but they operate through distinct mechanisms and can have varying impacts on reaction performance. This guide provides an objective comparison of this compound and DMSO, supported by experimental data, to aid in the selection of the most appropriate additive for your specific application.

Mechanism of Action: A Tale of Two Denaturants

Both this compound and DMSO facilitate the amplification of difficult DNA templates by reducing the melting temperature (Tm) of the DNA, thereby aiding in the denaturation of the double helix and preventing the formation of secondary structures that can impede polymerase activity. However, they achieve this through different molecular interactions.

This compound acts as a denaturant by directly interacting with the DNA molecule. It is believed to bind to the major and minor grooves of the DNA, disrupting the hydrogen bonds between base pairs.[1] This destabilization of the DNA duplex allows for more efficient separation of the strands at lower temperatures, which can be particularly beneficial for templates with high GC content.

DMSO , on the other hand, primarily interacts with the water molecules surrounding the DNA. By disrupting the hydrogen bonding of water molecules to the DNA, DMSO effectively reduces the stability of the DNA double helix and lowers its melting temperature.[2] This mechanism is also highly effective at preventing the formation of intra-strand secondary structures, such as hairpins, in GC-rich regions.[2]

Performance Comparison: Quantitative Insights

The efficacy of this compound and DMSO as PCR additives can be evaluated based on their impact on amplification efficiency, specificity, and overall product yield. The optimal concentration for each additive is crucial, as higher concentrations can inhibit the activity of Taq polymerase.[2]

A comparative study evaluating the performance of various PCR additives in amplifying targets with varying GC content provides valuable quantitative data. The cycle threshold (Ct) value in quantitative PCR (qPCR) is a direct measure of amplification efficiency, with a lower Ct indicating a more efficient reaction.

AdditiveConcentration53.8% GC (Ct ± SEM)68.0% GC (Ct ± SEM)78.4% GC (Ct ± SEM)
Control (No Additive) -15.84 ± 0.0515.48 ± 0.2232.17 ± 0.25
DMSO 5%16.68 ± 0.0115.72 ± 0.0419.34 ± 0.10
This compound 3%Not ReportedNot ReportedNot Reported

Data adapted from a study on the comparative performance of PCR additives.[2] A lower Ct value indicates higher amplification efficiency.

The data clearly demonstrates that for a "super high" GC-content fragment (78.4% GC), the addition of 5% DMSO significantly reduced the Ct value from 32.17 to 19.34, indicating a dramatic improvement in amplification efficiency.[2] While direct comparative Ct values for this compound were not available in this specific dataset, other studies have shown its effectiveness. For instance, in the amplification of the ITS2 marker, 5% DMSO resulted in a 91.6% success rate, whereas 3% this compound showed a 16.6% success rate, highlighting the potential for template-specific preferences.

Qualitative analysis from another study on the amplification of GC-rich templates further illustrates the comparative effects. Gel electrophoresis images showed that for certain templates, this compound provided a more specific amplification with fewer non-specific bands compared to DMSO at the tested concentrations.

Experimental Protocols

To empirically determine the optimal additive and its concentration for a specific PCR assay, a systematic evaluation is recommended.

General Protocol for Comparing this compound and DMSO:

1. Master Mix Preparation:

  • Prepare a PCR master mix containing all components except for the additives (this compound and DMSO). This should include your DNA template, primers, dNTPs, PCR buffer, and Taq polymerase.

2. Aliquoting and Additive Addition:

  • Aliquot the master mix into separate PCR tubes.

  • To respective tubes, add this compound or DMSO to achieve a range of final concentrations.

    • This compound: Test concentrations from 1% to 5% (e.g., 1%, 2.5%, 5%).[3]

    • DMSO: Test concentrations from 2% to 10% (e.g., 2.5%, 5%, 7.5%, 10%).[3]

  • Include a control reaction with no additive.

3. Thermal Cycling:

  • Perform PCR using your established cycling conditions. A typical protocol might be:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (this may need optimization).

      • Extension: 72°C for 1 minute per kb of the target sequence.

    • Final Extension: 72°C for 5-10 minutes.

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis to assess the yield and specificity of the amplification.

  • For quantitative analysis, use a real-time PCR instrument and compare the Ct values.

Visualizing the Mechanisms and Workflow

To better understand the distinct mechanisms of this compound and DMSO and the experimental workflow for their comparison, the following diagrams are provided.

PCR_Additive_Mechanisms cluster_this compound This compound Mechanism cluster_dmso DMSO Mechanism This compound This compound DNA_Helix_F DNA Double Helix (High GC Content) This compound->DNA_Helix_F Binds to major/ minor grooves Denatured_DNA_F Denatured DNA (Reduced Tm) DNA_Helix_F->Denatured_DNA_F Disrupts H-bonds DMSO DMSO DNA_Helix_D DNA Double Helix (High GC Content) DMSO->DNA_Helix_D Disrupts water molecule shell Denatured_DNA_D Denatured DNA (Reduced Tm) DNA_Helix_D->Denatured_DNA_D Reduces duplex stability

Figure 1: Mechanisms of this compound and DMSO in PCR.

Experimental_Workflow MasterMix Prepare PCR Master Mix Aliquot Aliquot Master Mix MasterMix->Aliquot Additives Add this compound or DMSO (Varying Concentrations) Aliquot->Additives Control No Additive Control Aliquot->Control PCR Perform Thermal Cycling Additives->PCR Control->PCR Analysis Analyze Results (Gel Electrophoresis / qPCR) PCR->Analysis

Figure 2: Experimental workflow for comparing PCR additives.

Conclusion

Both this compound and DMSO are valuable tools for overcoming challenges in PCR, particularly with GC-rich templates. The choice between them is not always clear-cut and can be template- and assay-dependent. DMSO often appears to be more potent in enhancing amplification efficiency, especially at concentrations around 5%.[2] However, this compound can sometimes offer superior specificity.[4] It is also important to consider the inhibitory effects of these additives on Taq polymerase, which necessitates careful optimization of their concentrations. For any new or challenging PCR, an empirical comparison of both this compound and DMSO across a range of concentrations is the most reliable approach to achieving optimal results.

References

Formamide's Impact on DNA Duplex Stability on Biochips: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biochip technologies, understanding the factors that influence DNA duplex stability is paramount for assay accuracy and reproducibility. Formamide, a widely used denaturant, plays a crucial role in modulating the stability of DNA hybrids on biochip surfaces. This guide provides a comprehensive comparison of DNA duplex stability with and without this compound, supported by experimental data, detailed protocols, and a look at potential alternatives.

This compound is a chemical agent known for its ability to lower the melting temperature (Tm) of DNA duplexes by destabilizing the hydrogen bonds between base pairs.[1][2][3] This property is leveraged in various biochip applications, such as microarrays and in situ hybridization, to increase the stringency of hybridization and reduce non-specific binding.[1][4]

The Destabilizing Effect of this compound: Quantitative Insights

The primary impact of this compound on DNA duplex stability is a linear decrease in the melting temperature (Tm) as the concentration of this compound increases. This effect has been quantified in several studies, providing a predictable model for adjusting hybridization conditions.

A key study on the effects of this compound on oligonucleotides immobilized on biochips reported an average decrease in the dissociation temperature of -0.58 ± 0.05 °C per 1% (v/v) increase in this compound concentration .[5] This observation was found to be independent of the method used for grafting the DNA to the surface and the specific probe sequence.[5] Other studies have reported similar values, with a decrease of approximately -0.6°C per percent this compound .[6][7]

This linear relationship allows researchers to precisely tune the stringency of their assays. By adding a specific concentration of this compound, the hybridization temperature can be lowered while maintaining high specificity, which is particularly beneficial for preserving the integrity of biological samples and the biochip itself.[1][8][9]

A linear free energy model (LFEM) has also been developed to predict the effect of this compound on DNA hybridization. This model quantifies the change in hybridization free energy (ΔG°) as 0.173 kcal/mol for every 1% (v/v) of this compound added .[10][11] This provides a thermodynamic basis for understanding and predicting the impact of this compound on DNA duplex stability.

ParameterImpact of this compoundReference
Melting Temperature (Tm) Change -0.58 ± 0.05 °C / % this compound (v/v)[5]
-0.6 °C / % this compound (v/v)[6][7]
Hybridization Free Energy (ΔG°) +0.173 kcal/mol / % this compound (v/v)[10][11]

Mechanism of Action: How this compound Destabilizes DNA

This compound molecules interfere with the hydrogen bonds that hold the two strands of the DNA double helix together. By forming new hydrogen bonds with the nucleotide bases, this compound effectively competes with the Watson-Crick base pairing, thereby lowering the energy required to separate the strands.

cluster_0 DNA Duplex cluster_1 This compound cluster_2 Result A A T T A->T H-bonds Denatured_DNA Denatured DNA Strands G G C C G->C H-bonds Formamide_mol This compound Formamide_mol->A Competes for H-bonding Formamide_mol->T Formamide_mol->G Formamide_mol->C Formamide_mol->Denatured_DNA Leads to Destabilization

Mechanism of this compound-induced DNA denaturation.

Experimental Protocols

Determining the Effect of this compound on DNA Duplex Stability

A common method to assess the impact of this compound on DNA duplex stability on a biochip is to measure thermal denaturation curves.

Experimental Workflow:

Immobilize 1. Immobilize DNA Probes on Biochip Surface Prepare 2. Prepare Hybridization Buffers with Varying this compound Concentrations (0-50%) Immobilize->Prepare Hybridize 3. Hybridize Fluorescently Labeled Target DNA to the Biochip Prepare->Hybridize Wash 4. Wash to Remove Unbound Target Hybridize->Wash Measure 5. Measure Fluorescence Intensity while Gradually Increasing Temperature Wash->Measure Plot 6. Plot Fluorescence vs. Temperature to Obtain Denaturation Curves Measure->Plot Calculate 7. Calculate Tm for Each this compound Concentration Plot->Calculate

Workflow for assessing this compound's effect on Tm.

Detailed Methodology:

  • DNA Immobilization: Oligonucleotide probes are immobilized on the biochip surface using standard protocols such as thiol self-assembly or pyrrole electrospotting.[5]

  • Hybridization Buffer Preparation: A series of hybridization buffers are prepared with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v). The buffer should also contain appropriate salts (e.g., SSC) to maintain ionic strength.

  • Hybridization: The biochip is incubated with a solution containing fluorescently labeled target DNA complementary to the immobilized probes in one of the prepared hybridization buffers. Hybridization is typically carried out at a temperature below the expected Tm.

  • Washing: After hybridization, the biochip is washed to remove any unbound or non-specifically bound target DNA.

  • Thermal Denaturation: The biochip is placed in a temperature-controlled chamber, and the fluorescence intensity is monitored as the temperature is gradually increased.

  • Data Analysis: The fluorescence intensity is plotted against temperature. The melting temperature (Tm) is determined as the temperature at which 50% of the DNA duplexes have dissociated, often calculated from the first derivative of the melting curve.

  • Comparison: The Tm values obtained for each this compound concentration are compared to determine the effect of this compound on DNA duplex stability.

Alternatives to this compound

While this compound is effective, it is also a hazardous substance. This has led to the investigation of less toxic alternatives for modulating DNA duplex stability.

Ethylene Carbonate:

One promising alternative is ethylene carbonate.[8] Studies have shown that a hybridization buffer containing ethylene carbonate can significantly reduce hybridization times compared to this compound-based buffers.[8] For instance, in fluorescence in situ hybridization (FISH) experiments, equivalent signal intensities were achieved in just 5 minutes with an ethylene carbonate buffer, compared to 23 hours with a traditional this compound buffer.[8] Furthermore, this alternative may not require blocking of repetitive sequences, simplifying experimental protocols.[8][9]

FeatureThis compoundEthylene Carbonate
Toxicity HazardousLess hazardous
Hybridization Time Longer (e.g., overnight for FISH)Shorter (e.g., minutes to an hour for FISH)[8]
Requirement for Blocking Often required for repetitive sequencesMay not be required[8][9]
Denaturation Temperature Lowers denaturation temperatureLowers denaturation temperature[8]

Other Alternatives:

Urea is another denaturing agent that can be used to lower the Tm of DNA, similar to this compound.[1] Changes in pH using mild concentrations of sodium hydroxide (NaOH) or hydrochloric acid (HCl) can also be employed to favor duplex destabilization.[1]

Conclusion

This compound is a powerful and well-characterized tool for modulating DNA duplex stability on biochips. Its predictable, linear effect on melting temperature allows for precise control over hybridization stringency, leading to more specific and reliable results. However, its toxicity is a significant drawback. For researchers seeking safer and faster alternatives, ethylene carbonate presents a viable option with demonstrated benefits in reducing hybridization times and simplifying protocols. The choice between this compound and its alternatives will depend on the specific application, experimental constraints, and safety considerations of the laboratory.

References

Navigating the Labyrinth of Laboratory Solvents: A Guide to Safer Formamide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the quest for safer and more sustainable laboratory practices is paramount. Formamide, a widely used solvent in molecular biology and organic synthesis, has long been a staple due to its ability to lower the melting temperature of nucleic acids and act as a versatile polar solvent. However, its recognized toxicity necessitates a shift towards less hazardous alternatives. This guide provides an objective comparison of promising this compound substitutes, supported by experimental data, to empower laboratories in making informed decisions that safeguard both researchers and the integrity of their work.

At a Glance: this compound and Its Less-Toxic Challengers

This compound's utility in the lab is primarily centered on its role as a denaturant in nucleic acid hybridization and as a polar aprotic solvent in chemical reactions. The ideal alternative should replicate these functions with comparable or improved efficacy while exhibiting a significantly better safety profile. This comparison focuses on three key application areas: nucleic acid hybridization, cryopreservation, and organic synthesis.

I. Nucleic Acid Hybridization: Urea and Ethylene Carbonate Emerge as Frontrunners

In techniques like Northern blotting and in situ hybridization (ISH), this compound is crucial for reducing the stringency of hybridization conditions. However, both urea and ethylene carbonate have demonstrated their capability to effectively replace this compound, often with added benefits.

Performance Comparison
ApplicationAlternativeKey Performance MetricsThis compound PerformanceAlternative PerformanceReference
Northern Blotting Urea (2-4 M) Reduction of heterologous background hybridizationPerforms as well as 50% this compoundComparable to 50% this compound[1]
In Situ Hybridization (ISH) Urea (4 M) Signal resolution, tissue morphology, signal-to-noise ratioGood signal, but can cause tissue deteriorationImproved signal resolution, better tissue preservation, reduced background[2][3][4]
Fluorescence In Situ Hybridization (FISH) Ethylene Carbonate (15-50%) Signal intensity, hybridization time, chromosome morphologyStrong signal, typically requires overnight hybridizationIdentical or stronger signal intensity, reduces hybridization time to as little as 90 minutes, preserves chromosome morphology[5][6]
Toxicity Profile

A critical driver for seeking alternatives is the reduction of laboratory hazards. Here's how the alternatives stack up against this compound in terms of acute oral toxicity.

CompoundCAS NumberLD50 (Oral, Rat)Toxicity ClassificationReference
This compound 75-12-75325 - 5800 mg/kgHarmful[6][7]
Urea 57-13-68471 - 14300 mg/kgLow Toxicity[1][2][8][9]
Ethylene Carbonate 96-49-1>2000 - 10000 mg/kgLow Toxicity[3][4][10]
Experimental Protocols

Urea-Based In Situ Hybridization:

This protocol is adapted from a study demonstrating improved signal detection and tissue preservation.

  • Hybridization Buffer Preparation: Prepare a hybridization buffer containing 4 M urea in place of 50% this compound. Other components (e.g., SSC, dextran sulfate, blocking reagents) remain standard.

  • Pre-hybridization: Incubate the fixed and permeabilized tissue samples in the urea-based hybridization buffer for at least 1 hour at the desired hybridization temperature (e.g., 68°C).

  • Hybridization: Replace the pre-hybridization buffer with fresh hybridization buffer containing the denatured probe and incubate overnight at the same temperature.

  • Washing: Perform post-hybridization washes with decreasing concentrations of SSC at the hybridization temperature to remove unbound probe.

  • Detection: Proceed with standard immunodetection and colorimetric or fluorescent visualization.

Ethylene Carbonate-Based Fluorescence In Situ Hybridization (FISH):

This protocol highlights the potential for significantly reduced hybridization times.

  • Hybridization Mixture Preparation: Prepare a hybridization mix containing 20% or 50% ethylene carbonate, 10% dextran sulfate, 2x SSC, and salmon sperm DNA.

  • Denaturation: Apply the probe mixed with the hybridization solution to the chromosome preparation on a slide. Denature the chromosomes and probe together on a hot plate at 83°C for 5 minutes.

  • Hybridization: Incubate the slides in a humid chamber at 37°C for 90 minutes or 16 hours.

  • Post-Hybridization Washes: Wash the slides in 1x SSC at 42°C.

  • Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the slides for microscopy.[5]

Signaling Pathway and Workflow Diagrams

Nucleic_Acid_Hybridization_Workflow Workflow: Nucleic Acid Hybridization with this compound Alternatives cluster_this compound Traditional Method cluster_Urea Urea Alternative cluster_EC Ethylene Carbonate Alternative Formamide_PreHyb Pre-hybridization (50% this compound) Formamide_Hyb Hybridization (Overnight) Formamide_PreHyb->Formamide_Hyb Add Probe Formamide_Wash Stringent Washes Formamide_Hyb->Formamide_Wash End Signal Detection Formamide_Wash->End Urea_PreHyb Pre-hybridization (4M Urea) Urea_Hyb Hybridization (Overnight) Urea_PreHyb->Urea_Hyb Add Probe Urea_Wash Stringent Washes Urea_Hyb->Urea_Wash Urea_Wash->End EC_Denature_Hyb Denaturation & Hybridization (20-50% Ethylene Carbonate, 90 min - 16h) EC_Wash Stringent Washes EC_Denature_Hyb->EC_Wash EC_Wash->End Start Sample Preparation Start->Formamide_PreHyb Start->Urea_PreHyb Start->EC_Denature_Hyb

Caption: Comparative workflow for nucleic acid hybridization.

II. Cryopreservation: Exploring Alternatives to a Toxic Necessity

This compound is a component of some cryoprotectant mixtures used for the vitrification of tissues and organs. While effective, its toxicity is a significant drawback. N-alkylformamides, such as N-methylthis compound (NMF), have been investigated as potentially less toxic alternatives, though comprehensive data is still emerging. Dimethyl sulfoxide (DMSO) remains a common cryoprotectant and serves as a key comparator.

Performance Comparison

Direct quantitative comparisons of N-alkylformamides with this compound for cryopreservation are limited in readily available literature. However, studies on related compounds and general principles of cryoprotection allow for an initial assessment.

CryoprotectantConcentrationCell TypePost-Thaw Viability (%)Reference
DMSO 5%Regulatory T Cells~78% (at 24h)[11][12]
DMSO 10%Regulatory T Cells~60% (at 24h)[11][12]
DMSO 10%Vero Cells60%[13]
Glycerol 10%Vero Cells70%[13]
N-methylthis compound (NMF) --Data suggests potential as an effective cryoprotectant, but direct comparative studies are needed.-
Experimental Protocol

Cryopreservation and Cell Viability Assessment:

This general protocol can be adapted to test the efficacy of different cryoprotectants.

  • Cell Preparation: Harvest cells in their logarithmic growth phase and determine cell viability using a trypan blue exclusion assay.

  • Cryopreservation Medium: Prepare the freezing medium containing the desired cryoprotectant (e.g., 5-10% N-methylthis compound or DMSO) in a base of cell culture medium and fetal bovine serum.

  • Freezing: Resuspend the cell pellet in the cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL. Aliquot into cryovials.

  • Controlled Cooling: Place the vials in a controlled-rate freezing container and store at -80°C for at least 4 hours to ensure a cooling rate of approximately -1°C/minute.

  • Long-term Storage: Transfer the vials to a liquid nitrogen vapor phase for long-term storage.

  • Thawing: Rapidly thaw the cells in a 37°C water bath.

  • Viability Assessment: Immediately after thawing, and at subsequent time points (e.g., 24 hours post-thaw), assess cell viability using a suitable method such as trypan blue exclusion or a fluorescence-based live/dead assay.

Workflow Diagram

Cryopreservation_Workflow Workflow: Cell Cryopreservation and Viability Assessment Start Cell Culture Harvest Harvest Cells (Log Phase) Start->Harvest Count Count & Assess Initial Viability Harvest->Count Prepare_Cryo Prepare Cryopreservation Medium with Test CPA Count->Prepare_Cryo Resuspend Resuspend Cells in Cryopreservation Medium Prepare_Cryo->Resuspend Freeze Controlled Rate Freezing (-1°C/min) Resuspend->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw Post_Thaw_Viability Assess Post-Thaw Viability (e.g., Trypan Blue) Thaw->Post_Thaw_Viability End Downstream Applications Post_Thaw_Viability->End

Caption: General workflow for cryopreservation and viability testing.

III. Organic Synthesis: Greener Solvents for Amide Bond Formation

This compound and its derivative, N,N-dimethylthis compound (DMF), are common solvents in organic synthesis, particularly for reactions involving polar transition states, such as amide bond formation. The search for greener alternatives has identified several promising candidates that can offer comparable or even superior performance.

Performance Comparison

The following data is for the replacement of DMF, a closely related solvent to this compound, in amide coupling reactions. These solvents are strong candidates for replacing this compound in similar applications.

SolventReaction TypeCoupling ReagentConversion (%)Time (h)Reference
DMF Aryl acid - Aryl amineHATU>951[14]
2-MeTHF Aryl acid - Aryl amineHATU>951[14]
Ethyl Acetate Aryl acid - Aryl amineHATU>951[14]
DMF Alkyl acid - Aryl amineCOMU~9024[14]
2-MeTHF Alkyl acid - Aryl amineCOMU>9524[14]
Ethyl Acetate Alkyl acid - Aryl amineCOMU~8524[14]
Solvent-free (Urea) Carboxylic acid + UreaBoric Acid69-89 (Yield)0.3-0.5[15][16]
Experimental Protocol

Amide Synthesis in a Greener Solvent (e.g., 2-MeTHF):

This protocol is a general guideline for amide coupling reactions.

  • Reaction Setup: To a solution of the carboxylic acid in 2-methyltetrahydrofuran (2-MeTHF), add the amine, a coupling agent (e.g., HATU or COMU), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Logical Relationship Diagram

Amide_Synthesis_Solvents Solvent Selection Logic for Amide Synthesis Start Amide Synthesis Reaction Traditional Traditional Solvents (this compound, DMF) Start->Traditional Green Greener Alternatives Start->Green MeTHF 2-MeTHF Green->MeTHF EtOAc Ethyl Acetate Green->EtOAc SolventFree Solvent-Free (Urea) Green->SolventFree Performance Comparable or Better Yield? MeTHF->Performance EtOAc->Performance SolventFree->Performance Safety Improved Safety Profile? Performance->Safety Yes Decision Adopt Alternative Safety->Decision Yes

Caption: Decision-making flow for adopting greener amide synthesis solvents.

Conclusion: A Safer, More Sustainable Future for the Lab

The evidence strongly supports the adoption of less toxic alternatives to this compound across a range of laboratory applications. In nucleic acid hybridization, urea and ethylene carbonate not only match but can exceed the performance of this compound while offering a significantly improved safety profile. For cryopreservation and organic synthesis, promising greener solvents are emerging, although further direct comparative studies are warranted to fully delineate their performance against this compound. By embracing these alternatives, laboratories can foster a safer research environment without compromising the quality and reliability of their experimental outcomes.

References

A Researcher's Guide to Commercial Molecular Biology Grade Formamide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the choice of reagents can significantly impact experimental outcomes. Formamide, a key reagent in nucleic acid hybridization techniques such as Northern and Southern blotting, in situ hybridization (ISH), and sequencing, is no exception. Its primary role is to lower the melting temperature (Tm) of nucleic acid duplexes, allowing for hybridization to occur at lower, less harsh temperatures, which helps maintain the integrity of the nucleic acids.[1][2] The quality of this compound can therefore directly influence the specificity, sensitivity, and reproducibility of these assays.

This guide provides a comparative overview of commercially available molecular biology grade this compound reagents. While direct head-to-head performance data from independent studies is scarce, this document outlines the key quality parameters to consider, presents a compilation of specifications from major suppliers, and offers a detailed experimental protocol for researchers to conduct their own in-house comparisons.

Key Quality Parameters for this compound Reagents

The performance of a this compound reagent in molecular biology applications is dictated by its purity and the absence of contaminants that can interfere with nucleic acid stability and enzyme function. Key parameters to consider when selecting a this compound reagent include:

  • Purity (Assay): A higher purity, typically ≥99.5%, ensures that the this compound itself is the primary component and that impurities are minimal.

  • Nuclease-Free: The absence of DNases and RNases is critical to prevent the degradation of nucleic acid samples and probes.[3]

  • Low Water Content: Water can affect the denaturing properties of this compound and promote its degradation into formic acid and ammonia, which can alter the pH of hybridization buffers and damage nucleic acids.

  • Low Conductivity: Low conductivity is indicative of a low concentration of ionic impurities, which can affect the stringency of hybridization.

  • Low Absorbance at 260/280 nm: Low absorbance at these wavelengths indicates the absence of nucleic acid and protein contaminants.

  • Low Heavy Metal Content: Heavy metals can interfere with enzymatic reactions and nucleic acid stability.

Comparison of Commercial this compound Reagents

The following table summarizes the typical specifications of molecular biology grade this compound from several major suppliers. It is important to note that these specifications can vary by lot, and researchers should always refer to the certificate of analysis for the specific product they are using.

FeatureSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., Thermo Fisher Scientific)Supplier C (e.g., Promega)Supplier D (e.g., MilliporeSigma)
Purity (Assay) ≥99.5% (GC)[4]99+%[5]≥99.5%[3]≥99.5%
DNases/RNases/Proteases Not DetectedDNase, RNase, and Protease free[5]Not DetectedNot Detected[6]
Water Content ≤0.1%Not SpecifiedNot SpecifiedNot Specified
Conductivity ≤100 µmho[7]Not SpecifiedNot SpecifiedNot Specified
A260 (0.5M) ≤0.08[6]Not SpecifiedNot SpecifiedNot Specified
A280 (0.5M) ≤0.03[6]Not Specified≤0.02 (10%)[3]Not Specified
Heavy Metals (as Pb) ≤0.0001%Not Specified≤1ppm≤0.0001%[6]

Experimental Protocol for Comparative Evaluation of this compound Reagents

To objectively compare the performance of this compound from different suppliers, a standardized experiment is essential. A Northern blot analysis is a suitable application for this purpose as it is sensitive to variations in hybridization conditions.

Objective:

To compare the performance of molecular biology grade this compound from three different suppliers (Supplier X, Supplier Y, and Supplier Z) in a Northern blot experiment by assessing signal intensity and background noise.

Materials:
  • Total RNA from a specific cell line or tissue

  • Agarose

  • Formaldehyde

  • MOPS buffer

  • This compound (from Suppliers X, Y, and Z)

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer components (SSC, SDS, Denhardt's solution, sheared salmon sperm DNA)

  • Radiolabeled or non-radioactively labeled DNA or RNA probe specific to a target mRNA

  • Wash buffers of varying stringency

  • Phosphor screen or X-ray film for detection

Methodology:
  • RNA Electrophoresis:

    • Prepare a 1.2% agarose gel containing 1X MOPS buffer and 2.2 M formaldehyde.

    • Denature 10 µg of total RNA per lane by incubating at 65°C for 15 minutes in a solution containing 50% this compound (from the respective supplier), 1X MOPS, and 6.5% formaldehyde.

    • Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.

  • RNA Transfer:

    • Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary action in 10X SSC.

    • UV crosslink the RNA to the membrane.

  • Hybridization:

    • Prepare three separate hybridization buffers, each containing 50% this compound from one of the three suppliers (X, Y, or Z). The final composition of the hybridization buffer should be: 5X SSC, 50% this compound, 5X Denhardt's solution, 1% SDS, and 100 µg/mL sheared salmon sperm DNA.

    • Pre-hybridize the membrane in the respective hybridization buffer for 2 hours at 42°C.

    • Add the denatured, labeled probe to the fresh hybridization buffer and incubate overnight at 42°C.

  • Washing and Detection:

    • Perform a series of stringent washes to remove non-specifically bound probe. For example:

      • 2X SSC, 0.1% SDS at room temperature for 15 minutes.

      • 1X SSC, 0.1% SDS at 42°C for 15 minutes.

      • 0.1X SSC, 0.1% SDS at 65°C for 15 minutes.

    • Expose the membrane to a phosphor screen or X-ray film for an appropriate amount of time.

  • Data Analysis:

    • Quantify the signal intensity of the specific band and the background noise for each lane corresponding to the different this compound suppliers.

    • Calculate the signal-to-noise ratio for each this compound reagent.

The following diagram illustrates the experimental workflow for this comparative evaluation.

G cluster_prep Sample & Gel Preparation cluster_exp Northern Blot Procedure cluster_analysis Data Analysis rna_prep Total RNA Isolation denaturation RNA Denaturation with this compound (X, Y, Z) rna_prep->denaturation gel_prep 1.2% Agarose-Formaldehyde Gel Preparation electrophoresis Gel Electrophoresis gel_prep->electrophoresis denaturation->electrophoresis transfer Capillary Transfer to Nylon Membrane electrophoresis->transfer crosslink UV Crosslinking transfer->crosslink prehyb Pre-hybridization crosslink->prehyb hybridization Hybridization with Labeled Probe prehyb->hybridization washing Stringent Washes hybridization->washing detection Signal Detection washing->detection quantification Quantify Signal & Background detection->quantification sn_ratio Calculate Signal-to-Noise Ratio quantification->sn_ratio comparison Compare this compound Performance sn_ratio->comparison

Experimental workflow for comparing commercial this compound reagents.

The Role of this compound in Nucleic Acid Denaturation

This compound disrupts the hydrogen bonds between base pairs in a DNA or RNA duplex, thereby lowering the temperature required for denaturation.[8] This is a critical step in hybridization assays to ensure that the single-stranded probe can access and bind to its complementary target sequence. The mechanism involves this compound molecules forming hydrogen bonds with the nucleic acid bases, which destabilizes the double helix structure.[9]

The following diagram illustrates the destabilizing effect of this compound on a DNA double helix.

G cluster_before Double-Stranded DNA cluster_after Denatured Single-Stranded DNA dsDNA 5'-ATGC-3' 3'-TACG-5' ssDNA1 5'-ATGC-3' dsDNA->ssDNA1 + this compound + Heat (Lower Temp) ssDNA2 3'-TACG-5' dsDNA->ssDNA2 + this compound + Heat (Lower Temp)

This compound facilitates DNA denaturation at lower temperatures.

Conclusion

References

A Comparative Guide to Analytical Methods for Formamide Determination in Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the determination of formamide in various materials, with a primary focus on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. This compound is a substance of concern due to its classification as a reproductive toxicant, and its presence in consumer products and pharmaceutical excipients is strictly regulated. Accurate and reliable analytical methods are therefore crucial for ensuring product safety and regulatory compliance.

Introduction

The determination of this compound in complex matrices such as polymers, plastics, and pharmaceutical formulations presents analytical challenges due to its high polarity and potential for thermal degradation. While several analytical techniques can be employed, GC-MS has emerged as a robust and sensitive method for this purpose. This guide will detail a validated GC-MS method, and discuss alternative techniques, providing a comparative analysis of their performance characteristics.

Method Comparison: GC-MS vs. Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound analysis, GC-MS offers high specificity and sensitivity. Alternative methods, such as High-Performance Liquid Chromatography (HPLC), are also utilized, particularly for non-volatile or thermally labile compounds. The choice of method often depends on the specific material being tested, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated GC-MS method for the determination of this compound in Ethylene-Vinyl Acetate (EVA) foam, a common material in children's toys and other consumer products.[1][2]

Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Determination

ParameterPerformance
Linearity Range 0.5 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 0.19 mg kg⁻¹
Accuracy (Recovery) 88% - 101%
Precision (RSD) < 3%

Experimental Protocols

Validated GC-MS Method for this compound in EVA Foam

This protocol is based on a validated method for the determination of this compound in EVA foam mats.[1][2]

1. Sample Preparation:

  • Cut a representative sample of the EVA foam material into small pieces.

  • Accurately weigh approximately 1 g of the sample into a glass vial.

  • Add a known volume of methanol as the extraction solvent.

  • Perform ultrasonic extraction for a specified period to ensure complete extraction of this compound from the material matrix.

  • Repeat the extraction process to ensure maximum recovery.

  • Combine the extracts and add an internal standard (e.g., acetamide).

  • Filter the extract through a 0.22 µm filter prior to analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: DB-WAXetr (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 240 °C at a rate of 20 °C/minute.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 45, 44, 28) and the internal standard.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Similar to the GC-MS method, the sample is first cut into small pieces and weighed.

  • Extraction is typically performed with a nitrile-based solvent such as acetonitrile.[3]

  • Ultrasonication is used to facilitate the extraction process.

  • The extract is then filtered before injection into the HPLC system.

2. HPLC Instrumentation and Conditions (General):

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile is often employed to separate this compound from other components.[3]

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: this compound has a low UV absorbance, so detection is usually performed at a low wavelength (e.g., < 210 nm).

  • Column Temperature: Ambient or slightly elevated.

Note: This HPLC protocol is a general guideline. Method development and validation would be required to establish specific parameters and performance characteristics for a given material. A patent for an HPLC method for this compound detection specifies a detection limit of 0.089 mg/kg.[3]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, such as the GC-MS method for this compound determination, in accordance with international guidelines (e.g., ICH Q2(R1)).

MethodValidationWorkflow cluster_0 Method Development cluster_2 Routine Analysis Dev Method Optimization (e.g., GC parameters, sample prep) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity LOD Limit of Detection (LOD) Specificity->LOD Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Robustness Routine Sample Analysis Robustness->Routine

Caption: A typical workflow for analytical method validation.

Conclusion

The validated GC-MS method presented in this guide demonstrates excellent performance characteristics for the determination of this compound in complex matrices like EVA foam.[1][2] It offers high sensitivity, accuracy, and precision, making it a reliable method for quality control and regulatory compliance.

While HPLC presents a viable alternative, particularly for samples that are not amenable to GC analysis, there is a lack of publicly available, fully validated methods with comprehensive performance data for this compound in similar materials. Therefore, for the quantitative determination of this compound in materials where volatility is not a limiting factor, the validated GC-MS method is a well-established and robust choice. For any new application or material, it is imperative that the chosen analytical method is thoroughly validated to ensure it is fit for its intended purpose.

References

Safety Operating Guide

Navigating the Safe Disposal of Formamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of formamide, a widely used solvent in research and drug development. Adherence to these procedures is vital to protect personnel and the environment from potential hazards.

This compound is classified as a hazardous substance, recognized as a potential carcinogen and reproductive toxin.[1][2][3] Therefore, its waste must be handled with care and disposed of in accordance with local, state, and federal regulations.[4][5]

Immediate Safety and Disposal Protocol

All personnel handling this compound waste must be trained on its proper handling and storage.[4] The use of appropriate personal protective equipment (PPE) is mandatory. This includes, at a minimum, nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[3] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][3]

Waste Collection and Segregation:
  • Liquid this compound Waste:

    • Pure this compound and solutions containing this compound must be collected in a dedicated, sealable, and airtight waste container.[3]

    • The container must be compatible with this compound. While specific materials are not universally mandated in the provided information, it is crucial to avoid materials that this compound may degrade.

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][6]

    • Ensure the storage location is separate from incompatible materials such as strong oxidizing agents, acids, bases, iodine, pyridine, and sulfur oxides.[3]

  • Contaminated Solid Waste:

    • Gloves, kimwipes, and other solid materials contaminated with this compound must be disposed of as hazardous waste.[2]

    • Collect this solid waste in a separate, impervious, and clearly labeled container.[2]

Labeling and Storage:
  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • The label should clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a designated satellite accumulation area.

Disposal Procedures: A Step-by-Step Guide

  • Container Management:

    • Do not overfill waste containers. Leave adequate headspace to allow for vapor expansion.

    • Once the container is full or is no longer being used, ensure the cap is tightly sealed.

  • Waste Pickup:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[1][7]

    • Follow your institution's specific procedures for requesting a chemical waste collection.[3]

  • Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste, as they may retain residue.[1][2]

    • Evaporate the residue under a fume hood and then label the empty container with a hazardous waste label for disposal.[1]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Contain: If trained and equipped, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4]

  • Collect: Place the absorbed material into a sealed container for disposal as hazardous waste.[3][4]

  • Clean: After the spill has been cleaned up, ventilate and wash the area.[4]

  • Report: Report the spill to your supervisor and EHS department.

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment Nitrile gloves, chemical splash goggles, lab coat[3]
Work Environment Certified laboratory chemical fume hood[1][3]
Waste Container (Liquid) Sealable, airtight, compatible material[3]
Waste Container (Solid) Impervious, properly labeled[2]
Storage Incompatibilities Strong oxidizing agents, acids, bases, iodine, pyridine, sulfur oxides[3]
Spill Cleanup Material Inert absorbent (vermiculite, dry sand, earth)[4]

This compound Disposal Decision Workflow

Formamide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) fume_hood Work in a Fume Hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Wipes, etc.) waste_type->solid_waste Solid liquid_container Collect in Sealable, Airtight Container liquid_waste->liquid_container solid_container Collect in Impervious Container solid_waste->solid_container label_waste Affix Hazardous Waste Label liquid_container->label_waste solid_container->label_waste storage Store in Designated Cool, Dry, Ventilated Area label_waste->storage check_full Container Full? storage->check_full check_full->storage No seal_container Tightly Seal Container check_full->seal_container Yes contact_ehs Contact EHS for Pickup seal_container->contact_ehs

Caption: this compound Waste Disposal Workflow.

Disclaimer: The information provided here is a summary of best practices. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling.[1][3] Regulations for hazardous waste disposal can vary by region, so it is essential to contact your local Environmental Health and Safety (EHS) office for specific guidance.[4][8]

References

Essential Safety and Logistical Information for Handling Formamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling formamide, a chemical commonly used in various laboratory procedures. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. This includes protection for the hands, eyes, face, and body, as well as respiratory protection in certain situations.

Hand Protection:

Selection of appropriate gloves is critical due to this compound's ability to be absorbed through the skin. Nitrile and butyl rubber are recommended materials for gloves. The breakthrough time, which is the time it takes for the chemical to permeate the glove material, is a key factor in glove selection. Thicker gloves generally offer longer protection. For incidental contact, a thinner nitrile glove may be sufficient, but for extended contact or immersion, a more robust glove is required.

Eye and Face Protection:

Tightly fitting safety goggles are mandatory to protect against splashes.[1] In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1]

Body Protection:

A lab coat should be worn to protect the skin and clothing from contamination.[2]

Respiratory Protection:

Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][3][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, appropriate respiratory protection must be used.[5]

Quantitative Data for Glove Selection

The following table summarizes the breakthrough times for different glove materials when in contact with this compound. This data is essential for selecting the appropriate hand protection based on the duration of the handling procedure.

Glove MaterialThicknessBreakthrough TimePermeation RateRecommendation
Nitrile Rubber0.11 mm--Incidental Contact[4]
Nitrile Rubber0.2 mm--Full Contact[4]
NBR (Nitrile)≥0.3 mm> 480 minutes-Extended Contact[6]
Butyl Rubber-> 8 hoursNot DetectedTotal Immersion[7][8]
Natural Rubber-8 minutes6.5 µg/cm²/minNot Recommended[7][8]
Neoprene18 mil43 minutes0.88 µg/cm²/minLimited Use[7][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.

1. Preparation:

  • Ensure the availability and proper functioning of a chemical fume hood and an emergency eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) for this compound before starting any procedure.[1]

  • Select and inspect the appropriate PPE as outlined above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

2. Handling Procedure:

  • Conduct all work with this compound inside a certified chemical fume hood.[1][3][4]

  • Dispense this compound carefully to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.[3]

3. Waste Disposal:

  • Collect all this compound-contaminated waste, including gloves, pipette tips, and empty containers, in a designated, sealed, and properly labeled hazardous waste container.[1][3][4]

  • Store the waste container in a designated satellite accumulation area.

  • Follow institutional guidelines for the disposal of hazardous chemical waste.

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, or spills outside a fume hood, evacuate the area and follow institutional emergency spill response procedures.[1]

Visual Guides

To further clarify the procedural steps, the following diagrams illustrate the PPE selection workflow and the waste disposal plan.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Start: Assess Task task Handling this compound? start->task contact_type Type of Contact? task->contact_type incidental Incidental Contact contact_type->incidental Incidental extended Extended/Full Contact contact_type->extended Extended glove_choice_incidental Select Nitrile Gloves (min. 0.11 mm) incidental->glove_choice_incidental glove_choice_extended Select Butyl Rubber or Thicker Nitrile Gloves (≥0.3 mm) extended->glove_choice_extended eye_protection Wear Tightly Fitting Safety Goggles glove_choice_incidental->eye_protection glove_choice_extended->eye_protection face_protection Splash Hazard? eye_protection->face_protection wear_faceshield Wear Face Shield + Goggles face_protection->wear_faceshield Yes body_protection Wear Lab Coat face_protection->body_protection No wear_faceshield->body_protection respiratory_protection Work in Fume Hood? body_protection->respiratory_protection no_hood Use Appropriate Respiratory Protection respiratory_protection->no_hood No end Proceed with Task respiratory_protection->end Yes no_hood->end

Caption: PPE Selection Workflow for this compound.

Formamide_Disposal_Plan cluster_disposal This compound Waste Disposal Plan start Start: Waste Generation collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid collect_solid Collect Solid Waste (gloves, tips, etc.) start->collect_solid container_liquid Sealable, Labeled Hazardous Waste Container collect_liquid->container_liquid container_solid Sealable, Labeled Hazardous Waste Bag/Container collect_solid->container_solid storage Store in Designated Satellite Accumulation Area container_liquid->storage container_solid->storage disposal_request Request Hazardous Waste Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: this compound Waste Disposal Plan.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Formamide
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.